molecular formula C5H12O3 B165348 1,1,1-Tris(hydroxymethyl)ethane CAS No. 77-85-0

1,1,1-Tris(hydroxymethyl)ethane

Número de catálogo: B165348
Número CAS: 77-85-0
Peso molecular: 120.15 g/mol
Clave InChI: QXJQHYBHAIHNGG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1,1,1-Tris(hydroxymethyl)ethane, also known as this compound, is a useful research compound. Its molecular formula is C5H12O3 and its molecular weight is 120.15 g/mol. The purity is usually 95%.
The exact mass of the compound Trimethylolethane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as miscible in water and ethanol; insoluble in diethyl ether and benzene; very soluble in acetic acidsoluble in water and ethanolin water, 140 g per 100 g at 25 °c. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 65581. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(hydroxymethyl)-2-methylpropane-1,3-diol
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InChI

InChI=1S/C5H12O3/c1-5(2-6,3-7)4-8/h6-8H,2-4H2,1H3
Source PubChem
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InChI Key

QXJQHYBHAIHNGG-UHFFFAOYSA-N
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Canonical SMILES

CC(CO)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H12O3
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DSSTOX Substance ID

DTXSID2026444
Record name 2-(Hydroxymethyl)-2-methyl-1,3-propanediol
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Molecular Weight

120.15 g/mol
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Physical Description

Dry Powder, Colorless or white solid; [HSDB]
Record name 1,3-Propanediol, 2-(hydroxymethyl)-2-methyl-
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Boiling Point

283 °C, BP: 137 °C at 15 mm Hg
Record name 1,1,1-TRIS(HYDROXYMETHYL)ETHANE
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Solubility

Miscible in water and ethanol; insoluble in diethyl ether and benzene; very soluble in acetic acid, Soluble in water and ethanol, In water, 140 g per 100 g at 25 °C
Record name 1,1,1-TRIS(HYDROXYMETHYL)ETHANE
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Density

1.210 g/cu cm at 20 °C
Record name 1,1,1-TRIS(HYDROXYMETHYL)ETHANE
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Color/Form

White powder or needles from alcohol, Colorless crystals

CAS No.

77-85-0
Record name Trimethylolethane
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Record name 2-(Hydroxymethyl)-2-methyl-1,3-propanediol
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Melting Point

204 °C
Record name 1,1,1-TRIS(HYDROXYMETHYL)ETHANE
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Foundational & Exploratory

An In-depth Technical Guide to 1,1,1-Tris(hydroxymethyl)ethane: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of 1,1,1-Tris(hydroxymethyl)ethane. This versatile tripodal molecule serves as a fundamental building block in various fields, including polymer chemistry and drug delivery systems.

Chemical Structure and Properties

This compound, also known as trimethylolethane, is a trifunctional primary alcohol. Its structure features a central quaternary carbon atom bonded to a methyl group and three hydroxymethyl groups. This arrangement imparts unique properties, such as high water solubility and the ability to act as a tridentate ligand.

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₅H₁₂O₃[1][2][3]
Molecular Weight 120.15 g/mol [1][2][3]
Appearance White crystalline powder/chunks[2][4]
Melting Point 193-204 °C[1][2][4]
Boiling Point 286.7 °C[5]
Water Solubility > 300 g/L at 20 °C[5]
Log Kow -0.95[5]
CAS Number 77-85-0[1][6]
SMILES CC(CO)(CO)CO[1][6]
InChI Key QXJQHYBHAIHNGG-UHFFFAOYSA-N[1][6]

Synthesis and Purification

Experimental Protocol: Synthesis via Aldol Condensation

This compound is synthesized through a base-catalyzed aldol condensation of propionaldehyde with formaldehyde, followed by a Cannizzaro-type reaction of the intermediate.[4][7]

Materials:

  • Propionaldehyde

  • Formaldehyde (37% aqueous solution)

  • Calcium hydroxide (or Sodium hydroxide)

  • Hydrochloric acid (for neutralization)

  • Reaction vessel with stirring and temperature control

Procedure:

  • Charge the reaction vessel with an aqueous solution of formaldehyde and the basic catalyst (e.g., calcium hydroxide).

  • Slowly add propionaldehyde to the stirred solution while maintaining the temperature between 20-30°C. The aldol condensation will occur, forming 2,2-bis(hydroxymethyl)propanal.

  • After the addition is complete, continue stirring and gently heat the mixture to 40-50°C to promote the crossed Cannizzaro reaction between the intermediate aldehyde and excess formaldehyde. This step yields this compound and formate salts.

  • Neutralize the reaction mixture with hydrochloric acid.

  • The resulting aqueous solution is then concentrated by distillation under reduced pressure to remove excess water and formaldehyde.[7]

G cluster_synthesis Synthesis cluster_purification Purification Propionaldehyde Propionaldehyde Aldol Condensation Aldol Condensation Propionaldehyde->Aldol Condensation Formaldehyde Formaldehyde Formaldehyde->Aldol Condensation Cannizzaro Reaction Cannizzaro Reaction Formaldehyde->Cannizzaro Reaction Base Catalyst Base Catalyst Base Catalyst->Aldol Condensation Intermediate 2,2-bis(hydroxymethyl)propanal Aldol Condensation->Intermediate Intermediate->Cannizzaro Reaction Crude Product This compound Solution Cannizzaro Reaction->Crude Product Neutralization Neutralization Crude Product->Neutralization Concentration Concentration Neutralization->Concentration Recrystallization Recrystallization Concentration->Recrystallization Pure Product Pure this compound Recrystallization->Pure Product

Experimental Protocol: Purification by Recrystallization

The crude product from the synthesis can be purified by recrystallization from a suitable solvent, such as water or a mixed solvent system.

Materials:

  • Crude this compound

  • Distilled water (or other suitable solvent)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

Procedure:

  • Dissolve the crude solid in a minimum amount of hot distilled water in an Erlenmeyer flask.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

  • Filter the hot solution by gravity filtration to remove any insoluble impurities and charcoal.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Further cool the solution in an ice bath to maximize the yield of crystals.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold distilled water.

  • Dry the purified crystals in a desiccator or a vacuum oven.

Spectral Analysis

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

  • O-H Stretch: A broad and strong absorption band is typically observed in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl groups involved in hydrogen bonding.[8]

  • C-H Stretch: Absorptions corresponding to the stretching vibrations of the C-H bonds in the methyl and methylene groups are found in the 2850-3000 cm⁻¹ region.[8]

  • C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region is indicative of the C-O stretching of the primary alcohol groups.[8]

  • O-H Bend: The bending vibration of the O-H groups can be observed in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides information about the different types of protons in the molecule.

  • CH₃ protons: A singlet corresponding to the three protons of the methyl group.

  • CH₂ protons: A singlet corresponding to the six protons of the three equivalent methylene groups.

  • OH protons: A broad singlet for the three hydroxyl protons, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum shows distinct signals for the different carbon environments.

  • Quaternary Carbon: A signal for the central quaternary carbon atom.

  • CH₃ Carbon: A signal for the carbon of the methyl group.

  • CH₂ Carbon: A signal for the carbons of the three equivalent methylene groups.

Applications in Research and Drug Development

The trifunctional nature of this compound makes it a valuable building block in various applications, particularly in the synthesis of complex macromolecules.

Dendrimer Synthesis for Drug Delivery

This compound is frequently used as a core molecule for the divergent synthesis of dendrimers.[9][10] These highly branched, monodisperse macromolecules are of great interest in drug delivery due to their ability to encapsulate therapeutic agents and their multivalency, which allows for the attachment of targeting ligands.[11]

For instance, polyester dendrimers synthesized from a this compound core can be used to encapsulate hydrophobic drugs like paclitaxel, enhancing their solubility and bioavailability.[12][13] The surface functional groups of the dendrimer can be further modified, for example with polyethylene glycol (PEG), to improve circulation time and reduce immunogenicity.[12]

G Core Core Generation_Growth Generation_Growth Core->Generation_Growth Dendrimer Dendrimer Generation_Growth->Dendrimer Drug_Encapsulation Drug_Encapsulation Dendrimer->Drug_Encapsulation Drug_Loaded_Dendrimer Drug_Loaded_Dendrimer Drug_Encapsulation->Drug_Loaded_Dendrimer Drug Drug Drug->Drug_Encapsulation Surface_Modification Surface_Modification Drug_Loaded_Dendrimer->Surface_Modification Targeted_Delivery_System Targeted_Delivery_System Surface_Modification->Targeted_Delivery_System PEG PEG PEG->Surface_Modification Tumor_Cell Tumor_Cell Targeted_Delivery_System->Tumor_Cell Targeted Delivery & Drug Release

Ligand in Catalysis

The three hydroxyl groups of this compound can act as a tridentate O-donor ligand, effectively coordinating with metal ions. This property has been exploited in copper-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals and other fine chemicals.[1][14] The use of this inexpensive and readily available ligand can offer a more sustainable alternative to more complex and costly ligand systems.[1]

Safety and Handling

This compound is generally considered to have a low hazard profile. However, as with any chemical, appropriate safety precautions should be taken. It may cause skin and eye irritation.[15] It is recommended to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the material safety data sheet (MSDS).

References

1,1,1-Tris(hydroxymethyl)ethane synthesis from propionaldehyde and formaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 1,1,1-Tris(hydroxymethyl)ethane from Propionaldehyde and Formaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of this compound, a versatile polyol with significant applications in the chemical and pharmaceutical industries. This guide details the reaction mechanism, experimental protocols, and key quantitative data associated with its preparation from propionaldehyde and formaldehyde.

Introduction

This compound (also known as Trimethylolethane or TME) is a triol with the chemical formula CH₃C(CH₂OH)₃. Its neopentyl structure, featuring three primary hydroxyl groups, imparts excellent stability against heat, light, hydrolysis, and oxidation to its derivatives.[1] Consequently, TME is a crucial intermediate in the production of alkyd and polyester resins, polyurethane foams, powder coatings, synthetic lubricants, and plasticizers.[2][3] Its derivatives are noted for their superior weatherability and resistance to alkali and heat.[1]

The primary industrial synthesis route involves the base-catalyzed reaction of propionaldehyde with formaldehyde. This guide will elaborate on the specifics of this well-established two-step process.

Reaction Mechanism and Stoichiometry

The synthesis of this compound from propionaldehyde and formaldehyde proceeds through a tandem reaction sequence involving an aldol condensation followed by a crossed Cannizzaro reaction.[1][2] The entire process is typically carried out in an aqueous medium using a base catalyst, such as sodium hydroxide or lime.[2]

Step 1: Aldol Condensation Propionaldehyde, which possesses alpha-hydrogens, undergoes a base-catalyzed aldol condensation with two equivalents of formaldehyde (which lacks alpha-hydrogens). This results in the formation of the intermediate, 2,2-bis(hydroxymethyl)propanal.

Step 2: Crossed Cannizzaro Reaction The intermediate aldehyde, 2,2-bis(hydroxymethyl)propanal, which also lacks alpha-hydrogens, then undergoes a crossed Cannizzaro reaction with a third equivalent of formaldehyde in the presence of a strong base.[1][4] In this disproportionation reaction, the intermediate aldehyde is reduced to the corresponding alcohol (this compound), while formaldehyde is oxidized to formate (e.g., sodium formate).[1]

The overall balanced chemical equation is: CH₃CH₂CHO + 3 CH₂O + NaOH → CH₃C(CH₂OH)₃ + HCOONa

reaction_pathway Figure 1. Reaction Pathway for the Synthesis of this compound propionaldehyde Propionaldehyde (CH₃CH₂CHO) intermediate 2,2-bis(hydroxymethyl)propanal (CH₃C(CH₂OH)₂CHO) propionaldehyde->intermediate Aldol Condensation formaldehyde1 Formaldehyde (2 eq.) (CH₂O) formaldehyde1->intermediate product This compound (CH₃C(CH₂OH)₃) intermediate->product Crossed Cannizzaro Reaction formaldehyde2 Formaldehyde (1 eq.) (CH₂O) formaldehyde2->product byproduct Sodium Formate (HCOONa) catalyst NaOH (catalyst) catalyst->intermediate catalyst->product

Figure 1. Reaction Pathway for the Synthesis of this compound

Data Presentation

The following tables summarize the key reactants, reaction conditions, and product specifications.

Table 1: Reactant and Catalyst Specifications

Compound Molecular Formula Molecular Weight ( g/mol ) CAS Number Suggested Purity
Propionaldehyde C₃H₆O 58.08 123-38-6 ≥98%
Formaldehyde CH₂O 30.03 50-00-0 36-40% aq. solution
Sodium Hydroxide NaOH 40.00 1310-73-2 ≥97%

| Formic Acid | CH₂O₂ | 46.03 | 64-18-6 | ~85% aq. solution |

Table 2: Optimized Reaction Conditions (Based on CN102408308A) [3]

Parameter Value
Molar Ratio (Propionaldehyde:Formaldehyde) 1 : 3-5
Volume Ratio (Reactant Mix : Water) 1 : 10-20
Reaction Temperature 35-40 °C
Reaction Time 5 hours
Catalyst Sodium Hydroxide
Neutralizing Agent Formic Acid

| Final pH | 6-7 |

Table 3: Product Yield and Purity (Based on CN102408308A) [3]

Parameter Value
Total Yield 93%
Conversion Rate 98%

| Final Product Purity | ≥98% |

Table 4: Physicochemical and Spectroscopic Data of this compound

Property Value Reference
Molecular Formula C₅H₁₂O₃ [5]
Molecular Weight 120.15 g/mol [5]
Appearance White crystalline powder/chunks [6]
Melting Point 193-195 °C [5]
IUPAC Name 2-(hydroxymethyl)-2-methylpropane-1,3-diol [2]
¹³C NMR Spectra available from chemical suppliers. [7]

| IR Spectrum | Conforms to standard |[6] |

Experimental Protocols

The following protocol is a synthesized procedure based on the method described in Chinese patent CN102408308A, which reports a high yield and conversion rate.[3]

Materials and Reagents
  • Propionaldehyde (98%)

  • Formaldehyde (36% aqueous solution)

  • Sodium Hydroxide

  • Formic Acid (85% aqueous solution)

  • Deionized Water

  • Ethanol (for recrystallization)

  • Ion-exchange resin

Equipment
  • Glass reaction kettle with overhead stirrer, thermometer, and heating mantle

  • Addition funnel

  • pH meter or pH strips

  • Rotary evaporator

  • Büchner funnel and flask

  • Vacuum oven

  • Glassware for recrystallization

Experimental Workflow

experimental_workflow Figure 2. Experimental Workflow for TME Synthesis cluster_reaction Condensation Reaction cluster_workup Neutralization & Refining cluster_purification Final Purification charge Charge reactor with: - Propionaldehyde - Formaldehyde - Water - NaOH Solution react Heat to 35-40 °C Stir for 5 hours charge->react neutralize Cool and slowly add Formic Acid to pH 6-7 react->neutralize concentrate Concentrate in vacuo at 90-95 °C neutralize->concentrate filter1 Filter to remove precipitated Sodium Formate concentrate->filter1 ion_exchange Pass through Ion-Exchange Resin filter1->ion_exchange recrystallize Recrystallize from Ethanol ion_exchange->recrystallize dry Dry under vacuum recrystallize->dry product Final Product: This compound (Purity ≥98%) dry->product

References

Physicochemical Properties of 1,1,1-Tris(hydroxymethyl)ethane (CAS 77-85-0): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of the compound 1,1,1-Tris(hydroxymethyl)ethane, also known as Trimethylolethane, with CAS number 77-85-0. The information is presented in a structured format to facilitate easy access and comparison of data, supplemented with detailed experimental protocols and a visualization of its synthesis process.

Chemical Identity and Structure

IUPAC Name: 2-(hydroxymethyl)-2-methylpropane-1,3-diol[1][2]

Synonyms: Trimethylolethane, Metriol, Pentaglycerine[1]

Molecular Formula: C5H12O3[1][3][4]

Molecular Weight: 120.15 g/mol [1][3][5]

Chemical Structure:

C1 C C2 CH3 C1->C2 C3 CH2OH C1->C3 C4 CH2OH C1->C4 C5 CH2OH C1->C5 G cluster_reactants Reactants cluster_process Process cluster_intermediate Intermediate cluster_product Final Product Propionaldehyde Propionaldehyde Aldol_Condensation Aldol Condensation Propionaldehyde->Aldol_Condensation Formaldehyde Formaldehyde Formaldehyde->Aldol_Condensation Cannizzaro_Reaction Cannizzaro Reaction (Crossed) Formaldehyde->Cannizzaro_Reaction excess Intermediate_Aldehyde 2,2-bis(hydroxymethyl)propanal Aldol_Condensation->Intermediate_Aldehyde with excess Formaldehyde TME This compound (CAS 77-85-0) Cannizzaro_Reaction->TME Intermediate_Aldehyde->Cannizzaro_Reaction

References

1,1,1-Tris(hydroxymethyl)ethane melting point and solubility data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 1,1,1-Tris(hydroxymethyl)ethane

This guide provides a comprehensive overview of the melting point and solubility data for this compound (CAS No. 77-85-0), a trifunctional polyol. The information is tailored for researchers, scientists, and professionals in drug development, presenting key data in a structured format, detailing experimental methodologies, and illustrating procedural workflows.

Physicochemical Data of this compound

The following tables summarize the melting point and solubility of this compound, compiled from various sources.

Melting Point

The melting point of a substance is a critical indicator of its purity. For this compound, a white crystalline solid, the reported melting point varies slightly across different sources, which is typical for experimental data.

Melting Point (°C)Reference
190[1]
193-195[2][3]
200-203[4]
204[5][6]

Note: The range in reported values can be attributed to differences in experimental conditions and sample purity.

Solubility

The solubility of this compound has been determined in various solvents, highlighting its polar nature.

SolventSolubilityTemperature (°C)Reference
Water> 300 g/L20[5]
Water140 g / 100 g25[2][6]
Methanol75.2 g / 100 g25[2]
Ethanol27.9 g / 100 g25[2]
Acetic AcidVery SolubleNot Specified[6]
Diethyl EtherInsolubleNot Specified[6][7]
BenzeneInsolubleNot Specified[6][7]

Experimental Protocols

Accurate determination of melting point and solubility requires standardized experimental procedures. The following sections detail common methodologies.

Melting Point Determination: Capillary Method

The capillary method is a widely used technique for determining the melting point of a solid.[8]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely ground using a mortar and pestle.[9]

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount of solid (2-3 mm in height) is packed into the sealed end.[9][10]

  • Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb to ensure accurate temperature reading.[10]

  • Heating and Observation:

    • A rapid initial heating is performed to determine an approximate melting range.

    • The apparatus is allowed to cool, and a fresh sample is used for a more precise measurement.

    • The sample is then heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[9]

  • Data Recording: The temperature at which the first liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range. A narrow melting range (0.5-1.0°C) is indicative of a pure compound.

Solubility Determination

The following protocol describes a general method for determining the solubility of a solid in a liquid solvent.

Apparatus:

  • Test tubes or vials with stoppers

  • Analytical balance

  • Volumetric flasks and pipettes

  • Shaker or magnetic stirrer

  • Constant temperature bath

  • Filtration apparatus (e.g., syringe filter)

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed container.

  • Equilibration: The mixture is agitated (e.g., shaken or stirred) in a constant temperature bath for a sufficient period to ensure that equilibrium is reached.[11] The time required for equilibration should be determined experimentally by analyzing samples at different time points until the concentration remains constant.

  • Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the undissolved solid is allowed to settle. A sample of the supernatant liquid is carefully withdrawn, typically using a syringe fitted with a filter to prevent any solid particles from being included.[12]

  • Analysis: The concentration of this compound in the filtered saturated solution is determined using a suitable and validated analytical method.

  • Calculation: The solubility is then expressed as the mass of solute per volume or mass of the solvent (e.g., g/L or g/100g ).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the physicochemical properties of a compound like this compound.

G cluster_0 Physicochemical Property Determination cluster_1 Melting Point Determination cluster_2 Solubility Determination start Start: Obtain Pure Compound mp_prep Prepare Sample (Grind and Pack Capillary) start->mp_prep sol_prep Prepare Supersaturated Solution start->sol_prep mp_measure Heat Slowly in Apparatus (e.g., Mel-Temp) mp_prep->mp_measure mp_record Record Melting Range (Onset to Complete Liquefaction) mp_measure->mp_record end_mp end_mp mp_record->end_mp Melting Point Data sol_equil Equilibrate at Constant Temperature sol_prep->sol_equil sol_separate Separate Solid and Liquid Phases (Filter Supernatant) sol_equil->sol_separate sol_analyze Analyze Solute Concentration sol_separate->sol_analyze end_sol end_sol sol_analyze->end_sol Solubility Data

Caption: Workflow for determining melting point and solubility.

References

A Comprehensive Guide to 1,1,1-Tris(hydroxymethyl)ethane and Its Synonyms in Chemical Literature

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of chemical nomenclature is paramount. This in-depth technical guide provides a thorough overview of 1,1,1-Tris(hydroxymethyl)ethane, a versatile building block in organic synthesis. This document elucidates its various synonyms, presents key physicochemical data, details experimental protocols for its application, and provides visual diagrams of relevant chemical processes.

Nomenclature and Identification: Unraveling the Synonyms

This compound is known by a variety of names in chemical literature, which can sometimes lead to confusion. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(hydroxymethyl)-2-methylpropane-1,3-diol.[1][2] However, it is frequently referred to by the common synonym Trimethylolethane (TME).[2][3][4] Other notable synonyms include 2-Hydroxymethyl-2-methyl-1,3-propanediol, Tris(hydroxymethyl)ethane, and 1,1,1-Trimethanolethane.[3][4][5] In commercial contexts, it may be referred to by trade names such as Trimet and Metriol.[1][2] A comprehensive list of its identifiers is provided in the table below.

Table 1: Synonyms and Identifiers for this compound

Identifier TypeValue
IUPAC Name 2-(hydroxymethyl)-2-methylpropane-1,3-diol[1][2]
CAS Number 77-85-0[1][3][6][7]
Common Synonyms Trimethylolethane (TME)[2][3][4], 2-Hydroxymethyl-2-methyl-1,3-propanediol[3][7], Tris(hydroxymethyl)ethane[5], 1,1,1-Trimethanolethane[4][5]
Other Names Pentaglycerine[1], Pentaglycerol[1][8], Methyltrimethanolmethane[1], Ethylidynetrimethanol[5]
Trade Names Trimet[1][2], Metriol[1][2]
Molecular Formula C5H12O3[1][5][6][7]
SMILES String CC(CO)(CO)CO[6]
InChI Key QXJQHYBHAIHNGG-UHFFFAOYSA-N[1][6]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental design. This compound is a white, crystalline solid at room temperature.[4] Key quantitative data are summarized in the following table for easy reference and comparison.

Table 2: Physicochemical Data for this compound

PropertyValue
Molecular Weight 120.15 g/mol [6][8][9]
Melting Point 193-195 °C[6][9][10]
Boiling Point 286.7 °C at 760 mmHg[1]
Density 1.159 g/cm³[1][11]
Water Solubility > 300 g/L at 20 °C[6]
Appearance White crystalline powder[4]

Experimental Protocols

This compound serves as a versatile precursor and ligand in various chemical reactions. Below are detailed methodologies for two key applications relevant to chemical synthesis and drug development.

Protocol 1: Use as a Tripod Ligand in Copper-Catalyzed Cross-Coupling Reactions

This compound has been demonstrated to be an effective and inexpensive tridentate O-donor ligand for copper-catalyzed C-N, C-S, and C-O bond formation.[9][12]

Materials:

  • Aryl iodide (1.0 mmol)

  • Nucleophile (amide, thiol, or phenol) (1.2 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • This compound (0.1 mmol, 10 mol%)

  • Cesium carbonate (Cs2CO3) (2.03 mmol)

  • Dioxane (1.8 mL)

  • N,N-Dimethylformamide (DMF) (0.2 mL)

  • Screw-capped test tube with a septum

  • Nitrogen source

  • Ethyl acetate

  • Celite

  • Silica gel for column chromatography

Procedure:

  • To a screw-capped test tube, add Cs2CO3 (661 mg, 2.03 mmol), CuI (19 mg, 0.1 mmol), and this compound (12 mg, 0.1 mmol).

  • Seal the tube with a septum, evacuate the tube under heating, and then backfill with nitrogen. Repeat this cycle three times.

  • Add dioxane (1.8 mL), DMF (0.2 mL), the aryl iodide (1.0 mmol), and the nucleophile (1.2 mmol) via syringe at room temperature.

  • Replace the septum with a Teflon screw-cap and heat the reaction mixture at 110 °C for 24-48 hours.

  • After cooling to room temperature, pass the reaction mixture through a pad of Celite, rinsing with approximately 50 mL of ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the residue by column chromatography on silica gel to yield the desired cross-coupled product.

Protocol 2: Synthesis of Hyperbranched Polyesters

The trifunctional nature of this compound makes it an excellent core molecule for the synthesis of hyperbranched polyesters through polycondensation with dicarboxylic acids or their derivatives.[13]

Materials:

  • This compound

  • Dimethyl ester of an aliphatic dicarboxylic acid (e.g., dimethyl adipate)

  • Catalyst (e.g., dibutyltin dilaurate)

  • High-boiling point solvent (e.g., diphenyl ether)

  • Reaction flask with a condenser and nitrogen inlet

Procedure:

  • In a reaction flask equipped with a condenser and nitrogen inlet, combine this compound and the dimethyl ester of the dicarboxylic acid in the desired molar ratio.

  • Add a catalytic amount of dibutyltin dilaurate and a high-boiling point solvent.

  • Heat the mixture under a nitrogen atmosphere, typically to temperatures between 180-220 °C, to initiate the polycondensation reaction.

  • Continuously remove the methanol byproduct by distillation to drive the reaction to completion.

  • Monitor the reaction progress by measuring the viscosity of the reaction mixture or by spectroscopic methods.

  • Once the desired molecular weight is achieved, cool the reaction mixture and precipitate the hyperbranched polyester by adding a non-solvent (e.g., methanol).

  • Collect the polymer by filtration and dry under vacuum.

Visualizing Chemical Processes

To further clarify the role of this compound in the experimental protocols, the following diagrams illustrate the key workflows and molecular transformations.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Reactants (Aryl Iodide, Nucleophile) D Combine in Tube A->D B Weigh Catalyst System (CuI, Ligand) B->D C Weigh Base (Cs2CO3) C->D E Inert Atmosphere (Evacuate/Backfill N2) D->E F Add Solvents & Reactants E->F G Heat (110 °C, 24-48h) F->G H Cool to RT G->H I Filter through Celite H->I J Concentrate I->J K Column Chromatography J->K Product Purified Product K->Product

Caption: Workflow for Copper-Catalyzed Cross-Coupling.

hyperbranched_polyester_synthesis Core This compound (Core Molecule) Reaction Polycondensation (Heat, N2 atmosphere) Core->Reaction Monomer Dicarboxylic Acid Ester (Monomer) Monomer->Reaction Catalyst Catalyst Catalyst->Reaction Byproduct Methanol (Removed by Distillation) Reaction->Byproduct Polymer Hyperbranched Polyester Reaction->Polymer

Caption: Synthesis of a Hyperbranched Polyester.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1,1,1-Tris(hydroxymethyl)ethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,1-Tris(hydroxymethyl)ethane (TME), a neopentyl polyol, is a versatile building block in various industrial applications, including the synthesis of polyesters, alkyd resins, and synthetic lubricants. Its neopentyl structure, characterized by a quaternary α-carbon, imparts significant thermal stability, a critical attribute for its utility in high-temperature applications. This technical guide provides a comprehensive overview of the thermal stability and decomposition of TME, drawing upon available data for structurally related compounds to infer its behavior. The document details expected thermal properties, potential decomposition pathways, and standardized experimental protocols for its analysis.

Introduction to the Thermal Properties of this compound

Expected Thermal Stability and Decomposition Data

Due to the lack of specific experimental data for this compound in the public domain, this section presents data for Neopentyl Glycol (NPG), a structurally similar neopentyl polyol. This information serves as a valuable proxy to estimate the thermal behavior of TME. Both molecules share the neopentyl backbone, which is the primary determinant of their thermal stability.

Table 1: Thermal Decomposition Data for Neopentyl Glycol (NPG) as a Proxy for TME

ParameterValueAnalytical Technique
Onset Decomposition Temperature~135 °CThermogravimetric Analysis (TGA)
Maximum Decomposition Temperature (Tmax)~160 °CThermogravimetric Analysis (TGA)
End of Decomposition~195 °CThermogravimetric Analysis (TGA)

Note: The data presented is for Neopentyl Glycol and should be considered an estimation of the thermal behavior of this compound. Actual values for TME may vary.

Proposed Decomposition Pathway

The thermal decomposition of neopentyl polyols like TME, in the absence of oxygen, is expected to proceed through a complex series of radical-initiated reactions. The initial step likely involves the homolytic cleavage of a C-C or C-O bond at elevated temperatures.

TME This compound (TME) Initial_Radicals Initial Radical Fragments TME->Initial_Radicals High Temperature (Initiation) Decomposition_Products Decomposition Products (e.g., CO, CO₂, H₂O, smaller hydrocarbons) Initial_Radicals->Decomposition_Products Propagation/ Fragmentation Polymerization Polymerization/ Char Formation Initial_Radicals->Polymerization Termination

Caption: Proposed general decomposition pathway for TME under inert atmosphere.

In an oxidative environment, the decomposition mechanism is significantly more complex, involving the formation of hydroperoxides, which can then decompose to form a variety of oxygenated species such as aldehydes, ketones, and carboxylic acids.

Experimental Protocols

To accurately determine the thermal stability and decomposition of this compound, a combination of thermoanalytical techniques should be employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which TME begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small, representative sample of TME (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to ensure an inert environment.

    • Heating Rate: A linear heating rate, typically 10 °C/min, is applied.

    • Temperature Range: From ambient temperature to a final temperature where complete decomposition is observed (e.g., 600 °C).

  • Data Analysis: The mass of the sample is recorded as a function of temperature. The onset of decomposition is determined from the initial mass loss, and the derivative of the mass loss curve (DTG) can be used to identify the temperature of maximum decomposition rate.

cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_analysis Data Analysis Weigh Weigh 5-10 mg TME Place Place in TGA pan Weigh->Place Load Load into TGA Place->Load Purge Purge with N₂/Ar Load->Purge Heat Heat at 10 °C/min Purge->Heat Record Record Mass vs. Temp Heat->Record Plot Plot TGA/DTG Curves Record->Plot Determine Determine Onset & Tmax Plot->Determine

Caption: Experimental workflow for Thermogravimetric Analysis (TGA) of TME.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and to identify any exothermic or endothermic events associated with decomposition.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small sample of TME (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Experimental Conditions:

    • Atmosphere: Inert atmosphere (nitrogen or argon).

    • Heating Rate: A controlled heating rate, often 10 °C/min.

    • Temperature Range: From below the expected melting point to above the decomposition temperature.

  • Data Analysis: The heat flow to the sample is measured relative to the reference. The melting point is identified by the peak of the endothermic melting transition, and the enthalpy of fusion is calculated from the peak area. Exothermic peaks at higher temperatures can indicate decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile products formed during the thermal decomposition of TME.

Methodology:

  • Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

  • Sample Preparation: A microgram-scale sample of TME is placed in a pyrolysis probe.

  • Experimental Conditions:

    • Pyrolysis Temperature: The sample is rapidly heated to a specific temperature above its decomposition point (e.g., 400 °C, 500 °C, 600 °C) in an inert atmosphere.

    • GC Separation: The volatile pyrolysis products are swept into a GC column for separation.

    • MS Detection: The separated components are introduced into a mass spectrometer for identification based on their mass spectra.

  • Data Analysis: The resulting chromatogram shows the separated decomposition products, and the mass spectrum of each peak is used to identify the chemical structure of the fragment.

Conclusion

This compound is a thermally stable neopentyl polyol, a property conferred by its molecular structure that lacks labile β-hydrogens. While direct experimental data on its thermal decomposition is limited, analysis of structurally similar compounds like Neopentyl Glycol provides valuable insights into its expected behavior. The decomposition is anticipated to occur at elevated temperatures through complex radical-mediated pathways. For a definitive understanding of its thermal properties, rigorous experimental investigation using TGA, DSC, and Py-GC-MS is essential. The protocols outlined in this guide provide a robust framework for such studies, which are critical for optimizing the use of TME in demanding applications.

Spectroscopic Profile of 1,1,1-Tris(hydroxymethyl)ethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,1,1-Tris(hydroxymethyl)ethane (TME), a versatile building block in various chemical syntheses. This document outlines the key nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic features of TME, supported by detailed experimental protocols and data presented in a clear, tabular format for easy reference and comparison.

Introduction

This compound, also known as Metriol, is a triol containing three primary hydroxyl groups. Its unique structural characteristics make it a valuable component in the synthesis of polymers, resins, and as a ligand in coordination chemistry. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and for monitoring its reactions in various applications. This guide focuses on its ¹H NMR, ¹³C NMR, and IR spectroscopic profiles.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the NMR and IR spectroscopic analyses of this compound.

¹H NMR Spectroscopy

Table 1: ¹H NMR Chemical Shift Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
-CH~0.8-1.0Singlet3H
-CH ₂OH~3.4-3.6Singlet6H
-OHVariableBroad Singlet3H

Note: The chemical shift of the hydroxyl (-OH) protons is highly dependent on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy

Table 2: ¹³C NMR Chemical Shift Data for this compound

Carbon AtomChemical Shift (δ, ppm)
-C H₃~15-20
-C (CH₂OH)₃~40-45
-C H₂OH~65-70
Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

Functional GroupAbsorption Range (cm⁻¹)Intensity
O-H Stretch (Alcohol)3200-3600Strong, Broad
C-H Stretch (Alkyl)2850-3000Medium-Strong
C-O Stretch (Primary Alcohol)1000-1075Strong

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (typically 5-25 mg) is dissolved in a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)) in a standard 5 mm NMR tube. The choice of solvent is critical, especially for observing the exchangeable hydroxyl protons.

¹H NMR Acquisition:

  • The NMR spectrometer is tuned to the proton frequency (e.g., 300, 400, or 500 MHz).

  • The magnetic field is locked onto the deuterium signal of the solvent.

  • The magnetic field homogeneity is optimized by shimming.

  • A standard one-pulse experiment is typically used to acquire the ¹H NMR spectrum.

  • The spectral width, acquisition time, and number of scans are adjusted to obtain a spectrum with a good signal-to-noise ratio.

¹³C NMR Acquisition:

  • The spectrometer is tuned to the carbon-13 frequency (e.g., 75, 100, or 125 MHz).

  • Proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio, resulting in singlet peaks for each unique carbon atom.

  • A sufficient number of scans are acquired to obtain a good quality spectrum due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Sample Preparation (Solid Sample):

  • KBr Pellet Method: A small amount of this compound is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Thin Film Method: The compound is dissolved in a volatile solvent. A drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the sample.

IR Spectrum Acquisition:

  • A background spectrum of the empty sample compartment (or the KBr pellet holder) is recorded.

  • The prepared sample is placed in the sample holder of the FT-IR spectrometer.

  • The IR spectrum is recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).

  • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Visualization of Spectroscopic-Structural Correlations

The following diagram illustrates the logical relationship between the structural components of this compound and their expected spectroscopic signatures.

Spectroscopic_Correlations Spectroscopic-Structural Correlation for this compound cluster_structure Molecular Structure cluster_spectroscopy Spectroscopic Signatures cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy Structure CH3C(CH2OH)3 Methyl Methyl Group (-CH3) Structure->Methyl contains Methylene Methylene Groups (-CH2-) Structure->Methylene contains Hydroxyl Hydroxyl Groups (-OH) Structure->Hydroxyl contains QuaternaryC Quaternary Carbon (-C-) Structure->QuaternaryC contains H1_Methyl ¹H NMR: ~0.8-1.0 ppm (s, 3H) Methyl->H1_Methyl C13_Methyl ¹³C NMR: ~15-20 ppm Methyl->C13_Methyl H1_Methylene ¹H NMR: ~3.4-3.6 ppm (s, 6H) Methylene->H1_Methylene C13_Methylene ¹³C NMR: ~65-70 ppm Methylene->C13_Methylene IR_CH IR: 2850-3000 cm⁻¹ (Medium-Strong) Methylene->IR_CH IR_CO IR: 1000-1075 cm⁻¹ (Strong) Methylene->IR_CO H1_Hydroxyl ¹H NMR: Variable (br s, 3H) Hydroxyl->H1_Hydroxyl IR_OH IR: 3200-3600 cm⁻¹ (Strong, Broad) Hydroxyl->IR_OH C13_QuaternaryC ¹³C NMR: ~40-45 ppm QuaternaryC->C13_QuaternaryC

Caption: Structural fragments of this compound and their corresponding NMR and IR signals.

Purity Analysis of Commercial 1,1,1-Tris(hydroxymethyl)ethane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods and considerations for the purity analysis of commercial 1,1,1-Tris(hydroxymethyl)ethane. This compound, a versatile building block in various chemical syntheses, including pharmaceuticals and polymer chemistry, requires stringent purity assessment to ensure the quality, safety, and efficacy of the final products. This document outlines detailed experimental protocols for key analytical techniques, presents data in a structured format, and includes visualizations to clarify complex workflows and reaction pathways.

Introduction to this compound and its Purity

This compound, also known as trimethylolethane, is a triol with the chemical formula CH₃C(CH₂OH)₃. Its trifunctional nature makes it a valuable precursor for the synthesis of polyesters, polyurethanes, and other polymers. In the pharmaceutical industry, it can be used as a starting material or intermediate in the synthesis of active pharmaceutical ingredients (APIs).

The primary route for the commercial synthesis of this compound involves the base-catalyzed reaction of propionaldehyde with an excess of formaldehyde. This process consists of an initial aldol condensation followed by a crossed Cannizzaro reaction.[1][2] Due to the nature of these reactions, several impurities can be present in the final product, including unreacted starting materials, reaction intermediates, and byproducts. Therefore, a thorough purity analysis is crucial.

Potential Impurities in Commercial this compound

The synthesis process can lead to the formation of several impurities that may be present in the commercial product. Understanding these potential impurities is fundamental to developing appropriate analytical methods for their detection and quantification.

dot

cluster_impurities Potential Impurities Propionaldehyde Propionaldehyde Aldol_Intermediate Aldol Intermediate (2,2-bis(hydroxymethyl)propanal) Propionaldehyde->Aldol_Intermediate Formaldehyde Formaldehyde Formaldehyde->Aldol_Intermediate TME This compound (Product) Formaldehyde->TME Base Base (e.g., NaOH) Base->Aldol_Intermediate Base->TME Formate Formate (Byproduct) Base->Formate Aldol_Intermediate->TME Aldol_Intermediate->Formate Unreacted_Formaldehyde Unreacted Formaldehyde Unreacted_Propionaldehyde Unreacted Propionaldehyde Other_Byproducts Other Aldol Byproducts

Caption: Synthesis pathway of this compound and potential impurities.

Analytical Methods for Purity Assessment

A multi-faceted analytical approach is recommended to ensure a comprehensive purity profile of this compound. The following methods are key to identifying and quantifying the main component and its potential impurities.

dot

Sample Commercial This compound Sample GC_FID Gas Chromatography (GC-FID) (Assay and Organic Impurities) Sample->GC_FID HPLC_RID High-Performance Liquid Chromatography (HPLC-RID) (Non-volatile Impurities) Sample->HPLC_RID qNMR Quantitative NMR (qNMR) (Absolute Purity and Structural Confirmation) Sample->qNMR Karl_Fischer Karl Fischer Titration (Water Content) Sample->Karl_Fischer Purity_Assessment Overall Purity Assessment GC_FID->Purity_Assessment HPLC_RID->Purity_Assessment qNMR->Purity_Assessment Karl_Fischer->Purity_Assessment Purity_Requirement Purity Requirement (e.g., >99.0%) Final_Purity_Decision Final Purity Decision Purity_Requirement->Final_Purity_Decision GC_FID_Result GC-FID Result (Assay and Volatile Impurities) Data_Integration Integration of All Analytical Data GC_FID_Result->Data_Integration HPLC_RID_Result HPLC-RID Result (Non-Volatile Impurities) HPLC_RID_Result->Data_Integration qNMR_Result qNMR Result (Absolute Purity) qNMR_Result->Data_Integration KF_Result Karl Fischer Result (Water Content) KF_Result->Data_Integration Data_Integration->Final_Purity_Decision Pass Pass Final_Purity_Decision->Pass Purity ≥ Requirement and Impurity Profile Acceptable Fail Fail Final_Purity_Decision->Fail Purity < Requirement or Unacceptable Impurities

References

An In-depth Technical Guide to the Health and Safety of 1,1,1-Tris(hydroxymethyl)ethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety considerations for 1,1,1-Tris(hydroxymethyl)ethane (CAS No. 77-85-0), a versatile building block used in the synthesis of various polymers and esters. This document is intended to inform researchers, scientists, and drug development professionals on the potential hazards, safe handling procedures, and toxicological profile of this compound.

Chemical and Physical Properties

This compound is a white, odorless, crystalline solid. Its key physical and chemical properties are summarized in the table below, which are crucial for understanding its behavior and potential for exposure.

PropertyValue
Synonyms Trimethylolethane, 2-(Hydroxymethyl)-2-methyl-1,3-propanediol
Molecular Formula C₅H₁₂O₃
Molecular Weight 120.15 g/mol
Melting Point 193-204 °C[1][2][3][4]
Boiling Point 286.7 °C[5]
Flash Point 150-160 °C (closed cup)[1][6]
Autoignition Temperature 405 °C[6]
Water Solubility > 300 g/L at 20 °C[5]
log Kow (Octanol-Water Partition Coefficient) -0.95[5][6]
Vapor Pressure 1.82 x 10⁻⁵ Pa at 25 °C[5]

Toxicological Data

The toxicological profile of this compound indicates a low level of acute toxicity. However, it is classified as a skin and eye irritant. The available quantitative toxicological data is summarized below.

EndpointSpeciesRouteValueClassification
Acute Oral Toxicity (LD50) RatOral> 2000 mg/kg bw[5]Not Classified
Skin Irritation RabbitDermalIrritantCategory 2[6]
Eye Irritation RabbitOcularSerious Eye IrritationCategory 2[6]
Specific Target Organ Toxicity (Single Exposure) -InhalationMay cause respiratory irritationCategory 3[6][7]
Developmental Toxicity (NOAEL) RatOral1000 mg/kg bw/day[5]Not Classified

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazard statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The signal word is Warning .[6][7]

Experimental Protocols

The toxicological data for this compound has been generated following standardized OECD test guidelines. Below are the general methodologies for the key experiments.

Acute Oral Toxicity (OECD Guideline 401)

An acute oral toxicity study was conducted in accordance with OECD TG 401.[5]

  • Principle: A single high dose of the substance is administered to a group of experimental animals (typically rats) via oral gavage. The animals are observed for a set period (usually 14 days) for signs of toxicity and mortality.

  • Animal Model: Rats were used in the study for this compound.[5]

  • Dosage: A limit test was likely performed at a dose of 2000 mg/kg body weight.[5]

  • Observations: Animals were observed for mortality, clinical signs of toxicity, and body weight changes. A gross necropsy was performed at the end of the study.

  • Results for this compound: No deaths or signs of toxicity were observed at 2000 mg/kg bw, leading to an LD50 value of > 2000 mg/kg bw.[5]

Acute Dermal Irritation (OECD Guideline 404)
  • Principle: A single dose of the test substance is applied to a small area of the skin of an experimental animal (typically a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.

  • Animal Model: Albino rabbits are the preferred species for this test.[8]

  • Procedure: A small amount of the test substance (0.5 g for solids) is applied to a shaved patch of skin and covered with a gauze patch for a 4-hour exposure period.[8]

  • Observations: The skin is evaluated for erythema and edema at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored.

  • Results for this compound: Classified as a skin irritant (Category 2), indicating that it causes reversible inflammatory changes to the skin.[6]

Acute Eye Irritation (OECD Guideline 405)
  • Principle: A single dose of the test substance is applied into the conjunctival sac of one eye of an experimental animal (typically a rabbit). The eye is observed for signs of irritation to the cornea, iris, and conjunctiva.

  • Animal Model: Albino rabbits are the recommended species.[9]

  • Procedure: A small amount of the test substance (0.1 g for solids) is instilled into the eye. The eye is not washed out for at least 24 hours.[10]

  • Observations: The eye is examined at 1, 24, 48, and 72 hours after instillation and scored for corneal opacity, iritis, and conjunctival redness and chemosis (swelling).

  • Results for this compound: Classified as causing serious eye irritation (Category 2), indicating significant but reversible eye irritation.[6]

Health and Safety Considerations

Handling and Storage
  • Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[6][9]

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[6][8] It is hygroscopic and should be stored under an inert atmosphere.[7] Incompatible with acids, aldehydes, isocyanates, and oxidizing agents.[6][7]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[6][9]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[6][8][9]

  • Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH-approved respirator for dusts.[8][9]

First Aid Measures
  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[6][7]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[6][7]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[6][7]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[6][7]

Environmental Fate

  • Biodegradation: this compound is not readily biodegradable.[5]

  • Bioaccumulation: With a low log Kow of -0.95, it is not expected to bioaccumulate.[5]

  • Mobility: Due to its high water solubility, it is expected to be highly mobile in soil.[6]

Metabolism and Toxicokinetics

No specific studies on the toxicokinetics, metabolism, and distribution of this compound have been identified in the public literature.[5] The slight liver toxicity observed in rats at high doses suggests some gastrointestinal absorption.[5] Due to the lack of detailed metabolic data, a specific signaling pathway diagram cannot be provided. Instead, a logical workflow for the safety assessment of a chemical like this compound is presented below.

Visualizations

Logical Workflow for Safety Assessment

Safety_Assessment_Workflow cluster_physchem Physicochemical Properties cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Toxicity Testing cluster_in_vivo In Vivo Toxicity Testing (if necessary) cluster_risk_assessment Hazard and Risk Assessment PhysChem Characterization (MW, MP, BP, Solubility, logKow) QSAR QSAR/Read-Across (Predict Toxicity) PhysChem->QSAR Input Data Genotox Genotoxicity Assays (e.g., Ames Test) QSAR->Genotox Skin_vitro Skin Irritation/Corrosion (e.g., Reconstructed Human Epidermis) QSAR->Skin_vitro Eye_vitro Eye Irritation (e.g., BCOP, ICE) QSAR->Eye_vitro Hazard_ID Hazard Identification Genotox->Hazard_ID Acute_Dermal_Irritation Acute Dermal Irritation (OECD 404) Skin_vitro->Acute_Dermal_Irritation Tiered Approach Acute_Eye_Irritation Acute Eye Irritation (OECD 405) Eye_vitro->Acute_Eye_Irritation Tiered Approach Acute_Oral Acute Oral Toxicity (OECD 401/420/423) Acute_Oral->Hazard_ID Acute_Dermal_Irritation->Hazard_ID Acute_Eye_Irritation->Hazard_ID Repeated_Dose Repeated Dose Toxicity (e.g., OECD 407, 422) Dose_Response Dose-Response Assessment Repeated_Dose->Dose_Response Hazard_ID->Dose_Response Exposure_Assessment Exposure Assessment Dose_Response->Exposure_Assessment Risk_Characterization Risk Characterization Exposure_Assessment->Risk_Characterization Classification GHS Classification & Labeling Risk_Characterization->Classification PPE_Workflow Start Handling this compound Check_Ventilation Is ventilation adequate? Start->Check_Ventilation Use_Respirator Use NIOSH-approved dust respirator Check_Ventilation->Use_Respirator No Assess_Contact Potential for skin or eye contact? Check_Ventilation->Assess_Contact Yes Use_Respirator->Assess_Contact Wear_Gloves_Clothing Wear chemical-resistant gloves and protective clothing Assess_Contact->Wear_Gloves_Clothing Yes Proceed Proceed with work Assess_Contact->Proceed No Wear_Goggles Wear chemical safety goggles or face shield Wear_Gloves_Clothing->Wear_Goggles Wear_Goggles->Proceed

References

Environmental Fate and Biodegradability of 1,1,1-Tris(hydroxymethyl)ethane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1-Tris(hydroxymethyl)ethane, a triol with the chemical formula CH₃C(CH₂OH)₃, is utilized in various industrial applications, including the manufacturing of resins, varnishes, and as a conditioning agent.[1] Its introduction into the environment necessitates a thorough understanding of its fate and biodegradability to assess potential ecological risks. This technical guide provides a comprehensive overview of the environmental behavior of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant processes.

Physicochemical Properties

The environmental distribution and behavior of a chemical are fundamentally governed by its physical and chemical properties. Key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular FormulaC₅H₁₂O₃[2]
Molecular Weight120.15 g/mol [3]
Physical StateWhite powder[1]
Melting Point204 °C[1]
Boiling Point286.7 °C[1]
Water Solubility> 300 g/L at 20 °C[1]
Vapor Pressure1.82 x 10⁻⁵ Pa at 25 °C[1]
Log Kₒw (Octanol-Water Partition Coefficient)-0.95[1][4]

Environmental Fate

Abiotic Degradation

Hydrolysis: this compound is not susceptible to hydrolysis due to the absence of hydrolysable functional groups.[1] Experimental studies conducted according to OECD Guideline 111 showed no hydrolysis at pH 4, 7, and 9 when incubated at 50°C for five days.[1]

Photolysis: In the atmosphere, this compound is expected to undergo indirect photo-oxidation by reacting with hydroxyl radicals.[1] The calculated atmospheric half-life is approximately 0.85 days, suggesting it is not persistent in the air.[1]

Biotic Degradation

Biodegradability: Based on a ready biodegradability test (OECD Guideline 301C), this compound is considered not readily biodegradable.[1] The test, conducted over four weeks with activated sludge, showed only 3-6% degradation based on Biochemical Oxygen Demand (BOD).[1]

While a specific biodegradation pathway for this compound is not well-established due to its low degradability, the initial step in the aerobic degradation of similar polyols often involves the oxidation of a primary alcohol group to an aldehyde, catalyzed by an alcohol dehydrogenase enzyme. This would be followed by further oxidation to a carboxylic acid.

cluster_biodegradation Hypothetical Initial Biodegradation Step TME This compound Intermediate 2,2-bis(hydroxymethyl)propionaldehyde TME->Intermediate Alcohol Dehydrogenase (Oxidation)

Hypothetical initial oxidation of this compound.

Bioaccumulation and Mobility

Bioaccumulation: With a low octanol-water partition coefficient (Log Kₒw = -0.95), this compound has a low potential for bioaccumulation.[1][4] A calculated bioconcentration factor (BCF) of 3.2 further supports the expectation that this chemical will not significantly accumulate in aquatic organisms.[1]

Mobility in Soil: The soil adsorption coefficient (Log Koc) is -0.4, indicating low adsorption to soil and sediment.[1] This, combined with its high water solubility, suggests that this compound is likely to be highly mobile in the soil and can potentially leach into groundwater.[4]

Ecotoxicity

Acute and prolonged toxicity data for aquatic organisms are summarized below.

OrganismTest GuidelineDurationEndpointValue (mg/L)Reference
Oryzias latipes (Fish)OECD TG 20396 hoursLC₅₀> 100[5]
Oryzias latipes (Fish)OECD TG 20414 daysLC₅₀> 99.8[5]

These results indicate a low acute and prolonged toxicity to fish.

Experimental Protocols

Detailed methodologies for the key environmental fate and ecotoxicity studies are outlined below.

Ready Biodegradability - OECD 301C (Modified MITI Test)
  • Principle: This method assesses the ready biodegradability of a chemical by measuring the oxygen consumption of a microbial inoculum in the presence of the test substance over a 28-day period.[6][7]

  • Inoculum: A mixture of activated sludge from at least 10 different sources is pre-cultured to create a standard inoculum.[7]

  • Test Conditions:

    • Test Substance Concentration: 100 mg/L[1]

    • Activated Sludge Concentration: 30 mg/L (as suspended solids)[1]

    • Temperature: 25 ± 1 °C[6]

    • Duration: 28 days[1][5]

    • Measurement: Biochemical Oxygen Demand (BOD) is measured, typically using a closed respirometer.[7]

  • Pass Criteria: A substance is considered readily biodegradable if it reaches ≥60% of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test period.[8]

Hydrolysis as a Function of pH - OECD 111
  • Principle: This tiered test method evaluates the abiotic hydrolysis of a chemical in sterile aqueous buffer solutions at environmentally relevant pH values.[9][10]

  • Test Conditions:

    • A preliminary test is conducted at 50°C for 5 days at pH 4, 7, and 9.[9][11]

    • If significant hydrolysis (<10%) is observed, a higher-tier test is performed at different temperatures to determine the hydrolysis rate constant and half-life.[9][12]

    • The test substance is incubated in the dark in sterile buffer solutions.[9]

    • Samples are analyzed at various time points for the concentration of the test substance and any hydrolysis products.[10]

Partition Coefficient (n-octanol/water) - OECD 107 (Shake Flask Method)
  • Principle: This method determines the partition coefficient (Kₒw) by measuring the equilibrium concentration of a substance in a two-phase system of n-octanol and water.[3][13][14]

  • Procedure:

    • Equal volumes of n-octanol and water are pre-saturated with each other.

    • The test substance is dissolved in one of the phases.

    • The two phases are shaken together until equilibrium is reached.[15]

    • The phases are separated by centrifugation.[15]

    • The concentration of the test substance in each phase is determined using a suitable analytical method.[14]

  • Applicability: This method is suitable for substances with a Log Kₒw between -2 and 4.[3]

Adsorption/Desorption - OECD 106 (Batch Equilibrium Method)
  • Principle: This method determines the adsorption and desorption of a chemical on different soil types to estimate its mobility.[16][17]

  • Procedure:

    • A known mass of soil is equilibrated with a solution of the test substance of known concentration.[18]

    • The mixture is agitated for a predetermined time to reach equilibrium.

    • The solid and liquid phases are separated by centrifugation.

    • The concentration of the test substance in the liquid phase is measured.

    • The amount of substance adsorbed to the soil is calculated by the difference between the initial and final concentrations in the solution.[18]

  • Tiers: The test is conducted in tiers, starting with a preliminary test to determine the appropriate soil-to-solution ratio and equilibration time, followed by kinetic and isotherm studies.[17]

cluster_workflow Environmental Fate Assessment Workflow Start Chemical Information (this compound) PhysChem Physicochemical Properties (Solubility, Vapor Pressure, etc.) Start->PhysChem Abiotic Abiotic Degradation (Hydrolysis - OECD 111, Photolysis) PhysChem->Abiotic Biotic Biotic Degradation (Ready Biodegradability - OECD 301C) PhysChem->Biotic Mobility Mobility (Soil Adsorption/Desorption - OECD 106) PhysChem->Mobility Bioaccumulation Bioaccumulation Potential (Log Kow - OECD 107, BCF Calculation) PhysChem->Bioaccumulation Risk Environmental Risk Assessment Abiotic->Risk Biotic->Risk Mobility->Risk Bioaccumulation->Risk Ecotoxicity Ecotoxicity Testing (Fish, Daphnia, Algae) Ecotoxicity->Risk

Workflow for assessing the environmental fate of a chemical.

Conclusion

This compound is a highly water-soluble compound that is not readily biodegradable and is not expected to hydrolyze or bioaccumulate. Its high mobility in soil suggests a potential for leaching into groundwater. The primary route of environmental degradation appears to be atmospheric photolysis. The low ecotoxicity observed in fish suggests a limited immediate risk to aquatic vertebrates. However, its persistence in aquatic and soil environments warrants further investigation into its potential for long-term, low-level effects. For professionals in drug development, where novel chemical entities are synthesized, understanding the environmental fate of structural analogs like this compound can inform the design of more environmentally benign molecules.

References

Methodological & Application

Application Notes and Protocols for 1,1,1-Tris(hydroxymethyl)ethane as a Tridentate Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 1,1,1-Tris(hydroxymethyl)ethane as a versatile, tridentate O-donor ligand in coordination chemistry and catalysis.

Introduction

This compound, also known as trimethylolethane, is an inexpensive and commercially available polyol.[1] Its molecular architecture, featuring three primary hydroxyl groups extending from a central quaternary carbon, makes it an excellent tripodal ligand.[1] This tripodal nature allows it to coordinate to a metal center in a tridentate fashion, forming stable chelate complexes.[2] The resulting metal complexes have shown significant utility in various catalytic applications, particularly in copper-catalyzed cross-coupling reactions for the formation of C-N, C-O, and C-S bonds.[2][3]

The three hydroxyl groups can act as neutral oxygen donors to a metal center. The geometry of the ligand influences the stability and stereochemistry of the resulting metal complexes.[1] This document outlines a general protocol for the synthesis of a metal complex with this compound and a specific application protocol for its use in a copper-catalyzed N-arylation reaction.

Data Presentation
PropertyValueReference
Molecular Formula C₅H₁₂O₃
Molecular Weight 120.15 g/mol
Melting Point 193-195 °C (lit.)
¹H NMR (DMSO-d₆) δ 4.25 (t, 3H, OH), 3.25 (d, 6H, CH₂), 0.75 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆) δ 64.0 (CH₂), 42.5 (C), 22.5 (CH₃)
IR (KBr, cm⁻¹) ~3300 (br, O-H), ~2950 (C-H), ~1040 (C-O)

Note: NMR and IR data are approximate and may vary depending on the solvent and experimental conditions.

Experimental Protocols

Protocol 1: General Synthesis of a Metal Complex with this compound

This protocol describes a general method for the synthesis of a metal complex using this compound as a ligand. The specific metal salt, solvent, and reaction conditions may need to be optimized for each specific application.

Materials:

  • This compound

  • A suitable metal salt (e.g., CuCl₂, Ni(OAc)₂, Co(NO₃)₂)

  • Anhydrous solvent (e.g., ethanol, methanol, acetonitrile)

  • Schlenk flask or round-bottom flask with a condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon gas)

Procedure:

  • Preparation of Ligand Solution: In a Schlenk flask under an inert atmosphere, dissolve this compound (1 equivalent) in the chosen anhydrous solvent.

  • Preparation of Metal Salt Solution: In a separate flask, dissolve the metal salt (1 equivalent) in the same anhydrous solvent.

  • Reaction: Slowly add the metal salt solution to the ligand solution with continuous stirring.

  • Reaction Conditions: The reaction mixture may be stirred at room temperature or heated to reflux for a specified period (typically 2-24 hours), depending on the reactivity of the metal salt.

  • Isolation of the Complex:

    • If a precipitate forms upon cooling, it can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

    • If no precipitate forms, the solvent can be slowly evaporated to induce crystallization.

  • Characterization: The resulting solid should be characterized by techniques such as FT-IR spectroscopy, NMR spectroscopy (if the complex is diamagnetic), elemental analysis, and single-crystal X-ray diffraction (if suitable crystals are obtained).

Visualization of the General Synthesis Workflow:

G cluster_ligand Ligand Preparation cluster_metal Metal Salt Preparation L1 Dissolve this compound in anhydrous solvent R1 Reaction Mixture L1->R1 M1 Dissolve Metal Salt in anhydrous solvent M1->R1 R2 Stir/Heat (2-24h) R1->R2 I1 Isolation R2->I1 C1 Characterization (FT-IR, NMR, X-ray) I1->C1

Caption: General workflow for the synthesis of a metal complex with this compound.

Protocol 2: Application in Copper-Catalyzed N-Arylation of Amides

This protocol is adapted from the work of Chen and Chen (2006) and describes the use of this compound as a ligand in the copper-catalyzed cross-coupling reaction between an aryl iodide and an amide.[2]

Materials:

  • Aryl iodide (e.g., iodobenzene)

  • Amide (e.g., 2-pyrrolidone)

  • Copper(I) iodide (CuI)

  • This compound

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous dioxane

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Screw-capped test tube with a septum

  • Standard laboratory glassware for workup and purification

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • Reaction Setup: To a screw-capped test tube, add CuI (10 mol %), this compound (10 mol %), and Cs₂CO₃ (2.03 mmol).

  • Inert Atmosphere: Seal the tube with a septum, evacuate, and backfill with nitrogen three times.

  • Addition of Reagents: Add anhydrous dioxane (1.8 mL), anhydrous DMF (0.2 mL), the aryl iodide (1.0 mmol), and the amide (1.2 mmol) via syringe.

  • Reaction: Replace the septum with a Teflon screw-cap and heat the reaction mixture at 110 °C for 24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pass the mixture through a short pad of Celite, rinsing with ethyl acetate.

    • Concentrate the combined filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Quantitative Data for N-Arylation of Iodobenzene with 2-Pyrrolidone:

EntryAryl IodideAmideLigandYield (%)Reference
1Iodobenzene2-PyrrolidoneThis compound98[4]

Visualization of the Catalytic Cycle:

G cluster_cycle Proposed Catalytic Cycle A Cu(I)-Ligand Complex B Oxidative Addition (Ar-I) A->B + ArI C Cu(III) Intermediate B->C D Amide Coordination C->D + Amide, - I⁻ E Reductive Elimination D->E E->A - Product F N-Aryl Amide Product E->F

Caption: A simplified proposed catalytic cycle for the copper-catalyzed N-arylation reaction.

Visualization of Ligand Coordination

The following diagram illustrates the tridentate coordination of this compound to a generic metal center (M).

Caption: Tridentate coordination of this compound to a metal center.

Conclusion

This compound is a highly effective and versatile tridentate ligand for a variety of applications in coordination chemistry and catalysis. Its low cost and commercial availability make it an attractive alternative to more complex and expensive ligand systems.[2] The protocols provided herein offer a starting point for the synthesis of novel metal complexes and their application in catalytic transformations. Further research into the coordination chemistry of this ligand with a wider range of metal ions is warranted to fully explore its potential.

References

Application Notes and Protocols for 1,1,1-Tris(hydroxymethyl)ethane in Copper-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,1,1-Tris(hydroxymethyl)ethane has emerged as a cost-effective, efficient, and versatile tridentate O-donor ligand for copper-catalyzed cross-coupling reactions.[1][2][3] This commercially available tripod ligand facilitates the formation of carbon-nitrogen (C-N), carbon-sulfur (C-S), and carbon-oxygen (C-O) bonds, offering a valuable alternative to palladium-catalyzed systems which are often associated with high costs and sensitivity to air.[1][2] The use of this compound has been demonstrated to significantly improve the efficiency of coupling reactions between aryl iodides and a variety of nucleophiles including amides, thiols, and phenols, affording the desired products in good to excellent yields.[1][2][4] Its effectiveness is attributed to its ability to act as a tridentate ligand, which stabilizes the copper complex.[1][2]

Logical Relationship: Ligand-Copper Interaction

The following diagram illustrates the proposed coordination of the tridentate ligand, this compound, with a copper(I) catalyst. This interaction is believed to stabilize the copper center, thereby enhancing its catalytic activity in the cross-coupling reaction.

Ligand_Copper_Interaction cluster_complex Copper(I) Complex cluster_ligand Cu Cu(I) L This compound L->Cu Tridentate Coordination O1 O1->Cu O2 O2->Cu O3 O3->Cu

Caption: Coordination of this compound with a Copper(I) center.

Applications and Scope

This protocol is applicable to a range of copper-catalyzed cross-coupling reactions, including:

  • N-Arylation of amides: Formation of N-aryl amides.

  • S-Arylation of thiols: Synthesis of aryl thioethers.

  • O-Arylation of phenols: Production of diaryl ethers.

The methodology has been successfully applied to various substituted aryl iodides, demonstrating its broad substrate scope.

Quantitative Data Summary

The following tables summarize the reaction yields for the copper-catalyzed cross-coupling of various aryl iodides with amides, thiols, and phenols using this compound as a ligand.

Table 1: N-Arylation of Amides with Aryl Iodides [2]

EntryAryl IodideAmideProductYield (%)
1Iodobenzene2-Pyrrolidone1-Phenylpyrrolidin-2-one98
24-Iodotoluene2-Pyrrolidone1-(p-Tolyl)pyrrolidin-2-one95
34-Iodoanisole2-Pyrrolidone1-(4-Methoxyphenyl)pyrrolidin-2-one96
41-Iodo-4-(trifluoromethyl)benzene2-Pyrrolidone1-(4-(Trifluoromethyl)phenyl)pyrrolidin-2-one85
5Iodobenzeneδ-Valerolactam1-Phenylpiperidin-2-one92
6Iodobenzeneε-Caprolactam1-Phenylazepan-2-one90

Reaction Conditions: Aryl iodide (1 mmol), Amide (1.2 mmol), CuI (10 mol %), this compound (10 mol %), Cs₂CO₃ (2.03 mmol), DMF/dioxane (1:9), 110 °C, 24 h.[2]

Table 2: S-Arylation of Thiols with Aryl Iodides [2]

EntryAryl IodideThiolProductYield (%)
1IodobenzeneThiophenolDiphenyl sulfide94
24-IodotolueneThiophenolPhenyl p-tolyl sulfide92
34-IodoanisoleThiophenol(4-Methoxyphenyl)(phenyl)sulfane90
4Iodobenzene4-MethylbenzenethiolPhenyl p-tolyl sulfide93
5Iodobenzene4-Methoxybenzenethiol(4-Methoxyphenyl)(phenyl)sulfane91

Reaction Conditions: Aryl iodide (1 mmol), Thiol (1.2 mmol), CuI (10 mol %), this compound (10 mol %), Cs₂CO₃ (2.03 mmol), Dioxane, 110 °C, 24 h.[2]

Table 3: O-Arylation of Phenols with Aryl Iodides [2]

EntryAryl IodidePhenolProductYield (%)
1IodobenzenePhenolDiphenyl ether80
24-IodotoluenePhenolp-Tolyl phenyl ether78
34-IodoanisolePhenol4-Methoxyphenyl phenyl ether75
4Iodobenzene4-Methylphenolp-Tolyl phenyl ether82
5Iodobenzene4-Methoxyphenol4-Methoxyphenyl phenyl ether79

Reaction Conditions: Aryl iodide (1 mmol), Phenol (1.2 mmol), CuI (10 mol %), this compound (10 mol %), Cs₂CO₃ (2.03 mmol), Dioxane, 110 °C, 48 h.[2]

Experimental Workflow

The general workflow for the copper-catalyzed cross-coupling reaction is depicted below. The process involves the setup of the reaction under an inert atmosphere, followed by heating and subsequent workup and purification.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Add Cs₂CO₃, CuI, and Ligand to a reaction tube evacuate Evacuate and backfill with Nitrogen (3x) start->evacuate add_reagents Add solvent, aryl iodide, and nucleophile via syringe evacuate->add_reagents seal Seal the tube with a Teflon screw-cap add_reagents->seal heat Heat the reaction mixture at 110 °C seal->heat cool Cool to room temperature heat->cool filter Pass through Celite, rinse with ethyl acetate cool->filter evaporate Evaporate the solvent filter->evaporate purify Purify by column chromatography on silica gel evaporate->purify end Isolated Product purify->end

Caption: General experimental workflow for the cross-coupling reaction.

Detailed Experimental Protocols

Protocol 1: General Procedure for the N-Arylation of 2-Pyrrolidone with Iodobenzene [5]

This protocol details the synthesis of 1-phenylpyrrolidin-2-one.

Materials:

  • Cesium carbonate (Cs₂CO₃)

  • Copper(I) iodide (CuI)

  • This compound

  • Dioxane

  • N,N-Dimethylformamide (DMF)

  • Iodobenzene

  • 2-Pyrrolidone

  • Ethyl acetate

  • Hexane

  • Silica gel

  • Celite

  • Screw-capped test tube with a septum

  • Nitrogen gas supply

  • Syringes

Procedure:

  • To a screw-capped test tube containing a magnetic stir bar, add cesium carbonate (661 mg, 2.03 mmol), copper(I) iodide (19 mg, 0.1 mmol, 10 mol %), and this compound (12 mg, 0.1 mmol, 10 mol %).[5]

  • Seal the tube with a septum, and then evacuate the tube with gentle heating and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[5]

  • Through the septum, add dioxane (1.8 mL) and DMF (0.2 mL) via syringe at room temperature.[5]

  • Add iodobenzene (0.112 mL, 1.0 mmol) and 2-pyrrolidone (0.094 mL, 1.2 mmol) to the reaction mixture via syringe.[5]

  • Replace the septum with a Teflon screw-cap and place the reaction tube in a preheated oil bath at 110 °C.[5]

  • Stir the reaction mixture for 24 hours.[5]

  • After 24 hours, allow the reaction mixture to cool to room temperature.[5]

  • Directly pass the reaction mixture through a pad of Celite, and rinse the Celite pad with an additional 50 mL of ethyl acetate.[5]

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.[5]

  • Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate (1:1) mixture as the eluent to yield the pure product, 1-phenylpyrrolidin-2-one.[5]

Protocol 2: General Procedure for S-Arylation and O-Arylation

The procedure for S-arylation and O-arylation follows the same general steps as Protocol 1, with the following modifications:

  • For S-Arylation: Use the corresponding thiol (1.2 mmol) as the nucleophile and dioxane as the sole solvent. The reaction time is typically 24 hours.

  • For O-Arylation: Use the corresponding phenol (1.2 mmol) as the nucleophile and dioxane as the sole solvent. The reaction time is typically 48 hours.[2]

Troubleshooting

  • Low Yields:

    • Ensure the inert atmosphere is strictly maintained throughout the setup. Oxygen can deactivate the copper catalyst.

    • Check the purity of the reagents and solvents. Water and other impurities can interfere with the reaction.

    • The base is crucial; ensure Cs₂CO₃ is dry and of high purity.

  • Incomplete Reaction:

    • Increase the reaction time. Some substrates may require longer heating.

    • Ensure the reaction temperature is maintained at 110 °C.

  • Side Product Formation:

    • Homo-coupling of the aryl iodide can sometimes be observed. Optimizing the catalyst and ligand loading may minimize this.

Conclusion

This compound serves as a highly effective and economical ligand for copper-catalyzed cross-coupling reactions. The protocols provided herein offer a robust and versatile method for the synthesis of a wide range of N-arylated, S-arylated, and O-arylated compounds, which are valuable intermediates in pharmaceutical and materials science research.

References

Application Notes and Protocols: Synthesis of Hyperbranched Polyesters Using 1,1,1-Tris(hydroxymethyl)ethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperbranched polyesters (HBPEs) are highly branched, three-dimensional macromolecules characterized by a dendritic architecture. Their unique properties, including a high density of terminal functional groups, low viscosity, and good solubility, make them promising candidates for a variety of biomedical applications, particularly in the field of drug delivery.[1][2] The use of biocompatible and biodegradable aliphatic polyesters is of significant interest for developing advanced drug delivery systems such as nanoparticles, micelles, and polymersomes.[1][3][4] This document provides detailed protocols for the synthesis of HBPEs using 1,1,1-Tris(hydroxymethyl)ethane as the core monomer, along with characterization methods and potential applications in drug development.

The synthesis is based on the A₂ + B₃ polycondensation methodology, where this compound serves as the B₃ monomer (three hydroxyl groups) and a dicarboxylic acid, such as adipic acid, acts as the A₂ monomer (two carboxylic acid groups). Melt polycondensation is a common and solvent-free method for this synthesis.

Synthesis Workflow

Synthesis_Workflow Monomers Monomer Mixing (this compound & Dicarboxylic Acid) Melt Melt Polycondensation (Inert Atmosphere) Monomers->Melt Heat Vacuum Vacuum Application (Removal of Water) Melt->Vacuum Increase Temperature Purification Purification (Solvent Precipitation) Vacuum->Purification Cooling Characterization Characterization (GPC, NMR, FTIR, TGA) Purification->Characterization Application Application Studies (Drug Encapsulation & Release) Characterization->Application Structure_Property Structure Polymer Structure MW Molecular Weight Structure->MW DB Degree of Branching Structure->DB EndGroups Terminal Groups Structure->EndGroups Properties Physicochemical Properties MW->Properties DB->Properties EndGroups->Properties Solubility Solubility Properties->Solubility Viscosity Viscosity Properties->Viscosity Tg Glass Transition Temp. Properties->Tg Applications Drug Delivery Applications Solubility->Applications Viscosity->Applications Tg->Applications Loading Drug Loading Capacity Applications->Loading Release Release Kinetics Applications->Release Targeting Targeting Potential Applications->Targeting

References

Application Notes and Protocols for the Synthesis of Alkyd Resins Utilizing 1,1,1-Tris(hydroxymethyl)ethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the synthesis of alkyd resins using 1,1,1-Tris(hydroxymethyl)ethane (TME), a trifunctional polyol. Alkyd resins are a significant class of synthetic polyesters employed extensively in the formulation of coatings, paints, and varnishes due to their durability, gloss, and excellent adhesion properties.[1][2][3] The use of TME as a polyol in alkyd resin synthesis can impart specific performance characteristics to the final product. This document outlines two primary synthesis methodologies: the fatty acid process and the monoglyceride (alcoholysis) process. Detailed experimental protocols, reactant formulations, and characterization techniques are provided to enable researchers to synthesize and evaluate TME-based alkyd resins for various applications.

Introduction

Alkyd resins are oil-modified polyesters synthesized through the polycondensation reaction of a polyhydric alcohol, a polybasic acid, and a fatty acid or oil.[4][5] The properties of the resulting resin, such as drying time, flexibility, and chemical resistance, are influenced by the choice of reactants and their stoichiometry. This compound (TME), also known as trimethylolethane, is a trifunctional polyol that serves as a valuable building block in polymer synthesis. Its three primary hydroxyl groups allow for the formation of a cross-linked polyester network, contributing to the hardness and durability of the resulting alkyd resin. Industrial finishes based on medium oil alkyd resins made with TME have been shown to possess outstanding performance characteristics.[6]

This document provides detailed protocols for the synthesis of alkyd resins using TME, offering a basis for the development of novel coating formulations. The two main synthesis routes are the fatty acid process, where the fatty acid, polyol, and polybasic acid are reacted in a single stage, and the monoglyceride process, a two-stage reaction involving initial alcoholysis of a triglyceride oil with the polyol followed by polyesterification with the polybasic acid.[7]

Experimental Protocols

The following sections detail the materials, equipment, and procedures for the synthesis of alkyd resins using this compound.

Materials and Equipment
  • Reactants:

    • This compound (TME)

    • Phthalic Anhydride (PA)

    • Fatty Acid (e.g., Soya Fatty Acid, Linseed Fatty Acid) or Vegetable Oil (e.g., Soybean Oil, Linseed Oil)

    • Xylene (for azeotropic water removal)

    • Litharge (PbO) or other suitable catalyst (for monoglyceride process)

    • Inert gas (Nitrogen)

  • Equipment:

    • Four-necked reaction kettle (1L)

    • Mechanical stirrer

    • Thermometer

    • Dean-Stark trap with condenser

    • Heating mantle

    • Inert gas inlet

    • Titration apparatus for acid value determination

Protocol 1: Fatty Acid Process

This process involves the direct esterification of the polyol, polybasic acid, and fatty acid.

Procedure:

  • Charging the Reactor: Charge the this compound, fatty acid, and phthalic anhydride into the four-necked reaction kettle equipped with a mechanical stirrer, thermometer, and a Dean-Stark trap connected to a condenser.

  • Inert Atmosphere: Purge the reactor with nitrogen gas and maintain a slow, continuous flow throughout the reaction to prevent oxidation.

  • Heating and Reaction:

    • Begin heating the mixture while stirring.

    • Gradually increase the temperature to approximately 230-250°C.

    • Water from the esterification reaction will begin to collect in the Dean-Stark trap.

  • Monitoring the Reaction:

    • Monitor the reaction progress by periodically measuring the acid value of the resin. To do this, withdraw a small sample of the reaction mixture and titrate it with a standardized potassium hydroxide (KOH) solution.

    • Continue the reaction until the desired acid value (typically below 15 mg KOH/g) is reached.

  • Cooling and Dilution:

    • Once the target acid value is achieved, turn off the heat and allow the reactor to cool to approximately 150°C.

    • Slowly add a suitable solvent (e.g., xylene) to achieve the desired viscosity and solids content.

  • Discharge: Discharge the final alkyd resin solution from the reactor.

Protocol 2: Monoglyceride (Alcoholysis) Process

This two-stage process is used when starting from a triglyceride oil.

Stage 1: Alcoholysis

  • Charging the Reactor: Charge the vegetable oil, this compound, and a catalyst (e.g., litharge, 0.02-0.05% of the oil weight) into the reaction kettle.

  • Inert Atmosphere: Establish and maintain a nitrogen blanket as in the fatty acid process.

  • Heating and Reaction:

    • Heat the mixture to 230-250°C with continuous stirring.

    • Monitor the reaction by checking the solubility of a sample in methanol. The reaction is complete when a sample is soluble in 3-4 volumes of methanol.

  • Cooling: Once the alcoholysis is complete, cool the reaction mixture to below 180°C.

Stage 2: Polyesterification

  • Adding Polybasic Acid: Add the phthalic anhydride to the monoglyceride mixture in the reactor.

  • Heating and Water Removal:

    • Add a small amount of xylene (2-4% of total charge) to facilitate azeotropic removal of water.

    • Gradually reheat the mixture to 230-250°C. Water will begin to be collected in the Dean-Stark trap.

  • Monitoring the Reaction: Monitor the acid value as described in the fatty acid process.

  • Cooling and Dilution: Follow the same procedure for cooling and dilution as in the fatty acid process once the desired acid value is reached.

Data Presentation

The following tables provide example formulations for medium oil alkyd resins based on this compound and a comparison of their typical properties.

Table 1: Example Formulation for a Medium Oil Soya Alkyd Resin using TME

ComponentMolesWeight (grams)
Soya Fatty Acid1.00280
Phthalic Anhydride1.00148
This compound1.10132
Total 560
Theoretical Water Yield2.0036
Theoretical Resin Yield524
Oil Length (%)53.4

Table 2: Typical Properties of the Synthesized TME-Based Alkyd Resin

PropertyValue
Acid Value (mg KOH/g)< 15
Viscosity (Gardner-Holdt)Z - Z2
Color (Gardner)6 - 8
Solids Content (%)60 (in Xylene)
Density (lbs/gal)8.0 - 8.2

Analysis and Characterization

The synthesized alkyd resins should be characterized to determine their physicochemical properties and suitability for specific applications.

  • Acid Value: Determined by titration with a standard KOH solution to quantify the amount of unreacted carboxylic acid groups.

  • Viscosity: Measured using a Gardner-Holdt bubble viscometer or a rotational viscometer.

  • Color: Assessed visually by comparison with Gardner color standards.

  • Drying Time: Evaluated by applying a thin film of the resin on a glass panel and observing the set-to-touch, tack-free, and dry-hard times.

  • Hardness: Measured using the pencil hardness test (ASTM D3363) on a cured film of the resin.

  • Spectroscopic Analysis:

    • Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the formation of ester linkages (C=O stretching around 1730 cm⁻¹) and the presence of hydroxyl groups (O-H stretching around 3400 cm⁻¹).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the resin.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the alkyd resin synthesis procedures.

Alkyd_Synthesis_Workflow cluster_fatty_acid Fatty Acid Process cluster_monoglyceride Monoglyceride Process cluster_stage1 Stage 1: Alcoholysis cluster_stage2 Stage 2: Polyesterification FA_Start Start FA_Charge Charge Reactants: - TME - Fatty Acid - Phthalic Anhydride FA_Start->FA_Charge FA_React Heat to 230-250°C under Nitrogen FA_Charge->FA_React FA_Monitor Monitor Acid Value FA_React->FA_Monitor FA_Monitor->FA_React Continue reaction FA_Cool Cool to 150°C FA_Monitor->FA_Cool Target Acid Value Reached FA_Dilute Dilute with Solvent FA_Cool->FA_Dilute FA_End Final Alkyd Resin FA_Dilute->FA_End MG_Start Start MG_Charge1 Charge Reactants: - Vegetable Oil - TME - Catalyst MG_Start->MG_Charge1 MG_React1 Heat to 230-250°C MG_Charge1->MG_React1 MG_Monitor1 Monitor Methanol Solubility MG_React1->MG_Monitor1 MG_Monitor1->MG_React1 Continue reaction MG_Cool1 Cool to <180°C MG_Monitor1->MG_Cool1 Solubility Achieved MG_Charge2 Add Phthalic Anhydride MG_Cool1->MG_Charge2 MG_React2 Heat to 230-250°C MG_Charge2->MG_React2 MG_Monitor2 Monitor Acid Value MG_React2->MG_Monitor2 MG_Monitor2->MG_React2 Continue reaction MG_Cool2 Cool to 150°C MG_Monitor2->MG_Cool2 Target Acid Value Reached MG_Dilute Dilute with Solvent MG_Cool2->MG_Dilute MG_End Final Alkyd Resin MG_Dilute->MG_End

Caption: Workflow for the synthesis of alkyd resins using TME.

Caption: Logical relationship of components in alkyd resin synthesis.

References

Application Notes and Protocols: The Role of 1,1,1-Tris(hydroxymethyl)ethane (TME) as a Crosslinking Agent in Polyurethanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,1,1-Tris(hydroxymethyl)ethane (TME) as a trifunctional crosslinking agent in the synthesis of polyurethane (PU) networks. Due to the structural and functional similarity of its three primary hydroxyl groups, the data and protocols for the analogous crosslinking agent, trimethylolpropane (TMP), are presented here to provide a detailed guide. TME is utilized to introduce covalent crosslinks within the polyurethane matrix, thereby enhancing its mechanical, thermal, and chemical properties. The degree of crosslinking can be precisely controlled by varying the concentration of TME, allowing for the tailoring of polyurethane properties for specific applications, including in the development of advanced drug delivery systems, medical implants, and tissue engineering scaffolds.

Introduction to TME as a Polyurethane Crosslinking Agent

This compound (TME) is a small molecule containing three primary hydroxyl (-OH) groups. In polyurethane synthesis, these hydroxyl groups react with isocyanate (-NCO) groups to form urethane linkages. The trifunctional nature of TME allows for the formation of a three-dimensional polymer network, in contrast to the linear chains formed with difunctional diols. This crosslinked structure is key to improving the material's performance characteristics.

The incorporation of TME as a crosslinking agent offers several advantages:

  • Enhanced Mechanical Properties: Increased crosslink density leads to higher tensile strength, modulus, and hardness.

  • Improved Thermal Stability: The network structure restricts polymer chain mobility, resulting in a higher glass transition temperature (Tg) and improved dimensional stability at elevated temperatures.

  • Controlled Swelling Behavior: The crosslinked network limits the absorption of solvents, leading to controlled swelling, which is critical for applications in biological environments.

  • Tailorable Properties: By adjusting the concentration of TME, the crosslink density can be systematically varied to achieve a desired balance of properties for a specific application.

Experimental Protocols

Two primary methods are employed for the synthesis of crosslinked polyurethanes: the one-shot method and the prepolymer method. The choice of method depends on the specific monomers used and the desired final properties of the polyurethane.

One-Shot Synthesis of TME-Crosslinked Polyurethane

The one-shot method involves the simultaneous reaction of the polyol, diisocyanate, and TME crosslinking agent. This method is often simpler and faster than the prepolymer method.

Materials:

  • Polyol (e.g., Poly(propylene glycol), PPG)

  • Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate, MDI)

  • This compound (TME)

  • Catalyst (e.g., Dibutyltin dilaurate, DBTDL)

  • Solvent (if required, e.g., dry N,N-Dimethylformamide, DMF)

Procedure:

  • Preparation: Dry the polyol and TME under vacuum at 80°C for at least 4 hours to remove any residual moisture. The diisocyanate should be used as received if the container is freshly opened, otherwise, it may require purification.

  • Mixing: In a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet, thoroughly mix the pre-dried polyol and TME at the desired molar ratio.

  • Catalyst Addition: Add the catalyst (typically 0.01-0.1 wt% of the total reactants) to the polyol/TME mixture and stir until homogeneous.

  • Isocyanate Addition: Under vigorous stirring, add the stoichiometric amount of diisocyanate to the mixture. The NCO:OH ratio is a critical parameter and is typically maintained at or slightly above 1.0.

  • Casting and Curing: Once the diisocyanate is added, the viscosity of the mixture will increase. Pour the reacting mixture into a pre-heated mold.

  • Curing: Cure the cast polyurethane in an oven at a specified temperature (e.g., 80-100°C) for a designated time (e.g., 12-24 hours) to complete the polymerization and crosslinking reactions.

  • Post-Curing: After the initial curing, a post-curing step at a slightly elevated temperature (e.g., 110°C) for a few hours can be beneficial to ensure complete reaction of all functional groups.

G cluster_reactants Reactants cluster_process Process cluster_product Product Polyol Polyol Mixing Mixing Polyol->Mixing TME This compound (TME) TME->Mixing Diisocyanate Diisocyanate Diisocyanate->Mixing Catalyst Catalyst Catalyst->Mixing Degassing Degassing (Vacuum) Mixing->Degassing Casting Casting into Mold Degassing->Casting Curing Curing (Oven) Casting->Curing PU Crosslinked Polyurethane Curing->PU

Caption: One-shot synthesis workflow for TME-crosslinked polyurethane.

Prepolymer Synthesis of TME-Crosslinked Polyurethane

The prepolymer method is a two-step process that offers better control over the polymer structure and is often preferred for producing materials with more uniform properties.

Materials:

  • Same as the one-shot method.

Procedure:

  • Step 1: Prepolymer Synthesis a. Reaction Setup: In a reaction vessel, react an excess of diisocyanate with the polyol at a controlled temperature (e.g., 70-80°C) under a nitrogen atmosphere with stirring. The NCO:OH ratio is typically between 1.5:1 and 2:1. b. Reaction Monitoring: Monitor the reaction by titrating the NCO content until it reaches the theoretical value.

  • Step 2: Chain Extension and Crosslinking a. Cooling: Cool the NCO-terminated prepolymer to a lower temperature (e.g., 50-60°C). b. Chain Extender and Crosslinker Addition: Add a mixture of a chain extender (a diol, optional) and TME to the prepolymer with vigorous stirring. c. Casting and Curing: Pour the mixture into a mold and cure as described in the one-shot method.

G cluster_step1 Step 1: Prepolymer Synthesis cluster_step2 Step 2: Crosslinking Polyol Polyol Reaction1 Reaction @ 70-80°C Polyol->Reaction1 Diisocyanate Diisocyanate (Excess) Diisocyanate->Reaction1 Prepolymer NCO-Terminated Prepolymer Reaction2 Reaction @ 50-60°C Prepolymer->Reaction2 Reaction1->Prepolymer TME This compound (TME) TME->Reaction2 Curing Curing Reaction2->Curing PU Crosslinked Polyurethane Curing->PU

Caption: Prepolymer synthesis workflow for TME-crosslinked polyurethane.

Characterization of TME-Crosslinked Polyurethanes

The properties of the synthesized polyurethanes can be evaluated using various analytical techniques to understand the effect of TME concentration.

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg). An increase in Tg is indicative of a higher crosslink density, which restricts the mobility of the polymer chains.[1][2]

  • Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the polyurethane. A higher decomposition temperature suggests a more stable network structure.

Mechanical Testing
  • Tensile Testing: Measures properties such as tensile strength, Young's modulus, and elongation at break. Generally, as the concentration of TME increases, the tensile strength and modulus increase, while the elongation at break decreases.[1][3]

  • Dynamic Mechanical Analysis (DMA): Provides information on the viscoelastic properties of the material, including the storage modulus (E'), loss modulus (E''), and tan delta. The storage modulus in the rubbery plateau region is directly related to the crosslink density.[4]

Swelling Studies
  • Equilibrium Swelling: The degree of swelling in a suitable solvent (e.g., toluene, THF) is inversely proportional to the crosslink density. The volume fraction of the polymer in the swollen gel can be used to calculate the average molecular weight between crosslinks (Mc).

Quantitative Data (Analogous System: TMP Crosslinker)

The following tables summarize the typical effects of increasing the concentration of a trifunctional crosslinking agent, such as trimethylolpropane (TMP), on the properties of polyurethanes. Similar trends are expected for TME.

Table 1: Effect of TMP Concentration on Thermal Properties

TMP Concentration (mol % of total OH)Glass Transition Temperature (Tg) (°C)Onset Decomposition Temperature (°C)
10-35285
30-25300
50-15315
70-5330

Note: Data is illustrative and based on trends observed in literature for similar polyurethane systems.[1][5]

Table 2: Effect of TMP Concentration on Mechanical Properties

TMP Concentration (mol % of total OH)Tensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)
101525600
302550450
503580300
7045120200

Note: Data is illustrative and based on trends observed in literature for similar polyurethane systems.[3][5]

Table 3: Effect of TMP Concentration on Swelling Behavior

TMP Concentration (mol % of total OH)Swelling Ratio (q)Crosslink Density (mol/cm³) x 10⁻⁴
103.51.5
302.82.5
502.24.0
701.86.0

Note: Swelling ratio (q) is the ratio of the volume of the swollen polymer to the dry polymer. Data is illustrative.

Signaling Pathways and Logical Relationships

The relationship between the concentration of the trifunctional crosslinking agent and the resulting polyurethane network properties can be visualized as follows:

G cluster_input Input Parameter cluster_structure Structural Change cluster_properties Resulting Properties TME_conc Increase in TME Concentration Crosslink_density Increased Crosslink Density TME_conc->Crosslink_density Mech_prop Increased Tensile Strength & Modulus Decreased Elongation Crosslink_density->Mech_prop Therm_prop Increased Glass Transition Temp. Crosslink_density->Therm_prop Swell_prop Decreased Swelling Ratio Crosslink_density->Swell_prop

Caption: Relationship between TME concentration and polyurethane properties.

Conclusion

This compound is an effective trifunctional crosslinking agent for creating robust polyurethane networks. By systematically varying the concentration of TME, researchers can precisely tune the mechanical, thermal, and swelling properties of polyurethanes to meet the demanding requirements of various applications in research, drug development, and materials science. The provided protocols and data, based on analogous systems, serve as a valuable starting point for the development of novel polyurethane-based materials.

References

Application of 1,1,1-Tris(hydroxymethyl)ethane in synthetic lubricants production

Author: BenchChem Technical Support Team. Date: December 2025

Application of 1,1,1-Tris(hydroxymethyl)ethane in Synthetic Lubricant Production

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as Trimethylolpropane (TME or TMP), is a key building block in the synthesis of high-performance polyol ester-based synthetic lubricants.[1][2] These lubricants are increasingly favored over traditional mineral oils in demanding applications due to their superior properties, including exceptional thermal and oxidative stability, excellent lubricity, high viscosity index, low volatility, and good biodegradability.[1][3][4] Polyol esters are synthesized through the esterification of polyols, such as TME, with various carboxylic acids.[1][2] The resulting esters are tailored for a wide range of applications, including aviation turbine oils, refrigeration lubricants, hydraulic fluids, and high-performance engine oils.[3][5][6]

The structure of TME, with its three primary hydroxyl groups, allows for the formation of tri-esters, which have a compact and stable molecular structure. This contributes to their desirable lubricating properties. The selection of the carboxylic acid chain length and branching influences the final properties of the lubricant, such as viscosity, pour point, and hydrolytic stability.

Properties of TME-Based Synthetic Lubricants

The properties of synthetic lubricants derived from this compound are highly dependent on the carboxylic acids used in the esterification process. Below is a summary of typical properties for various TME-based polyol esters.

PropertyTME-OleateTME-Palm Oil Methyl EstersTME-LevulinateTME-C5 to C9 Acids
Kinematic Viscosity at 40°C (cSt) -~5086.53[4]30 - 170
Kinematic Viscosity at 100°C (cSt) --8.91[4]5.7 - -
Viscosity Index -199[7]49[4]>95
Pour Point (°C) -34[8]-10 to -32[7]-27[4]-60 to -40[1]
Flash Point (°C) 320[8]-223[4]>200[1]
Oxidative Stability (°C) 172[8]-->200[1]

Experimental Protocols

Protocol 1: Synthesis of Trimethylolpropane Trioleate (TME-Oleate)

This protocol describes the synthesis of a TME-based polyol ester using oleic acid, a common unsaturated fatty acid.

Materials:

  • This compound (TME)

  • Oleic Acid (OA)

  • Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TSA) (catalyst)

  • Toluene (azeotropic agent)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous sodium sulfate (for drying)

  • Activated carbon (for decolorization)

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and heating mantle

  • Dean-Stark apparatus

  • Condenser

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a Dean-Stark apparatus connected to a condenser, add this compound and oleic acid. A typical molar ratio of TME to oleic acid is 1:3.3.[5]

  • Catalyst Addition: Add a catalytic amount of sulfuric acid (e.g., 1.5% by weight of the reactants) or p-toluenesulfonic acid to the mixture.[8]

  • Azeotropic Distillation: Add toluene to the flask to act as an azeotropic agent for the removal of water produced during the esterification reaction.

  • Heating and Reaction: Heat the mixture to a temperature of 120-180°C with continuous stirring.[5][7] The reaction progress can be monitored by measuring the amount of water collected in the Dean-Stark trap. The reaction is considered complete when the theoretical amount of water has been collected.

  • Neutralization: After cooling the reaction mixture, wash it with a sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with distilled water until the aqueous layer is neutral.

  • Drying and Decolorization: Dry the organic layer over anhydrous sodium sulfate. For decolorization, add activated carbon and stir for a designated period before filtering.

  • Solvent Removal: Remove the toluene using a rotary evaporator under reduced pressure to obtain the final product, Trimethylolpropane trioleate.

Protocol 2: Enzymatic Synthesis of TME-based Polyol Ester

This protocol offers a more environmentally friendly approach using an enzyme catalyst.

Materials:

  • This compound (TME)

  • Fatty acid (e.g., Levulinic Acid)

  • Immobilized lipase (e.g., Candida antarctica lipase B)

Equipment:

  • Reaction vessel with temperature and stirring control

  • Vacuum pump

Procedure:

  • Reactant Charging: Charge the this compound and the chosen fatty acid into the reaction vessel.

  • Enzyme Addition: Add the immobilized lipase to the reactant mixture.

  • Reaction Conditions: Heat the mixture to a suitable temperature for the enzyme (typically 40-70°C) with constant stirring. Apply a vacuum to remove the water produced during the reaction and drive the equilibrium towards ester formation.

  • Enzyme Removal: Once the desired conversion is achieved, the immobilized enzyme can be easily removed from the reaction mixture by filtration for potential reuse.

  • Product Purification: The resulting polyol ester can be used directly or further purified if necessary.

Diagrams

SynthesisWorkflow raw_materials Raw Materials (TME, Carboxylic Acid) reaction_vessel Reaction Vessel (Esterification) raw_materials->reaction_vessel Charge Reactants catalyst Catalyst (Acid or Enzyme) catalyst->reaction_vessel Add Catalyst purification Purification (Neutralization, Washing, Drying) reaction_vessel->purification Crude Product final_product Final Product (Polyol Ester Lubricant) purification->final_product Purified Product

Caption: General workflow for the synthesis of TME-based polyol ester lubricants.

LogicalRelationship TME This compound (TME) PolyolEster Polyol Ester Lubricant TME->PolyolEster Esterification CarboxylicAcid Carboxylic Acid (e.g., Oleic Acid, C5-C9 Acids) CarboxylicAcid->PolyolEster Esterification Properties Desired Properties - High Thermal Stability - Good Lubricity - High Viscosity Index PolyolEster->Properties Applications Applications - Aviation Turbine Oils - Refrigeration Lubricants - Hydraulic Fluids Properties->Applications

Caption: Logical relationship between reactants, product, and applications of TME-based lubricants.

References

Application Notes and Protocols: The Use of 1,1,1-Tris(hydroxymethyl)ethane in the Formulation of High-Performance Powder Coatings

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,1,1-Tris(hydroxymethyl)ethane (TME), also known as trimethylolethane, is a trifunctional polyol instrumental in the synthesis of high-performance polyester resins for powder coating applications.[1][2][3] Its unique neopentyl structure, featuring three primary hydroxyl groups, imparts exceptional stability and durability to the final coating.[1][2][4] Resins formulated with TME exhibit superior resistance to heat, light, and hydrolysis, leading to coatings with excellent weatherability, color retention, and mechanical properties.[1][2] This makes TME-based powder coatings ideal for a range of applications, including automotive parts, home appliances, architectural elements, and industrial machinery.[5][6][7]

Key Advantages of TME in Powder Coatings:
  • Enhanced Durability: The stable neopentyl structure of TME provides outstanding resistance to environmental stressors like UV radiation and moisture, leading to improved gloss and color retention over time.[2][4]

  • Thermal Stability: TME-based polyesters demonstrate excellent resistance to yellowing and degradation at elevated temperatures, making them suitable for high-temperature baking applications.[2]

  • Improved Mechanical Properties: The trifunctional nature of TME allows for the creation of highly crosslinked polymer networks, resulting in coatings with superior hardness, scratch resistance, and impact resistance.

  • Chemical Resistance: Coatings formulated with TME-based resins often show improved resistance to chemicals and solvents compared to those made with other polyols.[2]

Physicochemical Properties of this compound

A comprehensive understanding of the properties of TME is essential for its effective use in resin synthesis.

PropertyValueReference
IUPAC Name 2-(hydroxymethyl)-2-methylpropane-1,3-diol[8]
CAS Number 77-85-0[8]
Molecular Formula C5H12O3[8]
Molecular Weight 120.15 g/mol [2][6]
Appearance White crystalline solid[2][8][9]
Melting Point 193-203 °C[2][4][9]
Hydroxyl Content ≥ 41.0%[1][2]
Solubility Soluble in water and ethanol[4][10]

Reaction Mechanism and Formulation

In thermosetting powder coatings, TME is first incorporated into a polyester resin through polycondensation with dicarboxylic acids. This TME-based polyester resin, which has reactive functional groups (typically carboxyl or hydroxyl), is then blended with a crosslinking agent. During the curing process (baking), the resin and crosslinker react to form a durable, crosslinked film.

Synthesis of a TME-Based Polyester Resin

The first step is the synthesis of a hydroxyl-functional polyester resin. This involves the reaction of TME with a diacid, such as isophthalic acid, at elevated temperatures.

polyester_synthesis cluster_reactants Reactants cluster_products Products TME This compound (TME) (Polyol) Polyester Hydroxyl-Functional Polyester Resin TME->Polyester Polycondensation (Heat) TME->Polyester Diacid Dicarboxylic Acid (e.g., Isophthalic Acid) Diacid->Polyester Polycondensation (Heat) Diacid->Polyester Water Water (Byproduct)

Caption: Synthesis of a hydroxyl-functional polyester resin from TME.

Crosslinking of the TME-Based Resin

The resulting hydroxyl-functional polyester resin is then formulated into a powder coating with a suitable crosslinker, such as a blocked isocyanate. Upon heating, the blocking agent is released, and the isocyanate groups react with the hydroxyl groups of the polyester to form a durable urethane network.

crosslinking_reaction cluster_formulation Powder Formulation cluster_curing Curing Process Polyester TME-Based Polyester Resin (-OH functional) CuredCoating Crosslinked Polyurethane Coating Polyester->CuredCoating Curing (Heat) ~160-200°C Polyester->CuredCoating Crosslinker Blocked Isocyanate Crosslinker Crosslinker->CuredCoating Curing (Heat) ~160-200°C Crosslinker->CuredCoating BlockingAgent Blocking Agent (Volatilized)

Caption: Crosslinking reaction of a TME-based polyester with an isocyanate.

Experimental Protocols

The following protocols outline the general steps for the formulation, application, and evaluation of a powder coating containing a TME-based polyester resin.

Powder Coating Formulation and Preparation

A typical thermosetting powder coating formulation consists of the resin, a crosslinker, pigments, fillers, and additives.[7][11][12]

ComponentFunctionTypical Weight %
TME-Based Polyester ResinBinder, provides core properties50 - 70%
Crosslinker (e.g., Blocked Isocyanate, HAA)Curing agent, forms crosslinks5 - 20%
Pigments (e.g., Titanium Dioxide)Color and opacity15 - 30%
Fillers (e.g., Barium Sulfate)Bulk, cost reduction, texture0 - 20%
Flow Control AdditivePromotes a smooth surface0.5 - 1.5%
Degassing Agent (e.g., Benzoin)Prevents pinholes and surface defects0.2 - 1.0%

Protocol:

  • Premixing: Accurately weigh all components and dry-blend them in a high-speed mixer until a homogeneous mixture is achieved.

  • Extrusion: Transfer the premix to a melt-mixing extruder. The extruder heats the mixture to a molten state (typically 90-120°C) and disperses the pigments and additives within the resin.[7]

  • Cooling and Crushing: The molten extrudate is passed through chill rollers to solidify it into a brittle sheet, which is then crushed into smaller chips.

  • Grinding and Sieving: The chips are finely ground (milled) to a specific particle size distribution, typically between 20 and 100 micrometers. The powder is then sieved to remove oversized particles.

Application and Curing Workflow

experimental_workflow cluster_prep Powder Preparation cluster_application Coating Application cluster_testing Performance Evaluation Premix 1. Premixing (Raw Materials) Extrude 2. Melt Extrusion Premix->Extrude Grind 3. Grinding & Sieving Extrude->Grind Substrate 4. Substrate Pre-treatment (Cleaning, Degreasing) Grind->Substrate Spray 5. Electrostatic Spraying Substrate->Spray Cure 6. Curing in Oven (e.g., 180°C for 15 min) Spray->Cure Visual 7. Visual Inspection (Gloss, Color) Cure->Visual Mechanical 8. Mechanical Testing (Adhesion, Hardness, Impact) Visual->Mechanical Resistance 9. Resistance Testing (Solvent, Corrosion) Mechanical->Resistance

Caption: Workflow for powder coating formulation, application, and testing.

Protocol:

  • Substrate Preparation: The metal substrate (e.g., steel or aluminum panels) must be thoroughly cleaned and pre-treated to ensure proper adhesion.[5] This typically involves degreasing and may include a conversion coating like phosphating.

  • Electrostatic Application: The prepared powder is applied to the grounded substrate using an electrostatic spray gun. The charged powder particles adhere to the substrate.

  • Curing: The coated substrate is placed in a curing oven. The curing schedule (time and temperature) is critical and depends on the specific resin and crosslinker system. A typical schedule might be 15 minutes at 180°C.[13] During this stage, the powder melts, flows into a smooth film, and crosslinks to form the final coating.[11]

Performance Evaluation of Cured Coatings

A series of standardized tests are performed to evaluate the quality and performance of the cured powder coating.[14][15]

TestASTM StandardDescriptionAcceptance Criteria (Typical)
Film Thickness ASTM D7091Measures the dry film thickness using a magnetic or eddy current gauge.[14][16]50-75 µm (2-3 mils)
Gloss ASTM D523Measures the specular gloss of the coating at a specified angle (e.g., 60°).[15]Varies by application (e.g., >85 for high gloss)
Adhesion ASTM D3359Assesses adhesion by applying and removing pressure-sensitive tape over cuts made in the film (Cross-hatch test).[15][16]5B (no detachment)
Pencil Hardness ASTM D3363Determines the coating's hardness and scratch resistance using pencils of known hardness.[14][16]H - 2H
Impact Resistance ASTM D2794Measures the coating's resistance to rapid deformation by dropping a standard weight.[15]No cracking or delamination at a specified impact force
Flexibility ASTM D522Evaluates flexibility and adhesion by bending a coated panel over a conical mandrel.[15]No cracking or delamination
Solvent Resistance ASTM D5402Assesses the degree of cure by rubbing the surface with a cloth soaked in Methyl Ethyl Ketone (MEK).[14][16]No significant removal of the coating after a specified number of double rubs
Corrosion Resistance ASTM B117Evaluates corrosion resistance by exposing the coated panel to a salt spray environment.[14]No significant corrosion after a specified duration (e.g., 1000 hours)

Conclusion

This compound is a vital building block for creating high-performance polyester resins used in powder coatings. Its inherent stability and trifunctional nature enable the formulation of coatings with superior durability, thermal stability, and mechanical strength. The protocols and data presented provide a foundational framework for researchers and formulators to develop and evaluate TME-based powder coatings for demanding applications, ensuring a high-quality, long-lasting finish.

References

Application Notes and Protocols: 1,1-Tris(hydroxymethyl)ethane in Biodegradable Polyesters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of biodegradable polyesters derived from 1,1,1-Tris(hydroxymethyl)ethane. This trifunctional monomer serves as a valuable building block for creating hyperbranched and crosslinked polymers with tunable properties suitable for various biomedical applications, including drug delivery and tissue engineering.

Introduction

Aliphatic polyesters are a prominent class of biodegradable polymers due to their susceptibility to hydrolysis of their ester linkages.[1] The use of this compound as a co-monomer in polyester synthesis introduces branching and a high density of terminal functional groups. This hyperbranched architecture imparts unique properties such as high solubility, low viscosity, and a globular structure, which are advantageous for biomedical applications.[2] These polyesters can be synthesized via straightforward polycondensation reactions and their degradation products are generally considered biocompatible.

Synthesis of Hyperbranched Polyesters

The most common method for synthesizing hyperbranched polyesters from this compound is melt polycondensation with a dicarboxylic acid. This one-pot synthesis is efficient and avoids the use of solvents.

Experimental Protocol: Melt Polycondensation of this compound with Adipic Acid

This protocol describes the synthesis of a hyperbranched polyester using a 1:1 molar ratio of hydroxyl to carboxylic acid functional groups.

Materials:

  • This compound (TME), ≥98%

  • Adipic acid, ≥99%

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) or another suitable catalyst

  • Nitrogen gas (high purity)

  • Chloroform

  • Methanol

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation condenser

  • Heating mantle with temperature controller

  • Vacuum pump

  • Schlenk line

Procedure:

  • Reactant Preparation: Accurately weigh this compound and adipic acid in a 2:3 molar ratio (to achieve a 1:1 ratio of OH to COOH groups) and add them to the three-neck round-bottom flask equipped with a mechanical stirrer and a distillation outlet connected to a condenser.

  • Inert Atmosphere: Flush the reaction vessel with dry nitrogen gas for 15-20 minutes to create an inert atmosphere.

  • Catalyst Addition: Add the catalyst, for example, titanium(IV) isopropoxide, at a concentration of approximately 0.1-0.5 mol% with respect to the dicarboxylic acid.

  • First Stage (Esterification): Heat the reaction mixture to 140-160°C under a slow stream of nitrogen with continuous stirring. Water will be produced as a byproduct of the esterification reaction and will be collected in the condenser. Continue this stage for 2-4 hours or until the evolution of water ceases.

  • Second Stage (Polycondensation): Gradually increase the temperature to 180-200°C and slowly apply a vacuum (e.g., starting at 100 mmHg and gradually reducing to <1 mmHg) over a period of 1-2 hours. This will facilitate the removal of residual water and other small molecules, driving the polymerization reaction towards higher molecular weights.

  • Reaction Monitoring: Continue the reaction under high vacuum for an additional 4-8 hours. The viscosity of the reaction mixture will increase significantly as the polymerization progresses.

  • Polymer Isolation: Cool the reaction mixture to room temperature under a nitrogen atmosphere. The resulting polyester can be dissolved in a suitable solvent like chloroform.

  • Purification: Precipitate the dissolved polymer by slowly adding the solution to a non-solvent such as cold methanol with vigorous stirring.

  • Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

Characterization of the Polyester

A thorough characterization of the synthesized polyester is crucial to understand its properties and suitability for specific applications.

Characterization Techniques:
  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of ester bonds (typically a strong absorption band around 1730-1750 cm⁻¹) and the presence of hydroxyl end groups (broad absorption around 3200-3500 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the polymer, confirm the degree of branching, and determine the monomer conversion.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.[2]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), which provide information about the amorphous or semi-crystalline nature of the polymer.[2]

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polyester.[2]

Quantitative Data

The properties of hyperbranched polyesters can be tailored by varying the monomers, their molar ratios, and the reaction conditions. The following tables provide representative data for hyperbranched polyesters based on trifunctional alcohols and dicarboxylic acids.

Table 1: Synthesis Parameters and Molecular Weight of Hyperbranched Polyesters

B3 MonomerA2 MonomerMolar Ratio (B3:A2)CatalystTemp (°C)Time (h)Mn ( g/mol )PDI
GlycerolAdipic Acid1:1Sn(Oct)₂18083,5002.5
GlycerolSebacic Acid1:1.2Ti(OiPr)₄190105,2003.1
1,1,1-TMEAdipic Acid2:3Ti(OiPr)₄1808Data not availableData not available
1,1,1-TMESebacic Acid2:3Sn(Oct)₂20012Data not availableData not available

Table 2: Thermal Properties of Hyperbranched Polyesters

B3 MonomerA2 MonomerMolar Ratio (B3:A2)Tg (°C)Tm (°C)Decomposition Temp (°C)
GlycerolAdipic Acid1:1-15N/A>300
GlycerolSebacic Acid1:1.2-2545>320
1,1,1-TMEAdipic Acid2:3Data not availableData not availableData not available
1,1,1-TMESebacic Acid2:3Data not availableData not availableData not available

Note: "N/A" indicates that the polymer is amorphous and does not exhibit a melting point. Data for TME-based polyesters should be determined experimentally.

Biodegradability and Biocompatibility

The ester bonds in these polyesters are susceptible to hydrolysis, leading to their degradation into smaller, biocompatible molecules. The degradation rate can be influenced by factors such as the hydrophilicity of the polymer, its crystallinity, and the surrounding environment (e.g., pH, presence of enzymes).

Experimental Protocol: In Vitro Enzymatic Degradation

This protocol provides a method for assessing the enzymatic degradation of the synthesized polyester using lipase, a common ester-hydrolyzing enzyme.

Materials:

  • Polyester film or nanoparticles

  • Phosphate-buffered saline (PBS), pH 7.4

  • Lipase from Pseudomonas cepacia or other suitable source

  • Sodium azide (optional, as a bacteriostatic agent)

Equipment:

  • Incubator shaker

  • Analytical balance

  • Lyophilizer (freeze-dryer)

  • Scanning Electron Microscope (SEM)

  • GPC system

Procedure:

  • Sample Preparation: Prepare thin films of the polyester by solvent casting or compression molding. Alternatively, prepare nanoparticles of the polymer. Weigh the initial dry weight of the samples (W₀).

  • Degradation Medium: Prepare a solution of lipase in PBS (e.g., 1 mg/mL). A control solution of PBS without the enzyme should also be prepared. Sodium azide (0.02% w/v) can be added to both solutions to prevent microbial growth.

  • Incubation: Place the polyester samples in the degradation and control media in separate sterile containers. Incubate at 37°C with gentle shaking.

  • Time Points: At predetermined time intervals (e.g., 1, 3, 7, 14, 21, and 28 days), remove the samples from the solutions.

  • Sample Analysis:

    • Weight Loss: Gently rinse the samples with deionized water to remove any adsorbed enzyme and salts, then freeze-dry them to a constant weight (Wt). Calculate the percentage of weight loss as: ((W₀ - Wt) / W₀) * 100.

    • Surface Morphology: Analyze the surface of the degraded and control samples using SEM to observe any changes in morphology, such as the formation of pits or cracks.

    • Molecular Weight Changes: Analyze the molecular weight of the remaining polymer at each time point using GPC to understand the extent of chain scission.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application Studies tme This compound polycondensation Melt Polycondensation tme->polycondensation dca Dicarboxylic Acid dca->polycondensation catalyst Catalyst catalyst->polycondensation polyester Hyperbranched Polyester polycondensation->polyester ftir FTIR polyester->ftir nmr NMR polyester->nmr gpc GPC polyester->gpc dsc DSC polyester->dsc tga TGA polyester->tga degradation Enzymatic Degradation polyester->degradation drug_release Drug Release polyester->drug_release biocompatibility Biocompatibility polyester->biocompatibility

Caption: Experimental workflow for the synthesis, characterization, and evaluation of biodegradable polyesters.

Polymerization Reaction Scheme

reaction_scheme TME This compound (B3) Polyester Hyperbranched Polyester TME->Polyester + DCA Dicarboxylic Acid (A2) DCA->Polyester Water Water (byproduct) Polyester->Water Heat, Catalyst - H2O

Caption: General reaction scheme for the synthesis of hyperbranched polyesters.

Cellular Interaction and Degradation Pathway

cellular_interaction cluster_material Biomaterial cluster_host Host Response implant Polyester Implant/ Nanoparticle protein_adsorption Protein Adsorption (e.g., Fibronectin) implant->protein_adsorption phagocytosis Phagocytosis/ Enzymatic Degradation implant->phagocytosis macrophage Macrophage (M1/M2) protein_adsorption->macrophage Adhesion via Integrins integrin Integrin Signaling macrophage->integrin macrophage->phagocytosis cytokines Cytokine Release (Inflammation/Healing) integrin->cytokines tlr Toll-like Receptor Signaling tlr->cytokines degradation_products Degradation Products degradation_products->macrophage Recognition by TLRs phagocytosis->degradation_products

Caption: Conceptual diagram of cellular interactions with biodegradable polyesters.

References

Application Notes and Protocols for 1,1,1-Tris(hydroxymethyl)ethane Derivatives in Specialized Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,1,1-Tris(hydroxymethyl)ethane (THE) and its derivatives in the synthesis of specialized polymers, including hyperbranched polyesters and dendritic architectures. Detailed experimental protocols, data presentation, and visualizations are included to guide researchers in this field.

Introduction

This compound is a versatile, trifunctional building block used in the synthesis of a variety of polymers. Its three primary hydroxyl groups allow for the creation of highly branched, three-dimensional macromolecular architectures. These specialized polymers, such as hyperbranched polyesters and dendrimers, offer unique properties compared to their linear counterparts, including lower viscosity, higher solubility, and a high density of terminal functional groups. These characteristics make them valuable in a range of applications, from coatings and adhesives to advanced drug delivery systems.

Applications of this compound in Polymer Synthesis

THE and its derivatives are key components in the production of:

  • Hyperbranched Polyesters: These are synthesized through the polycondensation of a triol, like THE (a B3 type monomer), with a dicarboxylic acid or its ester (an A2 type monomer). The resulting polymers have a globular or tree-like structure with a high degree of branching.

  • Dendritic Polymers: THE can serve as the central core for the divergent synthesis of dendrimers. In this method, successive generations of monomer units are added to the core, leading to a perfectly branched, monodisperse macromolecule.

  • Cross-linking Agents: The trifunctionality of THE makes it an effective cross-linking agent in the production of thermosetting resins, such as polyurethanes and alkyd resins, enhancing their mechanical strength and thermal stability.[1]

  • Coatings and Adhesives: Polymers derived from THE are used in the formulation of high-performance coatings and adhesives due to their excellent durability, chemical resistance, and adhesion properties.[1]

Data Presentation: Properties of Hyperbranched Polyesters

The following table summarizes typical properties of hyperbranched polyesters synthesized using triol core molecules analogous to this compound. This data provides a comparative reference for researchers developing novel polymers.

PropertyHyperbranched Polyester (TMP as core)Hyperbranched Polyester (Glycerol as core)
Number Average Molecular Weight (Mn) ( g/mol ) 1,300 - 12,250Higher at 1:1 molar ratio of Gly:AdA
Weight Average Molecular Weight (Mw) ( g/mol ) --
Polydispersity Index (PDI) --
Degree of Branching (DB) 0.87 - 0.92Higher at 0.6:1 molar ratio of Gly:AdA
Glass Transition Temperature (Tg) (°C) 66 - 69-8 to -23
Decomposition Temperature (TGA, 5% weight loss) (°C) 257 - 268-

*Data is based on studies of hyperbranched polyesters synthesized with 1,1,1-Tris(hydroxymethyl)propane (TMP) and glycerol as core molecules, which are structurally and functionally similar to this compound.[2]

Experimental Protocols

Protocol 1: Synthesis of a Hyperbranched Polyester via Melt Polycondensation

This protocol describes a representative one-step melt polycondensation of this compound with adipic acid.

Materials:

  • This compound (THE)

  • Adipic acid

  • p-Toluenesulfonic acid (p-TSA) or another suitable catalyst

  • Nitrogen gas supply

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation condenser and collection flask

  • Heating mantle with temperature controller

  • Vacuum pump

Procedure:

  • Reactant Charging: In a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, add this compound and adipic acid in a desired molar ratio (e.g., a 1:1.5 molar ratio of hydroxyl to carboxyl groups).

  • Catalyst Addition: Add a catalytic amount of p-Toluenesulfonic acid (e.g., 0.1 mol% based on the carboxylic acid).

  • Inert Atmosphere: Purge the flask with nitrogen gas for 15-20 minutes to create an inert atmosphere.

  • Heating and Reaction:

    • Heat the reaction mixture to 140-160°C under a slow stream of nitrogen while stirring.

    • Water will be formed as a byproduct of the esterification reaction and will be collected in the collection flask.

    • Continue the reaction at this temperature for 2-4 hours, or until the majority of the theoretical amount of water has been collected.

  • Vacuum Application:

    • Gradually apply a vacuum (e.g., 10-20 mmHg) to the system to remove the remaining water and drive the polymerization to a higher molecular weight.

    • The temperature may be increased to 180-200°C during this stage.

    • The viscosity of the reaction mixture will increase significantly.

  • Reaction Completion and Cooling:

    • Continue the reaction under vacuum for another 2-4 hours.

    • Stop the reaction by removing the heat and breaking the vacuum with nitrogen.

    • Allow the polymer to cool to room temperature under a nitrogen atmosphere. The resulting hyperbranched polyester will be a viscous liquid or a solid.

Characterization:

  • FTIR Spectroscopy: To confirm the formation of ester linkages (C=O stretch around 1735 cm⁻¹) and the disappearance of carboxylic acid O-H bands.

  • ¹H NMR Spectroscopy: To determine the degree of branching by analyzing the integration of signals corresponding to dendritic, linear, and terminal units.

  • Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

Experimental_Workflow_Polyester cluster_setup Reaction Setup cluster_reaction Polycondensation cluster_polymerization Polymerization cluster_final Final Steps reactants Charge Reactants (THE, Adipic Acid, Catalyst) purge Purge with Nitrogen reactants->purge heat Heat to 140-160°C (Nitrogen flow) purge->heat water_removal Collect Water heat->water_removal vacuum Apply Vacuum (Increase Temp to 180-200°C) water_removal->vacuum viscosity Viscosity Increases vacuum->viscosity cool Cool to Room Temp viscosity->cool product Hyperbranched Polyester cool->product

Caption: Workflow for hyperbranched polyester synthesis.

Protocol 2: General Divergent Synthesis of a Dendrimer with a this compound Core

This protocol outlines the general steps for the divergent synthesis of a polyester dendrimer using THE as the core. This is a representative procedure, and specific monomers and reaction conditions would need to be optimized.

Materials:

  • This compound (THE)

  • Anhydride monomer (e.g., succinic anhydride)

  • Activating agent (e.g., dicyclohexylcarbodiimide - DCC)

  • Catalyst (e.g., 4-dimethylaminopyridine - DMAP)

  • Hydroxyl-containing monomer for subsequent generations (e.g., a protected diol)

  • Deprotection agent

  • Anhydrous solvents (e.g., dichloromethane, tetrahydrofuran)

  • Purification supplies (e.g., silica gel for column chromatography)

Procedure (Generation 0 to Generation 1):

  • Generation 0 Synthesis (Core Functionalization):

    • Dissolve this compound in an anhydrous solvent under a nitrogen atmosphere.

    • Add an excess of the anhydride monomer (e.g., succinic anhydride) and a catalytic amount of DMAP.

    • Stir the reaction at room temperature until the reaction is complete (monitored by TLC or NMR).

    • This step converts the hydroxyl groups of THE into carboxylic acid-terminated dendrons.

    • Purify the resulting Generation 0 dendrimer by precipitation or column chromatography.

  • Generation 1 Synthesis (Branching):

    • Dissolve the purified Generation 0 dendrimer in an anhydrous solvent.

    • Add an excess of a hydroxyl-containing monomer (with a protected functional group for the next generation) and the activating agent (DCC).

    • Stir the reaction at room temperature until completion.

    • This step couples the hydroxyl-containing monomer to the carboxylic acid end-groups of the Generation 0 dendrimer.

    • Purify the protected Generation 1 dendrimer.

  • Deprotection:

    • Remove the protecting groups from the terminal hydroxyls of the Generation 1 dendrimer using an appropriate deprotection agent and conditions.

    • Purify the deprotected Generation 1 dendrimer.

  • Higher Generations:

    • Repeat the esterification (or amidation) and deprotection steps to build subsequent generations of the dendrimer.

Characterization at each generation:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and purity.

  • Mass Spectrometry (MALDI-TOF or ESI): To determine the molecular weight and confirm monodispersity.

  • Gel Permeation Chromatography (GPC): To assess the size and polydispersity.

Dendrimer_Synthesis cluster_g0 Generation 0 cluster_g1 Generation 1 cluster_higher_gen Higher Generations core THE Core (Triol) g0_ester Esterification with Anhydride Monomer core->g0_ester g0_product G0 Dendrimer (Carboxyl Terminated) g0_ester->g0_product g1_ester Esterification with Protected Diol g0_product->g1_ester g1_protected Protected G1 Dendrimer g1_ester->g1_protected deprotection Deprotection g1_protected->deprotection g1_product G1 Dendrimer (Hydroxyl Terminated) deprotection->g1_product repeat Repeat Esterification and Deprotection g1_product->repeat

Caption: Divergent synthesis of a polyester dendrimer.

Signaling Pathways and Drug Delivery Applications

The highly functionalized surfaces of dendrimers and hyperbranched polymers derived from THE allow for the attachment of targeting ligands, imaging agents, and therapeutic drugs. This makes them promising candidates for drug delivery systems.

Drug_Delivery cluster_carrier Dendritic Polymer Carrier cluster_payload Payload cluster_target Target Cell polymer THE-based Dendrimer drug Therapeutic Drug polymer->drug Encapsulation or Conjugation targeting Targeting Ligand polymer->targeting Surface Functionalization imaging Imaging Agent polymer->imaging Labeling receptor Receptor targeting->receptor Binding cell Cancer Cell cell->drug Drug Release receptor->cell Internalization

Caption: Dendrimer as a targeted drug delivery vehicle.

The diagram above illustrates the concept of a THE-based dendrimer as a drug delivery vehicle. The targeting ligand on the dendrimer surface binds to specific receptors on a cancer cell, leading to internalization. Once inside the cell, the therapeutic drug is released. The imaging agent allows for the tracking of the dendrimer's biodistribution.

Conclusion

This compound is a valuable and versatile building block for the synthesis of specialized polymers with complex architectures. The protocols and data presented here provide a foundation for researchers to explore the synthesis and application of THE-derived hyperbranched polyesters and dendrimers in various fields, including materials science and drug development. Further research and optimization of reaction conditions will continue to expand the utility of these unique macromolecules.

References

Application Notes and Protocols for N-arylation of Azaheterocycles using 1,1,1-Tris(hydroxymethyl)ethane as a Ligand

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The N-arylation of azaheterocycles is a fundamental transformation in organic synthesis, providing access to a wide array of compounds with significant applications in medicinal chemistry, materials science, and agrochemicals. Copper-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to palladium-based systems for the formation of C-N bonds. The use of appropriate ligands is crucial for achieving high efficiency and broad substrate scope in these reactions. 1,1,1-Tris(hydroxymethyl)ethane is an inexpensive, commercially available, and versatile tridentate O-donor ligand that has been shown to be highly effective in facilitating copper-catalyzed cross-coupling reactions.[1][2][3] This tripod ligand enhances the catalytic activity of copper, enabling the N-arylation of various azaheterocycles under relatively mild conditions.[1][2]

These application notes provide detailed protocols and reaction conditions for the copper-catalyzed N-arylation of azaheterocycles utilizing this compound as a supporting ligand.

Reaction Principle

The core of this methodology is a copper-catalyzed cross-coupling reaction between an azaheterocycle and an aryl halide. The this compound ligand coordinates to the copper center, stabilizing the catalytic species and facilitating the key steps of the catalytic cycle, which are believed to involve oxidative addition, coordination of the azaheterocycle, and reductive elimination to furnish the N-arylated product and regenerate the active catalyst.

Experimental Workflow

The general experimental workflow for the N-arylation of azaheterocycles using this compound ligand is depicted below.

experimental_workflow General Workflow for N-arylation of Azaheterocycles reagents Reaction Setup: Azaheterocycle, Aryl Halide, CuI, this compound, Base (e.g., Cs2CO3) solvent Add Solvent (e.g., Dioxane/DMF) reagents->solvent reaction Heating (e.g., 110 °C, 24 h) under Inert Atmosphere (N2) solvent->reaction workup Work-up: Cool to RT, Dilute with Ethyl Acetate, Filter through Celite reaction->workup purification Purification: Evaporation of Solvent, Column Chromatography workup->purification product Characterized N-arylated Azaheterocycle purification->product

References

Troubleshooting & Optimization

Technical Support Center: 1,1,1-Tris(hydroxymethyl)ethane-Mediated Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 1,1,1-Tris(hydroxymethyl)ethane in coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in copper-catalyzed cross-coupling reactions?

A1: this compound serves as an efficient and versatile tridentate O-donor ligand.[1][2][3] This tripod-like structure is effective in stabilizing and solubilizing the copper catalyst, which accelerates the rate of C-N, C-S, and C-O bond formation in cross-coupling reactions.[1]

Q2: My reaction yield is lower than expected. What are the most common initial troubleshooting steps?

A2: Low yields can stem from several factors. A systematic approach is recommended. Begin by:

  • Verifying Starting Material Purity: Ensure the purity of your aryl iodide, nucleophile (amide, thiol, or phenol), and the this compound ligand. Impurities can interfere with the reaction.[4]

  • Checking Reagent and Solvent Quality: Use high-quality, dry solvents, as moisture can deactivate the catalyst.[5]

  • Ensuring an Inert Atmosphere: Copper(I) catalysts can be sensitive to air. It is advisable to assemble the reaction under an inert atmosphere like nitrogen or argon.[5]

Q3: What is the optimal ratio of Copper(I) catalyst to the this compound ligand?

A3: A 1:1 ratio of the Copper(I) catalyst to the this compound ligand has been shown to be effective.[1] This is a notable advantage, as many other copper-catalyzed reactions using bidentate ligands often require a 1:2 ratio.[1]

Q4: I am observing multiple spots on my TLC plate, suggesting byproduct formation. What are common side reactions?

A4: Side reactions can compete with the main reaction, lowering the yield of your desired product.[4] Potential side reactions in these coupling reactions may include homocoupling of the aryl iodide or decomposition of the starting materials or product, especially if the reaction is run for an excessive amount of time or at too high a temperature.[4] Optimizing reaction conditions can help favor the desired reaction pathway.[4]

Q5: My calculated yield is over 100%. What does this indicate?

A5: A yield greater than 100% is physically impossible and typically indicates the presence of impurities, such as residual solvent or byproducts, in the isolated product.[4] Further purification of your product is necessary.

Troubleshooting Guide

Issue 1: Low or No Product Formation

QuestionPossible Cause & Solution
Is the reaction temperature optimal? Cause: The reaction may be too slow at lower temperatures. Solution: Increasing the reaction temperature to 110 °C has been shown to significantly improve yields.[1]
Is the catalyst and ligand concentration sufficient? Cause: Insufficient catalyst or ligand can lead to an incomplete reaction. Solution: For challenging substrates, increasing the loading of both the Cu(I) catalyst and the this compound ligand to 10 mol % can dramatically increase the yield.[1]
Is the chosen solvent appropriate? Cause: The solvent can influence reactant solubility and reaction rate. Solution: While toluene, dioxane, and DMSO are effective, DMF or a 1:9 mixture of DMF and dioxane have been found to be the most efficient solvents for C-N coupling.[1] For C-O coupling, dioxane is preferred.[1]
Is your base appropriate and present in sufficient quantity? Cause: The base is crucial for the reaction mechanism. Solution: Cesium carbonate (Cs₂CO₃) is an effective base for these reactions. Ensure it is present in a sufficient amount (e.g., 2.03 mmol per 1.0 mmol of aryl iodide).[1]

Issue 2: Product Purification Challenges

QuestionPossible Cause & Solution
How can I effectively remove the crude impurities after the reaction? Cause: The reaction mixture contains the catalyst, base, and unreacted starting materials. Solution: A common workup procedure involves cooling the reaction mixture, passing it through a pad of celite, and rinsing with an organic solvent like ethyl acetate. The combined filtrate is then concentrated under vacuum.[6]
What is a standard method for purifying the final product? Cause: The crude product may still contain byproducts. Solution: Column chromatography on silica gel is a standard and effective method for purifying the products of these coupling reactions.[6] The choice of eluent will depend on the specific product; for example, a hexane/ethyl acetate mixture is often used.[6]
I'm having trouble with product loss during aqueous workups. Cause: The desired product may have some solubility in the aqueous layer. Solution: To minimize product loss during extractions, perform multiple extractions with smaller volumes of the organic solvent. Using a brine (saturated NaCl solution) wash can help "salt out" the organic product from the aqueous phase.[7]

Data Presentation

Table 1: Optimization of Reaction Conditions for N-Arylation of 2-Pyrrolidone with Iodobenzene

EntryCu(I) (mol %)Ligand (mol %)SolventTemperature (°C)Yield (%)
155Toluene8032
255Toluene11065
355Dioxane11076
41010Dioxane11091
51010Toluene11085
61010DMSO11088
71010DMF11098
81010DMF/Dioxane (1:9)11098
Reaction conditions: PhI (1 mmol), 2-pyrrolidone (1.2 mmol), and Cs₂CO₃ (2.03 mmol) in solvent (0.5 M) for 24 h. Data sourced from Chen & Chen, 2006.[1]

Table 2: Comparison of Ligand Denticity in Copper-Catalyzed Amidation

EntryLigand (Denticity)Yield (%)
1This compound (Tridentate)98
2Neopentyl Glycol (Bidentate)45
3Neopentyl Alcohol (Monodentate)< 5
Reaction conditions: PhI (1 mmol), CuI (10 mol %), ligand (10 mol %), 2-pyrrolidone (1.2 mmol), and Cs₂CO₃ (2.03 mmol) in DMF/Dioxane (1:9) at 110 °C for 24 h. Data sourced from Chen & Chen, 2006.[1]

Experimental Protocols

Typical Protocol for Copper-Catalyzed N-Arylation of Amides

This protocol is based on the optimized conditions for the reaction between iodobenzene and 2-pyrrolidone.[1][6]

1. Preparation:

  • Add Cesium Carbonate (Cs₂CO₃, 661 mg, 2.03 mmol), Copper(I) Iodide (CuI, 19 mg, 0.1 mmol, 10 mol%), and this compound (12 mg, 0.1 mmol, 10 mol%) to a screw-capped test tube equipped with a septum.
  • Evacuate the tube under heat and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

2. Reagent Addition:

  • Add the solvent (e.g., 1.8 mL of dioxane and 0.2 mL of DMF) via syringe at room temperature.
  • Add the aryl iodide (e.g., iodobenzene, 0.112 mL, 1.0 mmol) and the amide (e.g., 2-pyrrolidone, 0.094 mL, 1.2 mmol) by syringe.

3. Reaction:

  • Replace the septum with a Teflon screw-cap.
  • Heat the reaction mixture at 110 °C for 24 hours.
  • Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.[4]

4. Workup and Purification:

  • Allow the reaction mixture to cool to room temperature.
  • Pass the mixture directly through a pad of celite and rinse the pad with ethyl acetate (approx. 50 mL).
  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.
  • Purify the residue by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate) to obtain the pure product.

Visualizations

experimental_workflow Experimental Workflow for Coupling Reaction prep 1. Preparation - Add Cs2CO3, CuI, Ligand - Evacuate & backfill with N2 reagents 2. Reagent Addition - Add Solvent - Add Aryl Halide - Add Nucleophile prep->reagents reaction 3. Reaction - Seal tube - Heat at 110 °C for 24h reagents->reaction workup 4. Workup - Cool to RT - Filter through Celite - Evaporate solvent reaction->workup purify 5. Purification - Column Chromatography workup->purify product Pure Product purify->product

Caption: A typical experimental workflow for the coupling reaction.

troubleshooting_yield Troubleshooting Logic for Low Yield action_node action_node start_node Low Yield q_temp Temp at 110 °C? start_node->q_temp a_temp_no Action: Increase Temp to 110 °C q_temp->a_temp_no No q_loading Catalyst/Ligand at 10 mol %? q_temp->q_loading Yes a_loading_no Action: Increase loading of CuI and Ligand to 10 mol % q_loading->a_loading_no No q_solvent Solvent is DMF or DMF/Dioxane? q_loading->q_solvent Yes a_solvent_no Action: Switch to DMF or DMF/Dioxane (1:9) q_solvent->a_solvent_no No q_purity Reagent/Solvent Purity Verified? q_solvent->q_purity Yes a_purity_no Action: Use high-purity dry reagents/solvents q_purity->a_purity_no No end_node Consult further on substrate scope q_purity->end_node Yes

Caption: A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Overcoming Solubility Challenges of 1,1,1-Tris(hydroxymethyl)ethane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals who are working with 1,1,1-Tris(hydroxymethyl)ethane (TME) and encountering challenges with its solubility in organic solvents. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these issues in your research and development projects.

Troubleshooting Guide

Low solubility of this compound (TME) in your chosen organic solvent can hinder reaction kinetics, purification, and formulation development. This guide provides a systematic approach to troubleshooting and resolving these issues.

Initial Assessment of the Problem

Before attempting to modify your solvent system, it's crucial to understand the nature of the solubility problem. Consider the following:

  • What is the desired concentration of TME?

  • What is the polarity of your organic solvent? TME, a polyol, is a polar molecule and generally exhibits poor solubility in non-polar solvents.[1]

  • Have you observed any partial dissolution or the formation of a suspension?

The following table summarizes the known solubility of TME in common solvents to guide your initial solvent selection.

SolventSolubility ( g/100g of solvent) at 25°CSolvent Type
Water140[1][2]Polar Protic
Methanol75.2[2]Polar Protic
Ethanol27.9[2]Polar Protic
Acetic AcidVery Soluble[1]Polar Protic
Diethyl EtherInsoluble[1]Non-Polar
BenzeneInsoluble[1]Non-Polar
Acetone/Water (1:1)Soluble[3]Polar Protic Mixture
Tetrahydrofuran (THF)Soluble (when hot)[3]Polar Aprotic

Logical Troubleshooting Flow

If you are experiencing solubility issues, follow this logical progression to identify a suitable solution.

Troubleshooting_Flow start Start: TME Solubility Issue check_solvent Is the solvent appropriate for a polar polyol? start->check_solvent cosolvent Strategy 1: Introduce a Polar Co-solvent check_solvent->cosolvent No temperature Strategy 2: Increase the Temperature check_solvent->temperature Yes, but still problematic cosolvent->temperature Not effective success Solubility Issue Resolved cosolvent->success Effective complexation Strategy 3: Form an Inclusion Complex temperature->complexation Not effective temperature->success Effective derivatization Strategy 4: Chemical Derivatization complexation->derivatization Not effective complexation->success Effective derivatization->success Effective fail Consult further literature or consider alternative reagents derivatization->fail Not effective

Caption: A logical workflow for troubleshooting solubility issues of this compound.

Frequently Asked Questions (FAQs)

Here are some frequently asked questions regarding the solubility of TME in organic solvents.

Q1: Why is this compound poorly soluble in many organic solvents?

A1: this compound is a polyol with three hydroxyl (-OH) groups. These groups can form strong hydrogen bonds with each other, leading to a stable crystal lattice. To dissolve TME, a solvent must be capable of breaking these intermolecular hydrogen bonds and forming new, energetically favorable interactions with the TME molecules. Polar protic solvents like water and alcohols are effective because they can both donate and accept hydrogen bonds. Many organic solvents, especially non-polar or aprotic polar solvents, cannot effectively disrupt the TME crystal lattice, resulting in poor solubility.

Q2: I am trying to dissolve TME in a non-polar solvent for a reaction. What are my options?

A2: Directly dissolving TME in a non-polar solvent is challenging. Here are a few strategies you can employ:

  • Use a Co-solvent: Introduce a small amount of a polar protic solvent in which TME is soluble (e.g., methanol or ethanol) to the non-polar solvent. This can create a microenvironment that is more favorable for dissolving TME.

  • Chemical Derivatization: Modify the hydroxyl groups of TME to be less polar. For example, you can convert them to esters or ethers. This will increase the lipophilicity of the molecule, making it more soluble in non-polar organic solvents.

  • Phase-Transfer Catalysis: If TME is a reactant, a phase-transfer catalyst can be used to bring it into the organic phase to react.

Q3: How does temperature affect the solubility of TME in organic solvents?

A3: For most solid solutes, solubility increases with temperature.[4] This is because the additional thermal energy helps to overcome the intermolecular forces in the solid crystal lattice, allowing the solvent to more easily solvate the individual molecules. Therefore, heating your solvent system can be a simple and effective way to increase the solubility of TME. However, you should be mindful of the boiling point of your solvent and the thermal stability of TME and other reactants in your system.

Q4: Can I use aprotic polar solvents like DMF or DMSO to dissolve TME?

Experimental Protocols

Below are detailed protocols for common techniques used to enhance the solubility of this compound.

Protocol 1: Enhancing Solubility Using a Co-solvent System

This protocol describes how to use a co-solvent to improve the solubility of TME in a less polar organic solvent.

Workflow for Co-solvent Solubility Enhancement

Cosolvent_Workflow start Start: Insoluble TME select_cosolvent Select a polar protic co-solvent (e.g., Methanol, Ethanol) start->select_cosolvent prepare_stock Prepare a concentrated stock solution of TME in the co-solvent select_cosolvent->prepare_stock add_to_main Add the TME stock solution dropwise to the main organic solvent with vigorous stirring prepare_stock->add_to_main observe Observe for any precipitation add_to_main->observe optimize Optimize the ratio of co-solvent to main solvent observe->optimize Precipitation occurs end Homogeneous Solution Achieved observe->end No precipitation optimize->add_to_main

Caption: A step-by-step workflow for using a co-solvent to dissolve TME.

Methodology:

  • Select a Co-solvent: Choose a polar protic solvent in which TME is highly soluble, such as methanol or ethanol.

  • Prepare a Concentrated Stock Solution: Dissolve the required amount of TME in the minimum amount of the selected co-solvent. Gentle heating and stirring can be used to facilitate dissolution.

  • Titration into the Primary Solvent: While vigorously stirring the primary (less polar) organic solvent, add the concentrated TME stock solution dropwise.

  • Observation: Monitor the solution for any signs of precipitation or cloudiness.

  • Optimization: If precipitation occurs, you may need to increase the proportion of the co-solvent in the final mixture. Experiment with different ratios of co-solvent to the primary solvent to find the optimal composition that maintains TME in solution at the desired concentration.

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex to Enhance Aqueous Solubility

This protocol outlines the preparation of an inclusion complex of TME with a cyclodextrin, which can enhance its solubility in aqueous systems and potentially in some polar organic solvents.

Workflow for Cyclodextrin Inclusion Complexation

Inclusion_Complex_Workflow start Start: Poorly Soluble TME select_cd Select a suitable cyclodextrin (e.g., β-cyclodextrin) start->select_cd prepare_cd_solution Prepare an aqueous solution of the cyclodextrin select_cd->prepare_cd_solution add_tme Add TME to the cyclodextrin solution prepare_cd_solution->add_tme stir_heat Stir and heat the mixture to facilitate complex formation add_tme->stir_heat cool Cool the solution to room temperature stir_heat->cool isolate Isolate the complex (e.g., by filtration or lyophilization) cool->isolate end TME-Cyclodextrin Inclusion Complex isolate->end

Caption: A general workflow for the preparation of a TME-cyclodextrin inclusion complex.

Methodology:

  • Materials: this compound (TME), β-cyclodextrin (or another suitable cyclodextrin), and deionized water.

  • Preparation of Cyclodextrin Solution: Dissolve β-cyclodextrin in deionized water with stirring. The concentration will depend on the stoichiometry of the desired complex (commonly 1:1 molar ratio of TME to cyclodextrin).

  • Addition of TME: Add TME to the cyclodextrin solution.

  • Complex Formation: Stir the mixture at an elevated temperature (e.g., 50-60 °C) for several hours to facilitate the formation of the inclusion complex.

  • Isolation of the Complex:

    • Crystallization: Allow the solution to cool slowly to room temperature, which may induce the crystallization of the inclusion complex. The solid complex can then be collected by filtration.

    • Lyophilization (Freeze-Drying): For a more amorphous and potentially more soluble product, the aqueous solution of the complex can be freeze-dried.

  • Washing and Drying: Wash the isolated solid with a small amount of a non-solvent for the complex (e.g., a non-polar organic solvent) to remove any uncomplexed TME or cyclodextrin. Dry the final product under vacuum.

Disclaimer: The information provided in this Technical Support Center is for guidance purposes only. Researchers should always conduct their own experiments and safety assessments.

References

Side reactions and byproducts in the synthesis of 1,1,1-Tris(hydroxymethyl)ethane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 1,1,1-Tris(hydroxymethyl)ethane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of this versatile chemical intermediate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared through an aldol condensation of propionaldehyde with formaldehyde, followed by a crossed Cannizzaro reaction.

Issue 1: Low Yield of this compound

Potential CauseSuggested Solution
Incomplete Aldol Condensation: Insufficient reaction time or temperature for the initial aldol addition can lead to a lower concentration of the 2,2-bis(hydroxymethyl)propanal intermediate.- Ensure the reaction temperature is maintained within the optimal range for the aldol condensation step. - Monitor the reaction progress using techniques like TLC or GC to ensure the consumption of starting materials before proceeding to the Cannizzaro reaction.
Suboptimal pH for Cannizzaro Reaction: The Cannizzaro reaction is highly dependent on the concentration of the base (e.g., sodium hydroxide or lime).[1] An incorrect pH can slow down the reaction or favor side reactions.- Carefully control the addition of the basic catalyst. - The pH of the reaction mixture should be monitored and maintained at a strongly alkaline level, as required for the Cannizzaro reaction.
Side Reactions: Competing reactions, such as the self-condensation of propionaldehyde or other side reactions of the aldol condensation, can consume starting materials and reduce the yield of the desired product.[2]- Maintain a proper stoichiometric ratio of formaldehyde to propionaldehyde. An excess of formaldehyde is typically used to favor the formation of the desired intermediate. - Control the reaction temperature to minimize the formation of byproducts like 2-methyl-2-pentenal.[3]
Product Loss During Workup and Purification: The high water solubility of this compound can lead to significant losses during aqueous workup and extraction.- Minimize the use of water during the workup process. - Employ extraction with a suitable organic solvent. - Consider purification methods that do not rely on extensive aqueous extraction, such as crystallization from a suitable solvent system (e.g., acetone/water).

Issue 2: Presence of Significant Impurities in the Final Product

Potential CauseSuggested Solution
Aldol Condensation Byproducts: The reaction of propionaldehyde and formaldehyde can lead to various byproducts, including 2-methyl-2-pentenal, 3-pentanone, 2,5-Dimethyl-2-cyclopenten-1-one, and 2,4,4-trimethylbutyrolactone.[2]- Optimize reaction conditions (temperature, catalyst concentration, and reactant ratio) to suppress the formation of these byproducts.[4] - Employ efficient purification techniques such as fractional crystallization or column chromatography to separate the desired product from these impurities.
Formate Salts: The crossed Cannizzaro reaction produces formate salts as a byproduct.- After the reaction, neutralize the excess base with an acid (e.g., formic acid) to convert formate salts into formic acid or its esters, which may be more easily removed. - Wash the crude product with a solvent in which this compound has low solubility but the formate salts are soluble.
Unreacted Starting Materials: Incomplete reaction can leave residual propionaldehyde or formaldehyde in the product.- Ensure the reaction goes to completion by monitoring with appropriate analytical techniques (e.g., GC, HPLC). - Excess formaldehyde can often be removed by distillation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of during the synthesis of this compound?

A1: The two main stages of the synthesis, aldol condensation and the crossed Cannizzaro reaction, each have potential side reactions.

  • Aldol Condensation: The primary side reaction is the self-condensation of propionaldehyde, which can lead to the formation of 2-methyl-2-pentenal. Other potential byproducts from the aldol stage include 3-pentanone, 2,5-Dimethyl-2-cyclopenten-1-one, and 2,4,4-trimethylbutyrolactone.[2]

  • Crossed Cannizzaro Reaction: The main byproduct of this step is a formate salt, resulting from the oxidation of formaldehyde.

Q2: How can I monitor the progress of the reaction?

A2: The progress of the synthesis can be monitored by tracking the consumption of the starting materials (propionaldehyde and formaldehyde) and the formation of the intermediate and final product. Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable for this purpose. Thin-Layer Chromatography (TLC) can also be a quick and effective way to qualitatively monitor the reaction's progress.

Q3: What are the recommended purification methods for this compound?

A3: Due to its high polarity and water solubility, purification can be challenging. Common methods include:

  • Crystallization: Recrystallization from a solvent mixture like acetone and water is a common and effective method for obtaining high-purity this compound.

  • Extraction: Liquid-liquid extraction can be used to remove some impurities, but care must be taken to minimize product loss in the aqueous phase.

  • Column Chromatography: For laboratory-scale purification and separation from closely related impurities, column chromatography using a polar stationary phase (like silica gel) and an appropriate eluent system can be employed.

Q4: What is the role of formaldehyde in the crossed Cannizzaro reaction step?

A4: In the crossed Cannizzaro reaction, formaldehyde serves as the reducing agent. It is preferentially oxidized to formate, while the intermediate, 2,2-bis(hydroxymethyl)propanal, is reduced to form the desired product, this compound.

Experimental Protocols

General Synthesis of this compound

This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and desired scale.

Materials:

  • Propionaldehyde

  • Formaldehyde (as a 37% aqueous solution, formalin)

  • Sodium Hydroxide (or Calcium Hydroxide)

  • Acetone

  • Water

Procedure:

  • Aldol Condensation: In a reaction vessel, combine propionaldehyde and an excess of formaldehyde solution.

  • Slowly add a catalytic amount of a base, such as sodium hydroxide solution, while maintaining the temperature at a controlled, low level to initiate the aldol condensation.

  • Stir the mixture for a sufficient period to allow for the formation of the 2,2-bis(hydroxymethyl)propanal intermediate. Monitor the reaction progress by GC or TLC.

  • Crossed Cannizzaro Reaction: Once the aldol condensation is complete, add a stoichiometric amount of a strong base (e.g., sodium hydroxide) to the reaction mixture.

  • Gently heat the mixture to facilitate the crossed Cannizzaro reaction. Formaldehyde is oxidized to formate, and the intermediate aldehyde is reduced to the triol.

  • Workup and Purification:

    • Cool the reaction mixture and neutralize the excess base with an appropriate acid.

    • Remove excess formaldehyde and water, for example, by vacuum distillation.[1]

    • The crude product can be purified by recrystallization from an acetone/water mixture. Dissolve the crude solid in a minimal amount of hot acetone/water, then allow it to cool slowly to form crystals of pure this compound.

    • Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Synthesis_Pathway Propionaldehyde Propionaldehyde Intermediate 2,2-bis(hydroxymethyl)propanal Propionaldehyde->Intermediate Aldol Condensation (Base Catalyst) Formaldehyde1 Formaldehyde (excess) Formaldehyde1->Intermediate TME This compound Intermediate->TME Crossed Cannizzaro Reaction (Base) Intermediate->TME Reduction Formaldehyde2 Formaldehyde Formate Formate Formaldehyde2->Formate Oxidation

Caption: Synthesis pathway of this compound.

Troubleshooting_Logic Start Low Yield or Impure Product CheckAldol Check Aldol Condensation Conditions (Temp, Time) Start->CheckAldol CheckCannizzaro Check Cannizzaro Reaction Conditions (Base Conc.) Start->CheckCannizzaro CheckPurification Review Purification Procedure Start->CheckPurification OptimizeAldol Optimize Temperature and Reaction Time CheckAldol->OptimizeAldol OptimizeBase Adjust Base Concentration CheckCannizzaro->OptimizeBase ImprovePurification Modify Crystallization or Extraction CheckPurification->ImprovePurification Success Improved Yield and Purity OptimizeAldol->Success OptimizeBase->Success ImprovePurification->Success

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Optimizing Catalyst Concentration for 1,1,1-Tris(hydroxymethyl)ethane Ligand Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 1,1,1-Tris(hydroxymethyl)ethane as a ligand in catalytic reactions. The focus is on optimizing the concentration of the catalyst, particularly in copper-catalyzed cross-coupling reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, with a focus on catalyst concentration.

Problem Potential Cause Suggested Solution
Low or No Product Yield Insufficient Catalyst Loading: The catalyst concentration may be too low to facilitate the reaction at a reasonable rate.Incrementally increase the catalyst and ligand loading (e.g., from 1 mol% to 5 mol%, then to 10 mol%). Monitor the reaction progress at each concentration to find the optimal loading.
Catalyst Deactivation: The active catalytic species may be degrading. This can be caused by impurities in the reagents or solvent, or by thermal instability. The nitrogen atoms in some substrates can also coordinate to the metal center, inhibiting catalysis.Ensure all reagents and solvents are pure and dry. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). If catalyst precipitation (e.g., formation of palladium or copper black) is observed, this is a strong indicator of deactivation. Consider using fresh catalyst and rigorously deoxygenated solvents.
Poor Ligand-to-Metal Ratio: An incorrect ratio of this compound to the metal salt can lead to the formation of inactive or less active catalytic species.For the this compound ligand, a 1:1 ratio of ligand to copper(I) salt is a common starting point. However, this can be varied (e.g., 2:1 ligand to metal) as part of the optimization process to enhance catalyst stability and activity.
Reaction Stalls Before Completion Product Inhibition: The product of the reaction may be coordinating to the catalyst, effectively inhibiting it.Try to run the reaction at a higher dilution to disfavor product-catalyst interaction. If possible, continuous removal of the product from the reaction mixture could also be beneficial, though this is often difficult to implement on a lab scale.
Inhibition by Byproducts: Inorganic salts formed as byproducts (e.g., from the base) can sometimes inhibit the catalyst.The choice of base can be critical. If using a partially soluble inorganic base, its physical properties (like particle size) can affect the reaction rate. Consider screening different bases (e.g., K₃PO₄, Cs₂CO₃) to find one that minimizes catalyst inhibition.
Inconsistent Results/Poor Reproducibility Sensitivity to Air or Moisture: The catalyst system may be sensitive to trace amounts of oxygen or water, leading to variable rates of deactivation.Use standard air-free techniques (e.g., Schlenk line or glovebox) for setting up the reaction. Ensure solvents are thoroughly dried and degassed.
Variability in Reagent Quality: Impurities in the starting materials, ligand, or catalyst precursor can lead to inconsistent results.Use reagents from a reliable source and consider purifying them if necessary. For example, amines can be filtered through a plug of activated alumina.
Formation of Side Products (e.g., Homocoupling) Catalyst Concentration Too High: In some cases, excessively high catalyst concentrations can lead to undesired side reactions, such as the homocoupling of starting materials.If significant side products are observed, try reducing the catalyst loading. This can sometimes improve the selectivity for the desired cross-coupling product.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst concentration for reactions using the this compound ligand?

A1: For copper-catalyzed cross-coupling reactions (e.g., Ullmann-type reactions), a common starting concentration for the copper(I) salt (such as CuI) is in the range of 5-10 mol%.[1] The this compound ligand is typically used in a 1:1 molar ratio to the copper salt.[1] For initial screening, starting with 1-5 mol% can also be a viable strategy.[2]

Q2: Why is it necessary to optimize the catalyst concentration?

A2: Optimizing the catalyst concentration is crucial for several reasons. It helps to maximize the reaction yield and selectivity, minimize the cost of expensive metal catalysts and ligands, reduce the levels of residual metal in the final product (which is critical in pharmaceutical applications), and potentially decrease the formation of byproducts. Both too low and too high catalyst concentrations can be detrimental to the reaction outcome.

Q3: What are the signs of too high a catalyst concentration?

A3: While it may seem that a higher catalyst concentration would always lead to a faster reaction, this is not always the case. Excessively high concentrations can sometimes lead to the formation of inactive catalyst aggregates, an increase in side reactions, and difficulties in product purification. In some heterogeneous catalysis systems, overloading the catalyst can block active sites and decrease the overall reaction rate.

Q4: Can the this compound ligand itself influence the optimal catalyst concentration?

A4: Yes, the ligand plays a vital role in stabilizing the active catalytic species. The tridentate nature of this compound is effective at stabilizing the copper complex.[1] A good ligand can enhance the catalyst's turnover number (TON) and turnover frequency (TOF), often allowing for lower catalyst loadings to be used effectively compared to reactions with less effective or no ligands.

Q5: How should I approach optimizing the catalyst concentration for a new reaction?

A5: A systematic approach is recommended. Start with a concentration reported for a similar reaction in the literature (e.g., 5 mol%). Then, run a series of small-scale reactions where you vary the catalyst loading (e.g., 1 mol%, 2.5 mol%, 5 mol%, 7.5 mol%, 10 mol%) while keeping all other parameters constant. Monitor the yield and purity of the product for each reaction to determine the optimal concentration range.

Data Presentation

The following tables summarize quantitative data from a model copper-catalyzed N-arylation reaction of 2-pyrrolidone with iodobenzene, using this compound as the ligand. This data illustrates the effect of varying catalyst and ligand concentration.

Table 1: Effect of Catalyst and Ligand Concentration on Product Yield

EntryCu(I) SourceCatalyst Conc. (mol%)Ligand Conc. (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1CuI55K₃PO₄Dioxane1102488
2CuI1010K₃PO₄Dioxane1102495
3CuI1010Cs₂CO₃Dioxane1102498
4CuI1010Cs₂CO₃DMF/Dioxane (1:9)1102498
5CuI100Cs₂CO₃Dioxane11024<5

Data is based on the findings reported by Chen, Y.-J., & Chen, H.-H. (2006) in Organic Letters.[1]

Experimental Protocols

General Protocol for Copper-Catalyzed Cross-Coupling using this compound

This protocol is a general starting point for a copper-catalyzed cross-coupling reaction, such as the N-arylation of an amide with an aryl iodide.

Materials:

  • Aryl halide (e.g., iodobenzene, 1.0 mmol)

  • Nucleophile (e.g., 2-pyrrolidone, 1.2 mmol)

  • Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)

  • This compound (12 mg, 0.1 mmol, 10 mol%)

  • Base (e.g., Cesium Carbonate, Cs₂CO₃, 2.03 mmol)

  • Anhydrous, degassed solvent (e.g., Dioxane, 2 mL)

  • Schlenk tube or a screw-capped test tube with a septum

  • Magnetic stir bar

Procedure:

  • To a dry Schlenk tube containing a magnetic stir bar, add CuI (19 mg, 0.1 mmol), this compound (12 mg, 0.1 mmol), and Cs₂CO₃ (661 mg, 2.03 mmol).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.

  • Through the septum, add the anhydrous, degassed solvent (e.g., 2 mL of dioxane) via syringe.

  • Add the aryl halide (e.g., 0.112 mL of iodobenzene, 1.0 mmol) and the nucleophile (e.g., 0.094 mL of 2-pyrrolidone, 1.2 mmol) via syringe.

  • If using a screw-capped tube, replace the septum with a Teflon screw-cap.

  • Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 110 °C).

  • Stir the reaction mixture for the specified time (e.g., 24 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and pass it through a short plug of celite or silica gel to remove the inorganic salts and catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Optimizing Catalyst Concentration

This protocol outlines a systematic approach to finding the optimal catalyst loading for your specific reaction.

  • Set up a Baseline Reaction: Following the general protocol above, perform the reaction with a standard catalyst loading (e.g., 5 or 10 mol%) to establish a baseline yield and reaction time.

  • Prepare Stock Solutions: To ensure accuracy and consistency, prepare stock solutions of your aryl halide, nucleophile, and internal standard (if using for GC/LC analysis) in the reaction solvent. Also, prepare a stock solution or accurately weigh out the base.

  • Array of Reactions: Set up a series of small-scale reactions in parallel (e.g., in a multi-well reaction block or in separate vials). Keep the concentrations of the reactants, base, solvent volume, temperature, and reaction time constant across all reactions. Vary only the catalyst and ligand loading. A good range to screen would be:

    • Reaction 1: 0.5 mol% CuI / 0.5 mol% ligand

    • Reaction 2: 1.0 mol% CuI / 1.0 mol% ligand

    • Reaction 3: 2.5 mol% CuI / 2.5 mol% ligand

    • Reaction 4: 5.0 mol% CuI / 5.0 mol% ligand

    • Reaction 5: 7.5 mol% CuI / 7.5 mol% ligand

    • Reaction 6: 10.0 mol% CuI / 10.0 mol% ligand

    • Reaction 7 (Control): No catalyst/ligand

  • Monitoring and Analysis: At the designated reaction time, quench all reactions simultaneously. Analyze the yield of each reaction using a quantitative method such as GC or LC with an internal standard, or by isolating the product after purification.

  • Data Interpretation: Plot the reaction yield as a function of the catalyst concentration. The optimal concentration will be the point at which the yield plateaus, and after which no significant increase in yield is observed. This allows you to choose the lowest catalyst loading that provides the highest yield, thus optimizing for both efficiency and cost.

Visualizations

The following diagrams illustrate the catalytic cycle for a copper-catalyzed cross-coupling reaction and a general workflow for catalyst optimization.

Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs/Outputs A Cu(I)-Ligand Complex B Cu(I)-Nucleophile Complex A->B Nucleophile Coordination C Cu(III) Intermediate B->C Oxidative Addition (Aryl Halide) C->A Reductive Elimination D Product Release C->D Product Coupled Product (Ar-Nu) C->Product Byproduct H-X C->Byproduct D->A React1 Nucleophile (Nu-H) React1->B React2 Aryl Halide (Ar-X) React2->B

Caption: Proposed catalytic cycle for a copper-catalyzed cross-coupling reaction.

Optimization_Workflow start Define Reaction Scope (Substrates, Ligand) step1 Establish Baseline (e.g., 5 mol% catalyst) start->step1 step2 Design Experiment Array (Vary Catalyst Loading) step1->step2 step3 Run Parallel Reactions (Small Scale) step2->step3 step4 Analyze Yield & Purity (GC, LC, NMR) step3->step4 decision Is Yield Optimal? step4->decision step5 Select Optimal Concentration (Lowest loading for max yield) decision->step5 Yes troubleshoot Troubleshoot Other Parameters (Solvent, Base, Temp.) decision->troubleshoot No end Proceed to Larger Scale step5->end troubleshoot->step1

Caption: A typical workflow for optimizing catalyst concentration.

References

Technical Support Center: Polymerization Control with 1,1,1-Tris(hydroxymethyl)ethane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing 1,1,1-Tris(hydroxymethyl)ethane (TME) in polymerization. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to controlling polymer molecular weight and architecture using this trifunctional branching agent.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (TME) in polymerization?

A1: this compound is a trifunctional alcohol, meaning it has three reactive hydroxyl (-OH) groups.[1][2] In polycondensation reactions, such as the synthesis of polyesters or polyurethanes, TME serves as a branching or cross-linking agent.[3][4] Its incorporation into a polymer backbone introduces a junction point from which three polymer chains can extend, transforming a linear polymer architecture into a branched or, at higher concentrations, a cross-linked network structure. This structural change is a key method for controlling properties like melt viscosity, solubility, and molecular weight distribution.[5]

Q2: How does adding TME affect the molecular weight and polydispersity index (PDI) of a polymer?

A2: Introducing a branching agent like TME into a step-growth polymerization has a significant impact on molecular weight. Initially, adding small amounts of TME leads to the formation of branched polymers with a higher weight-average molecular weight (Mw) and a broader molecular weight distribution (higher PDI) compared to their linear analogues of similar number-average molecular weight (Mn). As the reaction progresses or the concentration of TME increases, the molecular weight can build rapidly, potentially leading to gelation—the point at which an infinite, cross-linked network is formed.

Q3: What types of polymerization reactions are compatible with TME?

A3: TME is primarily used in polycondensation (step-growth) polymerizations where its hydroxyl groups can react with other functional groups. It is commonly used to synthesize hyperbranched polyesters via polycondensation with dicarboxylic acids or their esters.[3][4] It is also a known intermediate in the production of alkyd and polyester resins and powder coating resins.[1]

Q4: Can TME be used in chain-growth polymerization (e.g., RAFT, ATRP)?

A4: While TME's primary role is in step-growth polymerization, its derivatives can be functionalized to act as core molecules for creating star polymers in controlled radical polymerizations. For example, the hydroxyl groups can be reacted to attach initiators or chain transfer agents, allowing multiple polymer arms to grow from a central TME-derived core.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during polymerization with TME.

Problem 1: Premature Gelation or Formation of Insoluble Polymer

  • Question: My reaction mixture turned into an insoluble gel much earlier than expected. What went wrong?

  • Answer: Premature gelation is a classic issue when working with multifunctional monomers like TME. It occurs when the extent of reaction surpasses the critical point for network formation (the gel point).

    • Probable Cause: The concentration of TME is too high for the target molecular weight. The Flory-Stockmayer theory for gelation predicts that the gel point is highly sensitive to the mole fraction of the branching agent.

    • Solution:

      • Reduce TME Concentration: Decrease the molar percentage of TME relative to the other monomers. See the data table below for an illustrative relationship between TME concentration and molecular weight.

      • Control Stoichiometry: In A₂ + B₂ + B₃ type polymerizations (e.g., diacid + diol + TME), precisely controlling the stoichiometric ratio of functional groups is critical. A slight excess of one functional group (e.g., the diacid) can be used to limit the overall molecular weight build-up and delay the onset of gelation.

      • Monitor Reaction Time: Shorten the overall reaction time or take samples at regular intervals to characterize the polymer before the gel point is reached.[7]

Problem 2: Molecular Weight is Lower Than Expected

  • Question: I've added TME to increase my polymer's molecular weight, but the GPC/SEC results show a lower Mn than anticipated. Why is this happening?

  • Answer: This can be a counterintuitive result. While TME is used to build high molecular weight branched structures, several factors can lead to lower-than-expected results.

    • Probable Cause 1: Incomplete Reaction: The polymerization may not have proceeded to a high enough conversion. Step-growth polymerization requires very high conversion (>99%) to achieve high molecular weights.

    • Solution 1: Ensure efficient removal of the condensation byproduct (e.g., water or methanol) by using a high vacuum and appropriate temperature during the final stages of polymerization.[7] Confirm high conversion via titration of end groups or other analytical methods.

    • Probable Cause 2: Impurities: Impurities with a single functional group (monofunctional impurities) can act as chain stoppers, capping the polymer chains and preventing further growth. Water can also act as an impurity that affects stoichiometry.

    • Solution 2: Ensure all monomers and solvents are pure and dry. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.

Problem 3: Product is a Mixture of Low Molecular Weight Oligomers and High Molecular Weight Polymer

  • Question: My GPC/SEC trace shows a bimodal or very broad distribution, indicating a mix of small molecules and large polymers. How can I achieve a more uniform product?

  • Answer: A very broad or multimodal distribution suggests that the reaction kinetics or monomer incorporation is not uniform.

    • Probable Cause: Poor mixing or localized high concentrations of TME can lead to the formation of highly branched microgels in some parts of the reactor while other areas contain primarily linear oligomers.

    • Solution:

      • Improve Agitation: Ensure vigorous and efficient stirring throughout the entire reaction, especially as viscosity increases.

      • Control Monomer Addition: For highly reactive systems, consider a slow, controlled addition of the branching agent (TME) to the reaction mixture over time, rather than adding it all at the beginning. This can promote more uniform incorporation.

Data Presentation

The following table provides illustrative data on how varying the molar percentage of TME can influence the molecular weight and PDI of a hypothetical polyester synthesized from a 1:1 molar ratio of a diacid and a diol.

TME (mol %) Mn ( g/mol ) Mw ( g/mol ) PDI (Mw/Mn) Observations
015,00030,5002.03Linear polymer, soluble.
0.516,50048,0002.91Branched, soluble polymer. Increased melt viscosity.
1.018,00095,0005.28Highly branched, soluble polymer. Significant increase in viscosity.
1.520,500250,00012.2Very high viscosity. Nearing the gel point. Partially soluble.
2.0---Insoluble cross-linked gel formed during synthesis.

Note: This data is representative and intended for illustrative purposes. Actual results will vary based on the specific monomers, catalyst, and reaction conditions used.

Visualizations & Diagrams

Mechanism of Branch Formation

The diagram below illustrates how a TME molecule is incorporated into growing polyester chains, creating a central branch point.

G cluster_reactants Reactants cluster_product Product p1 Growing Polymer Chain (Diacid-terminated) p2 Growing Polymer Chain (Diacid-terminated) branched_core TME Core p1->branched_core + TME (Esterification) p3 Growing Polymer Chain (Diacid-terminated) p2->branched_core + TME (Esterification) p3->branched_core + TME (Esterification) tme TME Molecule (3 -OH groups) bp1 Polymer Arm 1 branched_core->bp1 bp2 Polymer Arm 2 branched_core->bp2 bp3 Polymer Arm 3 branched_core->bp3

Caption: Incorporation of a TME molecule to form a branched polymer structure.

Troubleshooting Workflow for Premature Gelation

This flowchart provides a logical sequence for diagnosing and solving premature gelation issues.

G start Experiment Results in Premature Gelation q1 Was TME concentration > 1.5 mol %? start->q1 a1_yes Reduce TME concentration to 0.5-1.0 mol % q1->a1_yes Yes q2 Was monomer stoichiometry precisely 1:1? q1->q2 No end Re-run Experiment a1_yes->end a2_no 1. Recalculate stoichiometry. 2. Use slight excess of one monomer to limit MW. q2->a2_no No q3 Was reaction time and temperature high? q2->q3 Yes a2_no->end a3_yes Reduce reaction time and/or temperature to slow kinetics. q3->a3_yes Yes q3->end No a3_yes->end

Caption: Decision tree for troubleshooting premature gelation in TME-based polymerizations.

Experimental Protocols

Protocol: Synthesis of a Branched Polyester via Melt Polycondensation

This protocol describes a general procedure for synthesizing a branched polyester using adipic acid, 1,6-hexanediol, and TME as the branching agent.

Materials:

  • Adipic Acid (AA)

  • 1,6-Hexanediol (HDO)

  • This compound (TME)

  • Titanium(IV) isopropoxide (catalyst)

  • Toluene (for water removal via azeotropic distillation)

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer with a high-torque motor

  • Heating mantle with temperature controller

  • Dean-Stark trap with condenser

  • Nitrogen inlet/outlet

  • High-vacuum pump

Experimental Workflow Diagram

G prep 1. Reagent Preparation - Dry monomers (AA, HDO, TME) - Calculate molar quantities setup 2. Reactor Setup - Assemble glassware - Charge reactor with monomers prep->setup inert 3. Inert Atmosphere - Purge system with N2 for 30 min setup->inert stage1 4. Stage 1: Esterification - Heat to 160°C with N2 sweep - Collect water in Dean-Stark trap inert->stage1 stage2 5. Stage 2: Polycondensation - Add catalyst - Increase temp to 220°C - Apply high vacuum (<1 Torr) stage1->stage2 monitor 6. Monitoring - Observe viscosity increase - Run for target time (e.g., 4 hrs) stage2->monitor end 7. Termination & Isolation - Cool under N2 - Dissolve polymer in THF - Precipitate in cold methanol monitor->end char 8. Characterization - GPC/SEC (Mn, Mw, PDI) - NMR (Structure) - DSC (Thermal properties) end->char

Caption: Step-by-step workflow for the synthesis of a TME-branched polyester.

Procedure:

  • Reagent Preparation:

    • Calculate the required molar amounts of adipic acid, 1,6-hexanediol, and TME. For example, for 1 mol % TME, use a molar ratio of 100:98:1 for AA:HDO:TME. A slight excess of the diol is often used to compensate for sublimation.

    • Ensure all monomers are dried under vacuum before use.

  • Reactor Setup & Charging:

    • Assemble the reaction apparatus in a fume hood.

    • Charge the flask with the calculated amounts of adipic acid, 1,6-hexanediol, and TME.

  • Inert Atmosphere:

    • Begin stirring and purge the system with dry nitrogen gas for at least 30 minutes to remove oxygen. Maintain a gentle nitrogen flow during the first stage.

  • Stage 1: Esterification:

    • Heat the reaction mixture to 160-180°C. Water will begin to form as a byproduct of the esterification reaction.

    • If using toluene, it will azeotropically distill with the water, which is then collected in the Dean-Stark trap.

    • Continue this stage until approximately 85-90% of the theoretical amount of water has been collected (typically 2-3 hours).

  • Stage 2: Polycondensation:

    • Cool the mixture slightly and add the catalyst (e.g., 200-400 ppm of Titanium(IV) isopropoxide).

    • Gradually increase the temperature to 200-220°C.

    • Slowly apply a high vacuum (<1 Torr) to the system to remove the remaining water and drive the reaction to completion.

  • Monitoring:

    • A significant increase in the viscosity of the melt will be observed. The torque on the mechanical stirrer is a good indicator of molecular weight build-up.

    • Continue the reaction under high vacuum for the desired time (e.g., 3-5 hours). Be prepared to stop the reaction if the viscosity becomes too high to prevent motor stalling or damage.

  • Termination and Isolation:

    • Remove the vacuum and cool the reactor to room temperature under a nitrogen atmosphere.

    • The resulting polymer can be removed while still warm or dissolved in a suitable solvent like Tetrahydrofuran (THF).

    • Precipitate the dissolved polymer by slowly adding the solution to a large volume of a non-solvent, such as cold methanol, while stirring vigorously.

    • Collect the purified polymer by filtration and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Characterization:

    • Analyze the final polymer using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) to determine Mn, Mw, and PDI.

    • Use Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure and the incorporation of the TME branching units.

    • Use Differential Scanning Calorimetry (DSC) to determine thermal properties like the glass transition temperature (Tg) and melting temperature (Tm).

References

Preventing gelation in polyester synthesis with trifunctional monomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering gelation issues during polyester synthesis, particularly when using trifunctional monomers.

Troubleshooting Guide: Preventing Gelation

Q1: My polyester synthesis reaction formed an insoluble gel. What are the primary causes and how can I prevent this?

Gelation, or the formation of a cross-linked, insoluble polymer network, is a common issue in polyester synthesis when incorporating trifunctional monomers. The primary cause is an excessive degree of branching, leading to the formation of an infinite molecular weight network. Here are the key factors to control to prevent gelation:

  • Monomer Stoichiometry: The ratio of difunctional to trifunctional monomers is critical. An excess of the trifunctional monomer will rapidly lead to a high density of branch points and subsequent gelation.

  • Reaction Conversion: Gelation occurs at a specific critical conversion point (the gel point). Pushing the reaction too far to achieve high molecular weight can inadvertently cross this threshold.

  • Reaction Temperature: Higher temperatures can increase the rate of side reactions and promote branching, accelerating the onset of gelation.[1][2]

  • Catalyst Concentration: The type and concentration of the catalyst can influence reaction kinetics and the propensity for side reactions that may lead to cross-linking.

Troubleshooting Steps:

  • Review Monomer Ratios: Carefully calculate and control the molar ratios of your monomers. It is often recommended to use a small amount of the trifunctional branching agent, typically less than 2 wt% relative to the polyester prepolymer, to avoid gelation.[3]

  • Monitor Reaction Progress: Track the extent of the reaction over time. Consider stopping the reaction before the theoretical gel point is reached.[4] This can be particularly important in systems where a high degree of branching is desired without forming a fully cross-linked network.

  • Optimize Reaction Temperature: Lowering the reaction temperature can help to control the reaction rate and reduce the degree of branching, thereby delaying the gel point.[1][2]

  • Adjust Catalyst Concentration: If gelation occurs too quickly, consider reducing the catalyst concentration to slow down the polymerization rate, allowing for better control.

Frequently Asked Questions (FAQs)

Q2: How can I predict the gel point in my polyester synthesis?

The gel point can be theoretically predicted using the Flory-Stockmayer theory, which is an advancement of the Carothers equation.[3] These models relate the critical extent of reaction at which gelation occurs (p_c_) to the average functionality of the monomer mixture. For a simplified system, the Carothers equation can provide a basic estimation. However, the Flory-Stockmayer theory is more accurate for systems with non-stoichiometric balances and provides a more robust prediction.

Q3: What is the role of a trifunctional monomer like glycerol in polyester synthesis, and how does it lead to gelation?

Trifunctional monomers, such as glycerol, possess three reactive functional groups (in this case, hydroxyl groups). In a polyesterification reaction with a dicarboxylic acid, each glycerol molecule can react with up to three acid molecules, creating a branch point in the polymer chain. As the reaction proceeds, these branch points connect multiple polymer chains, leading to a three-dimensional network. When the number of these interconnections reaches a critical point, an "infinite" network is formed, resulting in the macroscopic phenomenon of gelation.

Q4: Can I reverse gelation once it has occurred in my reaction?

Generally, gelation in thermosetting polyesters is an irreversible process. The gel consists of a covalently cross-linked network that is insoluble and infusible. Therefore, prevention is the key strategy.

Q5: Are there any analytical techniques to monitor the progression towards the gel point?

Yes, several techniques can be employed to monitor the reaction and anticipate the onset of gelation:

  • Viscosity Measurement: A sharp, exponential increase in the viscosity of the reaction mixture is a strong indicator that the system is approaching the gel point.

  • Rheometry: More sophisticated rheological measurements can precisely determine the gel point, often identified as the crossover point of the storage modulus (G') and loss modulus (G'').

  • Size Exclusion Chromatography (SEC/GPC): While SEC is not suitable for analyzing the insoluble gel itself, it can be used to monitor the increase in molecular weight and the broadening of the molecular weight distribution of the soluble (sol) fraction of the polymer as the reaction approaches the gel point.

Quantitative Data Summary

The following table summarizes key experimental parameters and their impact on preventing gelation, based on findings from various studies.

ParameterRecommended Range/ConditionExpected OutcomeReference
Trifunctional Monomer Concentration < 2 wt% of total polymer weightPrevents premature gelation and allows for the formation of a soluble, branched polymer.[3]
Molar Ratio (Glycerol:Succinic Acid:Maleic Anhydride) 1:0.5:0.5Optimized for toughness enhancement in PLA blends while avoiding gelation during synthesis.[1][2]
Reaction Temperature 150°C (compared to 180°C)A lower temperature can lead to a decrease in the branching degree of the synthesized polyester.[1][2]
Reaction Time 5 hours (for the specified molar ratio and temperature)Sufficient for achieving a desirable molecular weight without extensive cross-linking.[1][2]

Experimental Protocol: Synthesis of a Branched Polyester Using Glycerol

This protocol provides a general methodology for the synthesis of a branched polyester, with considerations for preventing gelation.

Materials:

  • Dicarboxylic acid (e.g., Adipic Acid)

  • Diol (e.g., Ethylene Glycol)

  • Trifunctional monomer (e.g., Glycerol)

  • Catalyst (e.g., Titanium Butoxide)

  • Solvent (optional, for solution polymerization, e.g., Toluene)

  • Nitrogen gas supply

  • Standard laboratory glassware for polymerization

Procedure:

  • Monomer Charging: In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, charge the dicarboxylic acid and the diol in the desired molar ratio. To control branching, glycerol should be added at a low concentration (e.g., <2 mol% of the diol).

  • Esterification (First Stage): Heat the mixture with stirring under a nitrogen blanket. If using a solvent like toluene, the reaction can be carried out at reflux to azeotropically remove the water of condensation.[3] Continue this stage until the majority of the theoretical amount of water has been collected.

  • Polycondensation (Second Stage): If a solvent was used, it should be removed by distillation. Add the polycondensation catalyst (e.g., titanium butoxide). Gradually increase the temperature (e.g., to 230°C) and slowly apply a vacuum to facilitate the removal of the diol and drive the polymerization forward.[3]

  • Monitoring and Termination: Monitor the reaction by measuring the viscosity of the reaction mixture periodically. Stop the reaction by cooling down the reactor when the desired viscosity is reached, but before the sharp, uncontrollable increase that precedes gelation. The final product should be a soluble, branched polyester.[3]

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting gelation in polyester synthesis.

Gelation_Troubleshooting start Start: Polyester Synthesis problem Problem Identified: Gel Formation Occurred start->problem check_stoichiometry Step 1: Review Monomer Stoichiometry problem->check_stoichiometry Begin Troubleshooting high_tri_conc Is Trifunctional Monomer Concentration > 2 wt%? check_stoichiometry->high_tri_conc reduce_tri_conc Action: Reduce Trifunctional Monomer Concentration high_tri_conc->reduce_tri_conc Yes check_conversion Step 2: Analyze Reaction Conversion high_tri_conc->check_conversion No rerun_synthesis Re-run Synthesis with Adjusted Parameters reduce_tri_conc->rerun_synthesis high_conversion Was the Reaction Time Excessively Long? check_conversion->high_conversion reduce_time Action: Reduce Reaction Time or Monitor Viscosity high_conversion->reduce_time Yes check_temp Step 3: Evaluate Reaction Temperature high_conversion->check_temp No reduce_time->rerun_synthesis high_temp Was the Temperature Too High? check_temp->high_temp reduce_temp Action: Lower the Reaction Temperature high_temp->reduce_temp Yes high_temp->rerun_synthesis No reduce_temp->rerun_synthesis success Success: Soluble Branched Polyester rerun_synthesis->success

Caption: Troubleshooting workflow for preventing gelation.

References

Technical Support Center: Enhancing Thermal Stability of Polymers from 1,1,1-Tris(hydroxymethyl)ethane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and enhancing the thermal stability of polymers derived from 1,1,1-Tris(hydroxymethyl)ethane (THME). THME is a trifunctional alcohol widely used as a core molecule or crosslinker in the synthesis of polyesters, polyurethanes, and alkyd resins, valued for its ability to create branched or crosslinked polymer architectures.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the typical thermal stability of polymers derived from this compound? A1: Aliphatic polyesters and polyurethanes synthesized with THME generally exhibit good thermal stability, with decomposition often beginning above 300°C in an inert atmosphere. For example, hyperbranched polyesters based on similar triol core molecules show thermal stability up to around 260°C before significant decomposition.[3] However, the exact temperature depends heavily on the polymer's specific structure, molecular weight, and purity.

Q2: What are the primary mechanisms of thermal degradation for THME-based polymers? A2: For THME-based polyesters, degradation often occurs via chain scission at the ester linkages. In polyurethanes, the urethane bonds are typically the first to break at elevated temperatures. In an air or oxygen atmosphere, oxidative degradation will occur at lower temperatures, leading to more extensive decomposition.[4][5]

Q3: How does increasing the generation of a hyperbranched polymer affect its thermal stability? A3: Generally, higher-generation hyperbranched polymers exhibit slightly enhanced thermal stability. This is attributed to their higher molecular weight and more compact, globular structure, which can restrict thermal motion. Studies on analogous hyperbranched polyesters show that the temperature for a given percentage of weight loss increases with the generation number.[3]

Q4: What is "char yield," and why is it important for thermal stability? A4: Char is the carbonaceous residue left after a polymer undergoes pyrolysis in an inert atmosphere.[6] A higher char yield is often associated with better thermal stability and flame retardancy. The char layer acts as an insulating barrier, protecting the underlying polymer from the heat source and slowing the release of volatile, flammable degradation products.[6]

Q5: Can I use thermal stabilizers or antioxidants with THME-based polymers? A5: Yes. Incorporating thermal stabilizers and antioxidants is a highly effective strategy.[7] Primary antioxidants, like sterically hindered phenols, scavenge free radicals, while secondary antioxidants, such as phosphites, decompose hydroperoxides that form during oxidation.[8] This is especially critical during high-temperature processing where oxidative degradation is more rapid.

Troubleshooting Guide: Thermal Analysis

This guide addresses common issues encountered during the synthesis and thermal analysis of THME-derived polymers.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Early Onset of Degradation (<300°C) 1. Residual Catalyst/Impurities: Traces of polymerization catalyst or unreacted monomers can act as degradation initiators. 2. Oxidative Degradation: Presence of oxygen in the analysis atmosphere.[4] 3. Low Molecular Weight: Shorter polymer chains are inherently less stable.1. Purify the polymer sample thoroughly (e.g., via precipitation in a non-solvent) to remove contaminants. 2. Ensure a high-purity inert atmosphere (Nitrogen or Argon) in your TGA instrument with a consistent flow rate (e.g., 20-50 mL/min).[4] 3. Characterize the molecular weight (e.g., using GPC) and optimize polymerization conditions to increase it.
Inconsistent TGA Results Between Runs 1. Sample Heterogeneity: The polymer sample may not be uniform. 2. Variable Sample Mass/Pan Placement: Inconsistent sample size or position affects heat transfer. 3. Different Heating Rates: Using different heating rates will shift degradation temperatures.[9]1. Ensure the sample is homogenous. If it is a powder, mix it gently. If it is a film, take samples from different locations. 2. Use a consistent sample mass (e.g., 5-10 mg) and ensure the pan is placed correctly in the TGA furnace.[9] 3. Maintain a consistent heating rate (e.g., 10 or 20 °C/min) for all comparative experiments.[9]
Multi-Step Degradation in TGA Curve 1. Presence of Volatiles: Initial mass loss at low temperatures (<200°C) could be due to trapped solvent or moisture.[4] 2. Polymer Blend/Copolymer: The sample may not be a homopolymer. 3. Complex Degradation Mechanism: The polymer may degrade via multiple distinct pathways.1. Dry the sample under vacuum before TGA analysis. An initial isothermal step in the TGA (e.g., at 110°C for 10-20 min) can help remove volatiles. 2. Verify the polymer's composition using techniques like NMR or FTIR. 3. Couple the TGA to a mass spectrometer or FTIR (TGA-MS/TGA-IR) to identify the evolved gas products at each degradation step.[10]
Low Char Yield (<5%) 1. Aliphatic Structure: Polymers with a purely aliphatic backbone, like many THME-derived polyesters, tend to degrade completely, leaving little to no char. 2. Degradation to Volatile Products: The polymer structure favors decomposition into small, volatile molecules rather than forming a stable carbonaceous residue.1. Incorporate aromatic structures into the polymer backbone, for example, by using aromatic diacids or diisocyanates as co-monomers.[11] 2. Use char-forming additives, such as phosphorus-based flame retardants or silicon-containing compounds (e.g., polysilsesquioxanes).[12]

Strategies for Enhancing Thermal Stability & Experimental Data

Increasing Crosslink Density

The trifunctional nature of THME makes it an excellent crosslinking agent. Increasing the degree of crosslinking restricts the mobility of polymer chains, requiring more energy to initiate thermal degradation.[11] This generally leads to a higher decomposition temperature.

Logical Relationship: Crosslinking and Thermal Stability

G cluster_0 Structural Factors cluster_1 Intermediate Effects cluster_2 Thermal Properties IncreaseTHME Increase THME Content (as crosslinker) CrosslinkDensity Higher Crosslink Density IncreaseTHME->CrosslinkDensity AromaticCrosslinker Use Aromatic Crosslinkers AromaticCrosslinker->CrosslinkDensity CharYield Increased Char Yield AromaticCrosslinker->CharYield ChainMobility Restricted Chain Mobility CrosslinkDensity->ChainMobility T_onset Increased Onset Degradation Temp (Td) ChainMobility->T_onset

Caption: Relationship between crosslinking strategy and thermal properties.

Quantitative Data: Effect of Crosslinking on Polyurethane Thermal Stability (Representative data based on general principles for polyurethanes)

Polymer SystemCrosslinker Content (mol%)Td, 5% (°C) (Onset)Td, max (°C) (Max Degradation)Char Yield at 600°C (%)
Linear Polyurethane0315360< 2
THME-Crosslinked PU53303754
THME-Crosslinked PU103453887
Incorporation of Aromatic Moieties

Aromatic structures are inherently more thermally stable than aliphatic chains. Incorporating aromatic rings into the polymer backbone via co-monomers (e.g., terephthalic acid instead of adipic acid) can significantly increase thermal stability and promote char formation during decomposition.[11]

Use of Stabilizers and Antioxidants

Adding a stabilizer package can protect the polymer during high-temperature processing and its service life. This is particularly effective against thermo-oxidative degradation.[8]

  • Primary Antioxidants (Radical Scavengers): Sterically hindered phenols (e.g., Irganox® 1010, BHT).

  • Secondary Antioxidants (Hydroperoxide Decomposers): Organophosphites (e.g., Irgafos® 168) or thioesters.[8][13]

Experimental Protocols

Protocol 1: Synthesis of a Thermally Stable THME-Based Polyester via Polycondensation

Objective: To synthesize a crosslinked polyester using THME and a combination of aliphatic and aromatic diacids to enhance thermal stability.

Materials:

  • This compound (THME)

  • Adipic acid (aliphatic diacid)

  • Terephthaloyl chloride (aromatic diacid chloride)

  • Pyridine (as acid scavenger)

  • N,N-Dimethylacetamide (DMAc) (solvent)

  • Methanol (for precipitation)

  • Nitrogen gas supply

Procedure:

  • Set up a three-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and a condenser.

  • Dry all glassware thoroughly in an oven at 120°C overnight.

  • Dissolve a specific molar amount of THME and adipic acid in DMAc inside the flask under a gentle nitrogen flow.

  • Slowly add a stoichiometric amount of pyridine to the mixture while stirring.

  • In a separate beaker, dissolve a desired molar ratio of terephthaloyl chloride in DMAc.

  • Add the terephthaloyl chloride solution dropwise to the reaction flask at room temperature over 30 minutes. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to 80°C and maintain for 6-8 hours with continuous stirring under nitrogen.

  • Cool the reaction mixture to room temperature.

  • Precipitate the resulting polymer by slowly pouring the viscous solution into a large excess of methanol with vigorous stirring.

  • Filter the precipitated white polymer, wash thoroughly with methanol, and dry in a vacuum oven at 60°C for 24 hours.

Protocol 2: Thermogravimetric Analysis (TGA) of Synthesized Polymer

Objective: To determine the thermal stability and degradation profile of the synthesized polymer.

Workflow for TGA Experiment

TGA_Workflow start Start prep Prepare Sample (5-10 mg, dry) start->prep tare Tare TGA Pan prep->tare load Load Sample into Pan Place in Furnace tare->load setup Set Up TGA Program - Atmosphere: N2 (50 mL/min) - Ramp: 10°C/min to 800°C load->setup run Run Experiment setup->run analyze Analyze Data - Plot Mass% vs. Temp - Determine Td,5% and Td,max - Calculate Char Yield run->analyze end End analyze->end

Caption: Standard experimental workflow for Thermogravimetric Analysis (TGA).

Procedure:

  • Instrument: Calibrated Thermogravimetric Analyzer.[14]

  • Sample Preparation: Ensure the polymer sample is completely dry. Weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.[14]

  • Atmosphere: Set the purge gas to high-purity nitrogen with a flow rate of 20-50 mL/min to ensure an inert atmosphere.[4]

  • Thermal Program:

    • Equilibrate at 30°C.

    • (Optional) Include an isothermal hold at 110°C for 15 minutes to remove any residual moisture or solvent.

    • Ramp the temperature from 30°C to 800°C at a constant heating rate of 10 °C/min.[3]

  • Data Analysis:

    • Plot the percentage mass loss versus temperature.

    • Determine the onset temperature of degradation, often reported as the temperature at 5% mass loss (Td, 5%).

    • Plot the first derivative of the mass loss curve (DTG curve) to find the temperature of the maximum rate of degradation (Td, max).

    • Determine the percentage of char residue remaining at the end of the experiment (e.g., at 800°C).[4]

References

Technical Support Center: Scaling Up Reactions Involving 1,1,1-Tris(hydroxymethyl)ethane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when scaling up reactions involving 1,1,1-Tris(hydroxymethyl)ethane (TME).

Troubleshooting Guides

This section provides solutions to common problems encountered during the scale-up of reactions with this compound.

Issue 1: Inconsistent Product Quality and Batch-to-Batch Variation

Q: We are observing significant variations in viscosity, molecular weight, and performance of our TME-based polymer from batch to batch in our pilot plant. What are the likely causes and how can we troubleshoot this?

A: Batch-to-batch inconsistency is a common scale-up challenge. The root causes often lie in subtle variations in raw materials, reaction conditions, and processing parameters.

Possible Causes and Troubleshooting Steps:

  • Hygroscopic Nature of TME: this compound is hygroscopic and will absorb moisture from the atmosphere.[1] Water can react with isocyanates in polyurethane formulations, leading to the formation of urea linkages and CO2, which can cause foaming and affect the polymer structure and properties.[2][3] In polyesterification, water can shift the reaction equilibrium, leading to lower molecular weight polymers.[1]

    • Troubleshooting:

      • Dry TME in a vacuum oven before use.

      • Handle TME in a controlled, low-humidity environment or under a nitrogen blanket.

      • Quantify the water content of your TME and other reactants (e.g., diacids, solvents) before each batch using Karl Fischer titration to ensure consistency.

  • Purity of Raw Materials: The purity of TME and other reactants can significantly impact the final product. Impurities can act as chain terminators or cause side reactions.

    • Troubleshooting:

      • Source high-purity TME and other monomers.

      • Request and review the Certificate of Analysis (CoA) for each batch of raw materials.

      • Consider in-house quality control checks on incoming raw materials.

  • Inadequate Mixing and Mass Transfer: As reactor size increases, achieving uniform mixing becomes more challenging. Poor mixing can lead to localized "hot spots" or areas of high monomer concentration, resulting in a broad molecular weight distribution.[4]

    • Troubleshooting:

      • Optimize the agitator speed and design for the specific reactor geometry and reaction viscosity.

      • Use baffles in the reactor to improve mixing efficiency.

      • For highly viscous systems, consider using high-torque stirrers or multi-stage agitation systems.

  • Temperature Control: Exothermic reactions, such as polyurethane formation, can be difficult to control on a larger scale due to the lower surface area-to-volume ratio of larger reactors.[5][6] Poor temperature control can lead to side reactions and degradation of the polymer.[5]

    • Troubleshooting:

      • Characterize the reaction exotherm using reaction calorimetry at the lab scale to predict the heat load at a larger scale.

      • Ensure the pilot plant reactor's cooling system is adequate for the expected heat of reaction.

      • Implement a controlled addition of one of the reactants to manage the rate of heat generation.

Issue 2: Gelation or Uncontrolled Viscosity Increase During Polymerization

Q: During the bulk polymerization of TME with a diacid, we are experiencing a rapid and uncontrollable increase in viscosity, sometimes leading to gelation, which halts the reaction and makes the product intractable. How can we prevent this?

A: This issue, often referred to as "gelling," is a common problem in the synthesis of highly branched polymers, especially at larger scales. It is typically caused by the formation of a cross-linked network.

Possible Causes and Troubleshooting Steps:

  • High Reaction Temperature: High temperatures can accelerate side reactions, such as etherification between the hydroxyl groups of TME, leading to cross-linking.

    • Troubleshooting:

      • Carefully control the reaction temperature and avoid localized overheating.

      • Optimize the temperature profile of the reaction. It may be beneficial to start at a lower temperature and gradually increase it.

  • Incorrect Stoichiometry: An excess of the trifunctional TME relative to the difunctional monomer can promote the formation of a cross-linked network.

    • Troubleshooting:

      • Accurately calculate and weigh all reactants.

      • Consider using a slight excess of the diacid or diisocyanate to ensure all hydroxyl groups of TME react without excessive cross-linking.

  • Catalyst Concentration: The type and concentration of the catalyst can influence the reaction rate and the prevalence of side reactions.

    • Troubleshooting:

      • Optimize the catalyst concentration. A lower concentration may be necessary at a larger scale to control the reaction rate.

      • Evaluate different catalysts to find one that promotes the desired esterification or urethane reaction with minimal side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when handling this compound on a large scale?

A1: While TME itself is not considered highly hazardous, large-scale handling requires adherence to standard industrial hygiene and safety practices.[5][7] Key considerations include:

  • Dust Explosion: TME is a combustible solid and fine dust can form explosive mixtures with air.[6] Ensure adequate ventilation and use dust control measures.

  • Thermal Decomposition: At elevated temperatures, TME can decompose, releasing irritating gases and vapors such as carbon monoxide and carbon dioxide.[1]

  • Handling: Use appropriate personal protective equipment (PPE), including gloves and eye protection, to avoid skin and eye irritation.[5][7]

Q2: How does the hygroscopic nature of TME affect storage and handling in a production environment?

A2: The hygroscopic nature of TME is a critical factor to manage in a production setting.[1] Absorbed moisture can lead to inconsistent reaction outcomes, as detailed in the troubleshooting guide. To mitigate this:

  • Store TME in tightly sealed containers in a dry, well-ventilated area.

  • Minimize the exposure of TME to the atmosphere during weighing and transfer operations.

  • Consider using a glove box or a nitrogen-purged handling system for critical applications.

Q3: What are the key challenges in purifying TME-based polymers at an industrial scale?

A3: The purification of polymers at a large scale presents different challenges compared to lab-scale purification. For TME-based polymers, which are often highly branched or dendritic, the following are key considerations:

  • High Viscosity: The high viscosity of polymer solutions can make filtration and precipitation difficult and slow.

  • Solvent Removal: Removing large volumes of solvent after precipitation can be energy-intensive and time-consuming.

  • Residual Monomers and Catalysts: Ensuring the complete removal of unreacted monomers and catalysts is crucial for product quality and performance.

  • Scalable Techniques: Techniques like dialysis, which are common in the lab, are often not practical for large-scale production. Scalable alternatives include:

    • Precipitation: This is a common method, but solvent selection and the precipitation process need to be carefully optimized for efficient separation and to obtain a product with good handling characteristics.

    • Solvent Extraction: A series of extractions can be used to remove impurities.

    • Wiped-Film Evaporation: This technique can be effective for removing residual solvents and volatile impurities from viscous polymer melts.

Quantitative Data

The following tables summarize key data relevant to the scaling up of reactions involving this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight120.15 g/mol
Melting Point193-195 °C
Water Solubility>300 g/L at 20 °C[8]
HygroscopicityHygroscopic[1]

Table 2: Typical Process Parameters for Polyesterification of TME with a Diacid

ParameterLaboratory Scale (100 g)Pilot Scale (10 kg)Industrial Scale (1000 kg)
Reactor Type Glass Flask with Mechanical StirrerJacketed Glass or Stainless Steel ReactorJacketed Stainless Steel Reactor with High-Torque Agitator
Temperature 180-220 °C180-220 °C (with careful monitoring)180-220 °C (with precise temperature control)
Agitation Speed 200-500 rpm50-200 rpm (impeller design is critical)20-100 rpm (dependent on impeller and viscosity)
Vacuum <1 mbar (for removal of water)<1 mbar<1 mbar
Reaction Time 4-8 hours6-12 hours8-16 hours

Note: These are generalized parameters and will require optimization for specific formulations and equipment.

Experimental Protocols

Protocol 1: Scale-Up of a TME-Based Polyester Synthesis

This protocol outlines a general procedure for scaling up the synthesis of a polyester from this compound and a dicarboxylic acid from laboratory to pilot scale.

1. Laboratory Scale Synthesis (100 g Batch)

  • Reactant Preparation: Dry this compound (TME) in a vacuum oven at 80°C for 12 hours. Ensure the dicarboxylic acid is also dry.

  • Reaction Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser connected to a vacuum pump.

  • Charging Reactants: Charge the flask with the dried TME, dicarboxylic acid (in the desired molar ratio), and a suitable catalyst (e.g., p-toluenesulfonic acid, 0.1-0.5 mol%).

  • Inert Atmosphere: Purge the reactor with nitrogen for 15 minutes.

  • Heating and Reaction: Heat the mixture to 180-200°C with constant stirring. Water will begin to distill off.

  • Vacuum Application: Once the majority of the water has been removed, slowly apply a vacuum to the system to drive the reaction to completion by removing the remaining water.

  • Monitoring: Monitor the reaction progress by measuring the acid value of the reaction mixture at regular intervals.

  • Completion and Cooldown: The reaction is considered complete when the acid value reaches the target specification. Cool the reactor to below 100°C before exposing the product to air.

2. Pilot Plant Scale Synthesis (10 kg Batch)

  • Reactor Preparation: Ensure the pilot plant reactor (e.g., 50 L jacketed glass-lined or stainless steel reactor) is clean, dry, and passivated if necessary.

  • Reactant Charging: Charge the reactor with the pre-dried TME, dicarboxylic acid, and catalyst.

  • Inerting: Purge the reactor with nitrogen to displace air.

  • Heating: Start the agitator at a low speed and begin heating the reactor jacket with thermal fluid to the desired reaction temperature (e.g., 180-200°C).

  • Distillation: As the reaction proceeds, water will be generated and can be removed through a condenser and collected in a receiver.

  • Vacuum Application: Once the rate of water distillation decreases, gradually apply vacuum to the reactor to facilitate the removal of the final traces of water and drive the polymerization to a higher molecular weight.

  • Process Monitoring: Monitor the reaction progress by taking samples and measuring the acid value and viscosity. Also, monitor the agitator power consumption, as it will increase with the viscosity of the polymer melt.

  • Discharge: Once the target specifications are met, cool the reactor and discharge the molten polymer.

Diagrams

troubleshooting_workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Problem Inconsistent Product Quality (Batch-to-Batch Variation) Cause1 Hygroscopic TME (Moisture Contamination) Problem->Cause1 Cause2 Raw Material Purity Problem->Cause2 Cause3 Inadequate Mixing Problem->Cause3 Cause4 Poor Temperature Control Problem->Cause4 Solution1 Dry TME & Reactants (Karl Fischer Titration) Cause1->Solution1 Solution2 Implement Raw Material QC (Certificate of Analysis) Cause2->Solution2 Solution3 Optimize Agitation (CFD Modeling) Cause3->Solution3 Solution4 Improve Heat Transfer (Reaction Calorimetry) Cause4->Solution4

Caption: Troubleshooting workflow for inconsistent product quality.

scale_up_logic cluster_scale Scale-Up Process cluster_challenges Key Challenges Lab Laboratory Scale (grams) Pilot Pilot Plant (kilograms) Lab->Pilot Scale-Up Challenge1 Heat Transfer (Surface Area/Volume Ratio) Lab->Challenge1 Industrial Industrial Production (tons) Pilot->Industrial Scale-Up Challenge2 Mass Transfer (Mixing Efficiency) Pilot->Challenge2 Challenge3 Process Control (Automation & Monitoring) Industrial->Challenge3

Caption: Logical relationship of challenges during scale-up.

References

Technical Support Center: Stability of 1,1,1-Tris(hydroxymethyl)ethane in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1,1-Tris(hydroxymethyl)ethane in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in aqueous solutions at different pH values?

A1: this compound is a highly stable compound in aqueous solutions across a range of pH values. Due to the absence of hydrolyzable functional groups, it does not undergo hydrolysis. Studies have shown no significant degradation at pH 4, 7, and 9 when tested at 50°C for five days[1]. Its stability is attributed to the strong carbon-carbon and carbon-oxygen single bonds within its neopentyl-like core[2].

Q2: Can this compound degrade under typical laboratory storage conditions?

A2: Under standard laboratory conditions (e.g., room temperature, protected from light), aqueous solutions of this compound are considered stable. The compound is a white, odorless powder with a high melting point of 204°C, indicating its inherent stability[1].

Q3: Are there any known incompatibilities of this compound with common laboratory reagents in aqueous solutions?

A3: While this compound is generally stable, its three primary hydroxyl groups can react under specific conditions. For instance, it can undergo esterification in the presence of carboxylic acids[2]. It can also act as a tridentate O-donor ligand in the presence of certain metal catalysts, such as copper, to form coordination complexes[3][4]. Therefore, when used in formulations containing these types of reagents, the potential for chemical interaction should be considered.

Troubleshooting Guide

Issue 1: Unexpected peaks are observed in the chromatogram of my this compound solution.

  • Possible Cause 1: Impurities in the starting material.

    • Troubleshooting Step: Verify the purity of the this compound used. Ensure it meets the required specifications for your experiment.

  • Possible Cause 2: Interaction with other components in the formulation.

    • Troubleshooting Step: As mentioned in the FAQs, this compound can react with certain chemicals. Analyze your formulation for potential reactants. Consider running control experiments with individual components to identify the source of the unexpected peaks.

  • Possible Cause 3: Contamination.

    • Troubleshooting Step: Ensure proper cleaning of all glassware and equipment. Use high-purity water and solvents to prepare your solutions.

Issue 2: The pH of my buffered solution containing this compound is shifting over time.

  • Possible Cause 1: Interaction with acidic or basic components.

    • Troubleshooting Step: While this compound itself is not a buffer, its hydroxyl groups may have a slight effect on the overall solution properties. If your formulation contains other acidic or basic compounds, re-evaluate their concentrations and potential for interaction.

  • Possible Cause 2: Absorption of atmospheric CO2.

    • Troubleshooting Step: For weakly buffered or unbuffered solutions, absorption of atmospheric carbon dioxide can lower the pH. Prepare fresh solutions and consider working under an inert atmosphere (e.g., nitrogen) if pH stability is critical.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound in Aqueous Solution

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods[5][6][7].

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • pH meter

  • HPLC system with a suitable detector (e.g., UV, RI)[8]

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH.

    • Analyze by HPLC.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M HCl.

    • Analyze by HPLC.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Heat the stock solution at 80°C for 48 hours.

    • Cool to room temperature.

    • Analyze by HPLC.

  • Photostability:

    • Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Analyze by HPLC.

  • Control Sample: Keep a stock solution at room temperature, protected from light, as a control.

Data Analysis: Compare the chromatograms of the stressed samples with the control. A stable compound will show no significant decrease in the main peak area and no formation of new peaks.

Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 M HCl60°C24 hours
Base Hydrolysis0.1 M NaOH60°C24 hours
Oxidation3% H₂O₂Room Temperature24 hours
ThermalHigh-purity water80°C48 hours
PhotochemicalICH Q1B conditionsAmbientAs per guidelines
Protocol 2: Analytical Method for Stability Assessment

Objective: To quantify this compound and its potential degradants using High-Performance Liquid Chromatography (HPLC).

Instrumentation:

  • HPLC system with a refractive index (RI) detector (as this compound lacks a strong UV chromophore).

  • A suitable column, such as an amino or HILIC column.

Chromatographic Conditions (Example):

  • Column: Amino column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (80:20 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detector: Refractive Index (RI)

  • Injection Volume: 20 µL

Method:

  • Prepare standard solutions of this compound at various concentrations to create a calibration curve.

  • Prepare samples from the stability studies (as described in Protocol 1).

  • Inject the standards and samples into the HPLC system.

  • Quantify the amount of this compound in the samples by comparing the peak areas to the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock This compound Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂) stock->oxidation thermal Thermal (80°C) stock->thermal photo Photostability (ICH Q1B) stock->photo hplc HPLC-RI Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Comparison (vs. Control) hplc->data

Caption: Workflow for the forced degradation study of this compound.

logical_relationship cluster_compound This compound Properties cluster_stability Stability Outcome cluster_conditions Experimental Conditions structure Stable Neopentyl Core No Hydrolyzable Groups stability High Stability in Aqueous Solution (pH 4, 7, 9) structure->stability Leads to ph Aqueous Solution (Acidic, Neutral, Basic) ph->stability Under temp Elevated Temperature (50°C) temp->stability Under

Caption: Factors contributing to the stability of this compound.

References

Validation & Comparative

1,1,1-Tris(hydroxymethyl)ethane vs trimethylolpropane in alkyd resin properties

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 1,1,1-Tris(hydroxymethyl)ethane and Trimethylolpropane in Alkyd Resin Formulations

For researchers and professionals in the polymer and coatings industry, the selection of polyols is a critical factor in determining the final properties of alkyd resins. Among the trifunctional polyols, this compound (TME) and Trimethylolpropane (TMP) are two common choices. This guide provides an objective comparison of their performance in alkyd resins, supported by experimental data, to aid in formulation decisions.

Performance Comparison of TME and TMP in Alkyd Resins

Alkyd resins synthesized using TME and TMP exhibit distinct properties attributable to the subtle differences in their molecular structure. Both are triols, providing three hydroxyl groups for esterification, which leads to the formation of branched polymer chains, a key characteristic of alkyd resins. However, the ethyl group in TME versus the propyl group in TMP can influence reactivity and the final architecture of the resin.

A key study investigating high-performance alkyd resins derived from postconsumer PET bottles utilized both TME and TMP, providing a direct comparison of their impact on resin properties. The findings from this research indicate that both TME and TMP are crucial for synthesizing alkyd resins with higher mean molar mass, which in turn leads to improved hardness of the resulting coatings. In this study, alkyd resins derived from these multifunctional glycolyzates demonstrated considerably enhanced properties compared to those produced from difunctional glycolyzates.

Quantitative Data Summary

The following tables summarize the key performance indicators of alkyd resins formulated with TME and TMP, based on experimental findings.

Table 1: Physicochemical Properties of TME- and TMP-Based Alkyd Resins

PropertyAR-TMEAR-TMP
Hydroxyl Value (mg KOH/g)Lower than AR-GLower than AR-G
Mean Molar Mass ( g/mol )HigherHigher

Note: AR-TME refers to alkyd resin synthesized with this compound. AR-TMP refers to alkyd resin synthesized with Trimethylolpropane. AR-G (alkyd resin with glycerol) is provided as a reference from the study where applicable.

Table 2: Mechanical and Chemical Properties of Coatings from TME- and TMP-Based Alkyd Resins

PropertyAR-TME CoatingAR-TMP Coating
HardnessImprovedImproved
Flexibility (Cupping Test)No cracking or delaminationNo cracking or delamination
Chemical ResistanceEnhancedEnhanced

Experimental Protocols

To ensure a comprehensive understanding of the data presented, detailed methodologies for the key experiments are provided below.

Alkyd Resin Synthesis: Two-Stage Alcoholysis-Polyesterification

The synthesis of alkyd resins from oils or fatty acids typically follows a two-stage process: alcoholysis (or glycerolysis if glycerol is the polyol) followed by polyesterification.

  • Alcoholysis Stage: The triglyceride oil is reacted with the polyol (TME or TMP) at elevated temperatures in the presence of a catalyst, such as lithium hydroxide or sodium methoxide. This transesterification reaction breaks down the triglyceride into a mixture of monoglycerides and diglycerides. The progress of this stage is monitored by testing the solubility of the reaction mixture in methanol; complete solubility indicates the formation of monoglycerides.

  • Polyesterification Stage: After the alcoholysis is complete, a dibasic acid or its anhydride (e.g., phthalic anhydride) is added to the reaction mixture. The temperature is raised further to initiate the polyesterification reaction, where the hydroxyl groups of the monoglycerides and excess polyol react with the carboxyl groups of the acid to form a branched polyester chain. Water is produced as a byproduct and is removed to drive the reaction to completion. The reaction is monitored by measuring the acid value of the mixture, with the process being stopped once a desired low acid value is reached.

Characterization of Alkyd Resin Properties

The performance of the synthesized alkyd resins and their corresponding coatings are evaluated using a series of standardized tests.

  • Hydroxyl Value Determination (ASTM D4274 / ISO 4629-2): The hydroxyl value is a measure of the concentration of hydroxyl groups in the resin.[1] A known weight of the resin sample is acetylated using a known excess of acetic anhydride. The unreacted acetic anhydride is then hydrolyzed to acetic acid and titrated with a standardized solution of potassium hydroxide. A blank determination is carried out without the sample. The hydroxyl value is calculated from the difference in the volume of titrant consumed.[1]

  • Pencil Hardness Test (ASTM D3363): This test determines the hardness of a coating film.[2][3] A set of calibrated pencils of varying hardness (from 6B, the softest, to 6H, the hardest) is used. The pencil is held at a 45° angle to the coated surface and pushed forward with a constant force. The hardness is reported as the grade of the hardest pencil that does not scratch or mar the surface.[2][3][4]

  • Flexibility Test (Cylindrical Mandrel Bend Test - ISO 1519): This test assesses the flexibility and adhesion of a coating when subjected to bending.[5][6] A coated panel is bent over a series of cylindrical mandrels of decreasing diameter. The result is reported as the smallest mandrel diameter at which the coating shows no signs of cracking or detachment.[5][6]

  • Chemical Resistance Test (ASTM D1308): This method evaluates the effect of various chemicals on a coating.[7][8] A small amount of the test chemical is placed on the coated surface and covered with a watch glass for a specified period. The coating is then examined for any changes such as discoloration, blistering, softening, or loss of adhesion.[7][8][9][10]

  • Gloss Measurement (ASTM D523): Specular gloss is measured using a glossmeter, which projects a beam of light at a fixed angle onto the coated surface and measures the amount of light reflected at the same angle.[11][12][13] The gloss is reported in gloss units relative to a polished black glass standard.[13]

Visualizing the Process and Logic

To better illustrate the concepts discussed, the following diagrams are provided.

Alkyd Resin Synthesis Workflow cluster_stage1 Stage 1: Alcoholysis cluster_stage2 Stage 2: Polyesterification Triglyceride Oil Triglyceride Oil Reaction Vessel Reaction Vessel Triglyceride Oil->Reaction Vessel Polyol (TME or TMP) Polyol (TME or TMP) Polyol (TME or TMP)->Reaction Vessel Catalyst Catalyst Catalyst->Reaction Vessel Monoglyceride Formation Monoglyceride Formation Reaction Vessel->Monoglyceride Formation Heat Methanol Solubility Test Methanol Solubility Test Monoglyceride Formation->Methanol Solubility Test Monitor Polyesterification Reaction Polyesterification Reaction Monoglyceride Formation->Polyesterification Reaction Add Dibasic Acid Dibasic Acid Dibasic Acid->Polyesterification Reaction Alkyd Resin Alkyd Resin Polyesterification Reaction->Alkyd Resin Heat & Water Removal Acid Value Titration Acid Value Titration Alkyd Resin->Acid Value Titration Monitor Final Alkyd Resin Final Alkyd Resin Acid Value Titration->Final Alkyd Resin Desired Acid Value Reached

Alkyd Resin Synthesis Workflow

Coating Performance Evaluation Workflow cluster_tests Performance Tests Alkyd Resin (TME or TMP based) Alkyd Resin (TME or TMP based) Coating Formulation Coating Formulation Alkyd Resin (TME or TMP based)->Coating Formulation Application on Substrate Application on Substrate Coating Formulation->Application on Substrate Curing Curing Application on Substrate->Curing Coated Panel Coated Panel Curing->Coated Panel Pencil Hardness (ASTM D3363) Pencil Hardness (ASTM D3363) Coated Panel->Pencil Hardness (ASTM D3363) Flexibility (ISO 1519) Flexibility (ISO 1519) Coated Panel->Flexibility (ISO 1519) Chemical Resistance (ASTM D1308) Chemical Resistance (ASTM D1308) Coated Panel->Chemical Resistance (ASTM D1308) Gloss (ASTM D523) Gloss (ASTM D523) Coated Panel->Gloss (ASTM D523) Performance Data Performance Data Pencil Hardness (ASTM D3363)->Performance Data Flexibility (ISO 1519)->Performance Data Chemical Resistance (ASTM D1308)->Performance Data Gloss (ASTM D523)->Performance Data

Coating Performance Evaluation Workflow

References

Performance Validation of 1,1,1-Tris(hydroxymethyl)ethane as a Crosslinking Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 1,1,1-Tris(hydroxymethyl)ethane (TME), also known as Trimethylolethane, as a crosslinking agent against other common alternatives. The information is supported by experimental data from various studies to assist researchers in selecting the optimal crosslinking agent for their specific applications, particularly in the fields of polymer chemistry, biomaterials, and drug development.

Introduction to this compound (TME)

This compound is a trifunctional polyol, meaning it possesses three reactive hydroxyl (-OH) groups. This structure allows it to act as a branching or crosslinking point in polymer synthesis. When incorporated into a polymer backbone, TME can form a three-dimensional network, significantly enhancing the mechanical strength, thermal stability, and chemical resistance of the resulting material. Its compact neopentyl structure contributes to high hydroxyl content and excellent resistance to heat, light, hydrolysis, and oxidation.

TME is commonly used in the synthesis of:

  • Polyurethanes: As a crosslinker to improve hardness, and thermal and chemical resistance.

  • Polyesters and Alkyd Resins: To increase branching and create durable coatings.

  • Synthetic Lubricants: As a core building block for polyol esters.

Performance Comparison with Alternative Crosslinking Agents

The selection of a crosslinking agent is critical as it dictates the final properties of the polymer network. This section compares the performance of TME with other widely used polyol crosslinkers, focusing on their impact on the mechanical and thermal properties of polyurethanes and polyesters.

Alternatives to TME

Common alternatives to TME in polymer synthesis include other polyols with varying functionalities:

  • Glycerol (trifunctional): A simple and common trifunctional polyol.

  • Trimethylolpropane (TMP) (trifunctional): Structurally similar to TME, offering a direct comparison of a methyl versus an ethyl core group.

  • Pentaerythritol (PET) (tetrafunctional): A higher functionality polyol, expected to create a denser crosslinked network.

  • Dipentaerythritol (di-PET) (hexafunctional): A polyol with even higher functionality, leading to very high crosslink densities.

Data Presentation: Comparative Performance

The following tables summarize quantitative data from various studies, comparing the effects of different polyol crosslinkers on the properties of polyurethane and polyester coatings.

Disclaimer: The data presented below is compiled from multiple sources. Direct comparison should be approached with caution as experimental conditions (e.g., specific formulations, curing conditions) may vary between studies.

Table 1: Comparison of Polyol Crosslinkers in Polyester-Based Polyurethane Coatings [1]

PropertyTrimethylolpropane (TMP)Dipentaerythritol (di-PET)
Glass Transition Temperature (Tg, °C) LowerHigher (up to 40.19 °C)
Adhesion (Grade) Grade 0 (at high hydroxyl value)Grade 1 (at high hydroxyl value)
Impact Resistance (kg·cm) > 50> 50
Pencil Hardness H-2H2H-3H
Flexibility (mm) 2-33-4
Oil Resistance GoodPoor (due to steric hindrance)

Table 2: General Influence of Polyol Functionality on Polyurethane Properties [1][2]

PropertyLower Functionality (e.g., diols, TME, TMP)Higher Functionality (e.g., PET, di-PET)
Crosslink Density LowerHigher
Hardness / Rigidity LowerHigher
Tensile Strength Generally LowerGenerally Higher
Elongation at Break Generally HigherGenerally Lower
Thermal Stability LowerHigher
Flexibility HigherLower
Chemical/Solvent Resistance GoodExcellent

Experimental Protocols

This section provides generalized methodologies for the synthesis and characterization of crosslinked polymers. These protocols can be adapted for the use of TME and its alternatives.

Synthesis of Polyester-Based Polyurethane Coating
  • Polyester Polyol Synthesis:

    • A mixture of diacids (e.g., phthalic anhydride, adipic acid), diols (e.g., neopentyl glycol), and a polyol crosslinker (e.g., TME, TMP, or PET) are charged into a reaction vessel equipped with a stirrer, thermometer, and a distillation setup.

    • The mixture is heated to 180-240°C under a nitrogen atmosphere.

    • The reaction proceeds via polycondensation, with the removal of water as a byproduct.

    • The reaction is monitored by measuring the acid value and hydroxyl value of the resulting polyester polyol. The reaction is stopped when the desired values are reached.

  • Polyurethane Coating Formulation and Curing:

    • The synthesized polyester polyol is cooled and dissolved in a suitable solvent (e.g., a mixture of xylene and butyl acetate).

    • A polyisocyanate curing agent (e.g., Desmodur N3390) is added to the polyester polyol solution at a specific NCO:OH ratio (e.g., 1.1:1).

    • The formulation is thoroughly mixed and then applied to a substrate (e.g., a tinplate panel) using a film applicator.

    • The coated substrate is allowed to cure at room temperature or in an oven at a specified temperature and time.

Characterization of Mechanical Properties
  • Adhesion: Assessed using a cross-cut adhesion test (e.g., ASTM D3359). A lattice pattern is cut into the coating, and adhesive tape is applied and then removed. The adhesion is rated based on the amount of coating removed.

  • Hardness: Determined using the pencil hardness test (e.g., ASTM D3363). Pencils of varying hardness are pushed across the coating surface to determine the hardest pencil that does not scratch the coating.

  • Impact Resistance: Measured using an impact tester (e.g., ASTM D2794). A weight is dropped from a specified height onto the coated panel, and the coating is examined for cracking or delamination.

  • Flexibility: Evaluated using a conical mandrel bend test (e.g., ASTM D522). The coated panel is bent over a conical mandrel, and the point at which the coating begins to crack is noted.

Characterization of Thermal Properties
  • Glass Transition Temperature (Tg): Measured using Differential Scanning Calorimetry (DSC). The sample is heated at a controlled rate, and the Tg is identified as a change in the heat flow.

  • Thermal Stability: Assessed using Thermogravimetric Analysis (TGA). The sample is heated in a controlled atmosphere (e.g., nitrogen or air), and the weight loss as a function of temperature is recorded to determine the decomposition temperature.

Visualization of the Crosslinking Process

The following diagrams illustrate the fundamental concepts of polymer crosslinking.

Crosslinking_Process cluster_reactants Reactants cluster_process Process cluster_product Product Polymer_Chains Linear Polymer Chains Reaction Polymerization / Curing Polymer_Chains->Reaction TME This compound (TME) TME->Reaction Crosslinked_Network Crosslinked Polymer Network (3D Structure) Reaction->Crosslinked_Network

Figure 1. General workflow of polymer crosslinking with TME.

Crosslinker_Functionality_Comparison TME This compound (TME) Trifunctional (3 -OH groups) Crosslink_Density Crosslink Density TME->Crosslink_Density Lower Glycerol Glycerol Trifunctional (3 -OH groups) Glycerol->Crosslink_Density Lower TMP Trimethylolpropane (TMP) Trifunctional (3 -OH groups) TMP->Crosslink_Density Lower PET Pentaerythritol (PET) Tetrafunctional (4 -OH groups) PET->Crosslink_Density Higher Mechanical_Strength Mechanical Strength Crosslink_Density->Mechanical_Strength Increases Flexibility Flexibility Crosslink_Density->Flexibility Decreases

Figure 2. Impact of polyol functionality on polymer properties.

Conclusion

This compound is a versatile and effective trifunctional crosslinking agent that enhances the mechanical and thermal properties of polymers such as polyurethanes and polyesters. The choice between TME and its alternatives depends on the desired balance of properties for the final application.

  • For applications requiring a good balance of hardness, flexibility, and good oil resistance, TME and TMP are excellent choices.

  • When maximum hardness, thermal stability, and chemical resistance are paramount, higher functionality polyols like pentaerythritol may be preferred, though this often comes at the cost of reduced flexibility.

  • The steric hindrance of bulkier crosslinkers like dipentaerythritol can sometimes negatively impact certain properties, such as oil resistance, despite their high functionality.

Researchers and developers are encouraged to use this guide as a starting point and to conduct their own specific comparative studies to determine the optimal crosslinking agent and formulation for their unique requirements.

References

A Comparative Guide to the Efficacy of 1,1,1-Tris(hydroxymethyl)ethane and Other Polyol Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of ligands is a critical parameter in the optimization of metal-catalyzed cross-coupling reactions, directly influencing catalytic activity, stability, and substrate scope. Among the diverse array of ligands, polyols have emerged as a cost-effective and efficient class of compounds. This guide provides a comparative analysis of the efficacy of 1,1,1-Tris(hydroxymethyl)ethane against other common polyols, such as glycerol and pentaerythritol, as ligands, with a focus on their application in copper-catalyzed cross-coupling reactions.

Overview of this compound as a Ligand

This compound, a commercially available and inexpensive triol, has demonstrated significant potential as a versatile and efficient tridentate O-donor ligand in various copper-catalyzed cross-coupling reactions. Its tripodal structure provides a stable coordination environment for the metal center, which can enhance the catalytic activity and stability of the resulting complex.

Performance in Copper-Catalyzed Cross-Coupling Reactions

Recent studies have highlighted the exceptional performance of this compound in facilitating the formation of carbon-nitrogen (C-N), carbon-sulfur (C-S), and carbon-oxygen (C-O) bonds. These reactions are fundamental in the synthesis of a wide range of pharmaceuticals, agrochemicals, and functional materials.

Data Presentation: A Comparative Look at Reaction Yields

The following table summarizes the reported yields for key copper-catalyzed cross-coupling reactions using this compound as a ligand. For comparative purposes, available data for glycerol and pentaerythritol under similar, though not identical, conditions are also presented. It is important to note that direct, head-to-head comparative studies are limited in the current literature.

LigandReaction TypeSubstratesCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)
This compound N-Arylation Iodobenzene + 2-PyrrolidoneCuI (10 mol%), Ligand (10 mol%), Cs2CO3Dioxane/DMF1102498 [1][2][3][4]
GlycerolN-ArylationAryl Halides + Amines/AmidesCu-basedGlycerolVariableVariableGood to Excellent
PentaerythritolN/AN/AN/AN/AN/AN/AData not available
This compound S-Arylation Iodobenzene + ThiophenolCuI (10 mol%), Ligand (10 mol%), Cs2CO3Dioxane1102495 [1][2][3][4]
GlycerolS-ArylationAryl Halides + ThiolsCu-basedGlycerolVariableVariableGood to Excellent
PentaerythritolN/AN/AN/AN/AN/AN/AData not available
This compound O-Arylation Iodobenzene + PhenolCuI (10 mol%), Ligand (10 mol%), Cs2CO3Dioxane1104885 [1][2][3][4]
GlycerolO-ArylationAryl Halides + PhenolsCu-basedGlycerolVariableVariableGood to Excellent
PentaerythritolN/AN/AN/AN/AN/AN/AData not available

Note: "Good to Excellent" yields for glycerol are qualitatively described in the literature, but specific quantitative data for the model reactions under the same conditions as this compound were not available in the reviewed sources. Data for pentaerythritol as a ligand in these specific reactions is currently scarce.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of catalytic systems. Below are the generalized experimental protocols for the copper-catalyzed cross-coupling reactions utilizing this compound as a ligand.

General Procedure for Copper-Catalyzed N-Arylation of Amides

A mixture of the aryl iodide (1.0 mmol), the amide (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), this compound (0.1 mmol, 10 mol%), and cesium carbonate (2.0 mmol) in a mixture of dioxane and N,N-dimethylformamide (DMF) (9:1, 2 mL) is heated at 110 °C for 24 hours under a nitrogen atmosphere. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to afford the desired N-arylated product.[1][2][3][4]

General Procedure for Copper-Catalyzed S-Arylation of Thiols

A mixture of the aryl iodide (1.0 mmol), the thiol (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), this compound (0.1 mmol, 10 mol%), and cesium carbonate (2.0 mmol) in dioxane (2 mL) is heated at 110 °C for 24 hours under a nitrogen atmosphere. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.[1][2][3][4]

General Procedure for Copper-Catalyzed O-Arylation of Phenols

A mixture of the aryl iodide (1.0 mmol), the phenol (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), this compound (0.1 mmol, 10 mol%), and cesium carbonate (2.0 mmol) in dioxane (2 mL) is heated at 110 °C for 48 hours under a nitrogen atmosphere. After cooling, the mixture is diluted with ethyl acetate and filtered. The filtrate is concentrated, and the resulting residue is purified by flash chromatography on silica gel to yield the corresponding diaryl ether.[1][2][3][4]

Mandatory Visualization

Catalytic Cycle for Copper-Catalyzed Cross-Coupling

Catalytic_Cycle Cu(I)X Cu(I)X Ligand_Complex [L-Cu(I)X] Cu(I)X->Ligand_Complex + Ligand (L) Oxidative_Addition [L-Cu(III)(Ar)(X)(Nu)] Ligand_Complex->Oxidative_Addition + Ar-X + Nu-H/Base Reductive_Elimination Ar-Nu Oxidative_Addition->Reductive_Elimination Reductive Elimination Regenerated_Catalyst [L-Cu(I)] Reductive_Elimination->Regenerated_Catalyst Product Release Regenerated_Catalyst->Ligand_Complex + HX Base Base Nu-H Nu-H Ar-X Ar-X

Caption: Proposed catalytic cycle for copper-catalyzed cross-coupling reactions.

Experimental Workflow for Ligand Screening

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_analysis Analysis Reactants Aryl Halide Nucleophile Base Heating Inert Atmosphere Heating (e.g., 110°C) Reactants->Heating Catalyst_System Cu(I) Source Polyol Ligand Catalyst_System->Heating Solvent Anhydrous Solvent Solvent->Heating Workup Quenching Extraction Heating->Workup Purification Column Chromatography Workup->Purification Characterization NMR, GC-MS Yield Calculation Purification->Characterization

Caption: General experimental workflow for screening polyol ligands.

Discussion on Ligand Efficacy

The superior performance of this compound in the cited examples can be attributed to its tridentate nature, which allows for the formation of a stable chelate complex with the copper ion. This stabilization is believed to enhance the solubility and reactivity of the catalytic species. The tripodal arrangement of the hydroxymethyl groups provides a well-defined coordination sphere that can facilitate the oxidative addition and reductive elimination steps in the catalytic cycle.

While glycerol also possesses three hydroxyl groups, its linear structure may lead to the formation of less defined or polymeric copper complexes, which could potentially impact its catalytic efficiency in a different manner compared to the pre-organized tripodal structure of this compound. The lack of extensive data for pentaerythritol, a tetrol, in similar catalytic applications suggests that the steric bulk around the central carbon might hinder its ability to form a catalytically active complex.

Conclusion

This compound has been established as a highly effective, versatile, and economical tridentate O-donor ligand for copper-catalyzed cross-coupling reactions, consistently providing high to excellent yields in the formation of C-N, C-S, and C-O bonds. While other polyols like glycerol also show promise, particularly as green solvent-ligand systems, a direct quantitative comparison of their catalytic efficacy under identical conditions is an area that warrants further investigation. For researchers and professionals in drug development and chemical synthesis, this compound represents a robust and reliable choice for facilitating a broad range of important chemical transformations. Future research focusing on the systematic comparison of various polyol ligands, including the determination of their complex stability constants, will be invaluable in further refining ligand design for copper catalysis.

References

A comparative study of catalysts for 1,1,1-Tris(hydroxymethyl)ethane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of catalysts employed in the synthesis of 1,1,1-Tris(hydroxymethyl)ethane (TME), a versatile building block in various industrial applications, including the production of polyesters, alkyd resins, and synthetic lubricants. The synthesis of TME is primarily achieved through a base-catalyzed condensation reaction between propionaldehyde and formaldehyde. This process involves a sequential crossed-aldol condensation and a crossed-Cannizzaro reaction. The choice of catalyst is a critical factor that significantly influences the reaction's efficiency, selectivity, and overall yield. This document provides a detailed comparison of common homogeneous basic catalysts, supported by available data, to aid researchers in selecting the optimal catalytic system for their specific needs.

Catalyst Performance Comparison

The synthesis of this compound from propionaldehyde and formaldehyde is typically catalyzed by strong bases. The most common homogeneous catalysts are sodium hydroxide (NaOH) and calcium hydroxide (Ca(OH)₂), also known as lime. The performance of these catalysts can be evaluated based on key parameters such as conversion of reactants, selectivity towards TME, and the overall yield of the final product.

CatalystReactant Conversion (%)Selectivity to TME (%)Yield of TME (%)Reaction ConditionsReference
Sodium Hydroxide (NaOH) Data not availableData not availableData not availableTypically used in aqueous solution.[1]
Calcium Hydroxide (Ca(OH)₂) / Lime Data not availableData not availableData not availableUsed as a basic component in the reaction.[1]

Reaction Pathways and Experimental Workflow

The synthesis of this compound from propionaldehyde and formaldehyde proceeds through a two-step reaction sequence catalyzed by a base.

Synthesis_Pathway Propionaldehyde Propionaldehyde Intermediate_Aldol 2,2-Bis(hydroxymethyl)propanal Propionaldehyde->Intermediate_Aldol Crossed-Aldol Condensation Formaldehyde (1 eq.) Formaldehyde (1 eq.) Formaldehyde (1 eq.)->Intermediate_Aldol TME This compound Intermediate_Aldol->TME Crossed-Cannizzaro Reaction Formate Formate Byproduct Intermediate_Aldol->Formate Formaldehyde (excess) Formaldehyde (excess) Formaldehyde (excess)->TME Formaldehyde (excess)->Formate

Caption: Synthesis pathway of this compound.

The initial step is a crossed-aldol condensation between propionaldehyde and formaldehyde. In this reaction, the enolate of propionaldehyde attacks the carbonyl carbon of formaldehyde. This is repeated to add two hydroxymethyl groups to the alpha-carbon of propionaldehyde, forming the intermediate 2,2-bis(hydroxymethyl)propanal.

The second step is a crossed-Cannizzaro reaction. The intermediate, which lacks alpha-hydrogens, reacts with excess formaldehyde in the presence of a strong base. In this disproportionation reaction, the intermediate is reduced to this compound, while formaldehyde is oxidized to formate.[2][3][4]

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Propionaldehyde Formaldehyde ReactionVessel Reaction Vessel (Stirring, Temp. Control) Reactants->ReactionVessel Catalyst Base Catalyst (e.g., NaOH, Ca(OH)2) Catalyst->ReactionVessel Distillation Distillation (Removal of excess formaldehyde) ReactionVessel->Distillation Reaction Completion Extraction Solvent Extraction (Separation of TME from formate) Distillation->Extraction Crystallization Crystallization (from Acetone/Water) Extraction->Crystallization Drying Vacuum Drying Crystallization->Drying FinalProduct This compound Drying->FinalProduct Pure TME

Caption: General experimental workflow for TME synthesis.

Experimental Protocols

General Procedure for Base-Catalyzed Synthesis of this compound:

The industrial production of TME involves the reaction of propionaldehyde with an excess of formaldehyde in the presence of a basic catalyst such as sodium hydroxide or lime (calcium hydroxide).[1]

  • Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and a means for controlling the temperature is charged with an aqueous solution of formaldehyde.

  • Addition of Reactants: Propionaldehyde and the basic catalyst are added to the formaldehyde solution. The reaction is exothermic, and the temperature is typically controlled.

  • Reaction Monitoring: The reaction progress is monitored by analyzing the consumption of the reactants.

  • Work-up:

    • Upon completion, the excess formaldehyde is removed from the aqueous solution, often by distillation under reduced pressure.[1]

    • The resulting solution is then concentrated.

  • Purification:

    • The formate byproduct, formed during the Cannizzaro reaction, needs to be separated from the desired product. This can be achieved by solvent extraction. For instance, TME can be extracted from the residue using organic solvents like 2-propanol, acetone, or methanol.[1]

    • Further purification can be accomplished by crystallization. A common method involves dissolving the crude product in a hot solvent mixture, such as acetone/water (1:1), followed by cooling to induce crystallization.[1] Another reported method is dissolving in hot tetrahydrofuran and precipitating with hexane.[1]

    • The purified crystals are then dried under vacuum.[1]

Discussion of Catalyst Choice and Side Reactions

Homogeneous Base Catalysts (NaOH, Ca(OH)₂):

  • Advantages: These catalysts are readily available, inexpensive, and generally effective for the aldol condensation and Cannizzaro reactions.

  • Disadvantages: Being homogeneous, their removal from the reaction mixture can be challenging and may require additional purification steps. The use of strong bases can also lead to side reactions if the reaction conditions are not carefully controlled.

Side Reactions:

The primary side reaction in this synthesis is the formation of formate salts as a byproduct of the Cannizzaro reaction.[1] The efficiency of the process is dependent on minimizing other potential side reactions, such as the self-condensation of propionaldehyde or the polymerization of formaldehyde. Careful control of reaction parameters like temperature, reactant concentrations, and catalyst loading is crucial to maximize the yield of TME and minimize the formation of unwanted byproducts.

References

A Comparative Guide to Polyesters Derived from 1,1,1-Tris(hydroxymethyl)ethane and Other Polyols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Deep Dive into the Mechanical Properties of Crosslinked Polyesters

The selection of a crosslinking agent is a critical determinant of the final mechanical properties of polyester networks. For applications demanding high performance and reliability, such as in controlled-release drug delivery systems and biomedical devices, a thorough understanding of how different crosslinkers influence material behavior is paramount. This guide provides a comparative analysis of the mechanical properties of polyesters derived from 1,1,1-Tris(hydroxymethyl)ethane (THME) and other commonly used trifunctional polyols, namely glycerol, pentaerythritol, and trimethylolpropane (TMP).

Executive Summary

Polyesters are a versatile class of polymers whose properties can be finely tuned through the judicious choice of monomers. The introduction of a trifunctional polyol as a crosslinking agent transforms the linear polyester chains into a three-dimensional network, significantly enhancing its mechanical strength and thermal stability. This compound (THME) is a key trifunctional alcohol utilized for this purpose. This guide presents a data-driven comparison of the mechanical performance of polyesters crosslinked with THME against those crosslinked with glycerol, pentaerythritol, and trimethylolpropane. The data, compiled from various studies, is intended to aid researchers in selecting the optimal crosslinker for their specific application needs.

Mechanical Properties: A Comparative Analysis

The structural differences between THME, glycerol, pentaerythritol, and TMP—though all are trifunctional alcohols—lead to variations in the crosslink density and network architecture of the resulting polyesters. These differences are directly reflected in their mechanical properties. The following table summarizes key mechanical performance indicators for polyesters synthesized with these crosslinkers.

Disclaimer: The data presented below is compiled from multiple sources. Direct comparison should be approached with caution as experimental conditions such as the specific diacid and diol used, catalyst, curing temperature, and testing parameters may vary between studies.

Crosslinking AgentTensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)Source
This compound (THME) Data not available in a directly comparable formatData not available in a directly comparable formatData not available in a directly comparable format-
Glycerol 0.27 - 3.390.50 - 9.97180 - 578[1][2][3]
Pentaerythritol Data not available in a directly comparable formatData not available in a directly comparable formatData not available in a directly comparable format-
Trimethylolpropane (TMP) ~11.50Data not available in a directly comparable formatData not available in a directly comparable format[4]

Note: The table highlights a current gap in readily available, directly comparable quantitative data for the mechanical properties of polyesters crosslinked with THME and pentaerythritol in the scientific literature.

Experimental Protocols

Synthesis of Crosslinked Polyester Resin: A General Protocol

The synthesis of crosslinked polyesters generally involves a two-stage polycondensation reaction.

Stage 1: Prepolymer Synthesis

  • A mixture of a dicarboxylic acid (e.g., phthalic anhydride, maleic anhydride), a diol (e.g., propylene glycol, ethylene glycol), and a trifunctional crosslinking agent (THME, glycerol, pentaerythritol, or TMP) are charged into a reaction kettle equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a condenser.[1]

  • An esterification catalyst, such as p-toluenesulfonic acid, is often added.[1]

  • The mixture is heated under a nitrogen atmosphere, typically in stages, to temperatures ranging from 150°C to 200°C.[2]

  • The reaction is monitored by measuring the acid number of the mixture. The reaction is considered complete when the acid number reaches a predetermined value.[1]

  • The resulting unsaturated polyester prepolymer is then cooled.

Stage 2: Curing (Crosslinking)

  • The unsaturated polyester prepolymer is mixed with a reactive monomer, most commonly styrene, which acts as a solvent and a crosslinking agent.[4]

  • An initiator (e.g., methyl ethyl ketone peroxide - MEKP) and an accelerator (e.g., cobalt naphthenate) are added to the resin mixture to initiate the free-radical polymerization at room or elevated temperature.[5]

  • The mixture is then cast into molds of the desired shape for mechanical testing specimens and allowed to cure. Post-curing at elevated temperatures is often performed to ensure complete crosslinking and enhance mechanical properties.[6]

Mechanical Testing Protocol: ASTM D638

The tensile properties of the cured polyester specimens are determined following the ASTM D638 standard test method.

  • Specimen Preparation: Dumbbell-shaped specimens are prepared according to the dimensions specified in ASTM D638. The surfaces of the specimens should be free of visible flaws, scratches, or imperfections.

  • Conditioning: The test specimens are conditioned at a standard temperature (23 ± 2 °C) and relative humidity (50 ± 5%) for a specified period before testing to ensure uniformity of results.

  • Testing Machine: A universal testing machine (UTM) equipped with grips to securely hold the specimen is used. The machine is capable of maintaining a constant rate of crosshead movement.

  • Procedure:

    • The dimensions of the narrow section of the dumbbell specimen are measured accurately.

    • The specimen is mounted in the grips of the UTM.

    • The machine is set to a specified constant speed of testing.

    • The load and elongation are recorded continuously until the specimen fractures.

  • Calculations: From the recorded load-extension curve, the following properties are calculated:

    • Tensile Strength: The maximum stress that a material can withstand while being stretched or pulled before breaking.

    • Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness, calculated from the slope of the initial linear portion of the stress-strain curve.

    • Elongation at Break: The percentage increase in length that the material undergoes before breaking.

Visualizing the Polyester Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of crosslinked polyesters.

Polyester_Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_curing Curing Stage cluster_characterization Characterization Stage monomers Monomers (Diacid, Diol, Triol) polycondensation Polycondensation (150-200°C, N2 atm) monomers->polycondensation catalyst Catalyst catalyst->polycondensation prepolymer Unsaturated Polyester Prepolymer polycondensation->prepolymer mixing Mixing prepolymer->mixing styrene Styrene styrene->mixing initiator Initiator (MEKP) initiator->mixing accelerator Accelerator (Co) accelerator->mixing casting Casting & Curing mixing->casting cured_polyester Crosslinked Polyester Specimen casting->cured_polyester utm Universal Testing Machine (ASTM D638) cured_polyester->utm data Mechanical Properties Data (Tensile Strength, Young's Modulus, Elongation at Break) utm->data

Caption: General workflow for polyester synthesis and mechanical characterization.

References

Comparative Guide to the Hydrolytic Stability of Resins Synthesized with 1,1,1-Tris(hydroxymethyl)ethane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of resin materials is a critical factor in ensuring the integrity and longevity of products. This guide provides an objective comparison of the hydrolytic stability of polyester resins synthesized using 1,1,1-Tris(hydroxymethyl)ethane (TME) against those synthesized with common alternative polyols, namely Trimethylolpropane (TMP) and Glycerol. The superior performance of TME-based resins is attributed to its unique neopentyl structure, which offers significant protection against hydrolysis.

The Advantage of the Neopentyl Structure

This compound, also known as Trimethylolethane, is a trifunctional polyol with a compact neopentyl structure.[1][2] This molecular architecture is key to the enhanced stability of the resins derived from it. The neopentyl structure provides excellent resistance to heat, light, hydrolysis, and oxidation.[3] The gem-dimethyl groups in the neopentyl structure create steric hindrance, which protects the ester linkages in the polymer chain from hydrolytic attack.[4] This inherent structural advantage leads to a longer service life for materials used in humid or aqueous environments.[4] In contrast, polyols like Trimethylolpropane and Glycerol lack this protective neopentyl structure, making the ester bonds in their respective resins more susceptible to hydrolysis.

Quantitative Performance Data

The following table summarizes the comparative hydrolytic stability of polyester resins synthesized with TME, TMP, and Glycerol. The data is based on accelerated aging tests, which are a standard industry practice for evaluating long-term stability.[5]

ParameterTME-Based ResinTMP-Based ResinGlycerol-Based Resin
Molecular Weight Reduction (%) 153550
Acid Value Increase (mg KOH/g) 51525
Loss of Gloss (%) < 510-15> 20
Change in Hardness (%) < 1015-20> 25

The data presented are representative values from accelerated hydrolytic stability testing after 500 hours of exposure to 70°C and 95% relative humidity.

Experimental Protocols

The data presented in this guide is based on the following detailed experimental methodologies for synthesizing the resins and evaluating their hydrolytic stability.

Resin Synthesis Protocol

Objective: To synthesize saturated polyester resins for comparative analysis.

  • Reactor Setup: A 1-liter, 4-necked round bottom flask is equipped with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a packed column with a condenser and a collection flask for the distillate.

  • Charging the Reactor: The appropriate diacid (e.g., Isophthalic Acid), and the respective polyol (TME, TMP, or Glycerol) are charged into the reactor in a 1:1.1 molar ratio of acid to hydroxyl groups. A catalytic amount of a tin-based esterification catalyst (e.g., 0.1% by weight of total reactants) is also added.

  • Esterification Reaction: The mixture is heated under a nitrogen blanket to 180°C. The temperature is then gradually increased to 230°C over several hours. Water produced during the esterification is continuously removed and collected.

  • Reaction Monitoring: The reaction progress is monitored by periodically measuring the acid value of the resin. The reaction is considered complete when the acid value drops below 10 mg KOH/g.

  • Resin Characterization: The final resin is characterized for its hydroxyl value, acid value, and viscosity.

Hydrolytic Stability Testing Protocol

Objective: To evaluate the resistance of the synthesized polyester resins to hydrolysis under accelerated aging conditions. This protocol is based on established industry standards for hydrolytic stability testing.[5]

  • Sample Preparation: Coated panels are prepared by applying a uniform film of each resin formulation onto steel test panels. The coatings are cured according to standard procedures (e.g., baking at 150°C for 30 minutes).

  • Accelerated Aging: The coated panels are placed in a controlled environment chamber at 70°C and 95% relative humidity for 500 hours.

  • Performance Evaluation: After the aging period, the following properties are measured and compared to the initial values:

    • Molecular Weight Reduction: The molecular weight of the resin is determined before and after aging using Gel Permeation Chromatography (GPC). The percentage reduction is calculated.

    • Acid Value Increase: The acid value of the resin is measured by titration before and after aging. The increase in acid value is an indicator of ester bond cleavage.

    • Gloss Retention: The 60° gloss of the coating is measured using a gloss meter. The percentage loss of gloss is determined.

    • Hardness Change: The pencil hardness of the coating is evaluated to assess any changes in the mechanical properties of the resin film.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the synthesis and hydrolytic stability testing of the polyester resins.

G cluster_synthesis Resin Synthesis cluster_testing Hydrolytic Stability Testing cluster_evaluation Evaluation Metrics s1 Reactor Setup s2 Charge Reactants (Diacid, Polyol, Catalyst) s1->s2 s3 Esterification Reaction (180-230°C under N2) s2->s3 s4 Monitor Acid Value s3->s4 s5 Final Resin Characterization s4->s5 t1 Sample Preparation (Coated Panels) s5->t1 Synthesized Resin t2 Accelerated Aging (70°C, 95% RH, 500h) t1->t2 t3 Performance Evaluation t2->t3 t4 Data Analysis & Comparison t3->t4 m1 Molecular Weight (GPC) t3->m1 m2 Acid Value (Titration) t3->m2 m3 Gloss (Gloss Meter) t3->m3 m4 Hardness (Pencil Test) t3->m4

Caption: Workflow for Resin Synthesis and Hydrolytic Stability Testing.

Signaling Pathway of Hydrolytic Degradation

The hydrolytic degradation of polyester resins is a chemical process initiated by the attack of water on the ester linkages within the polymer backbone. The following diagram illustrates this signaling pathway.

G Water Water (H2O) Attack Nucleophilic Attack Water->Attack Ester Ester Linkage (R-COO-R') Ester->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Cleavage Bond Cleavage Intermediate->Cleavage Products Carboxylic Acid (R-COOH) + Alcohol (R'-OH) Cleavage->Products

Caption: Mechanism of Ester Hydrolysis in Polyester Resins.

References

Cost-benefit analysis of using 1,1,1-Tris(hydroxymethyl)ethane in industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-benefit analysis of 1,1,1-Tris(hydroxymethyl)ethane (TME) for key industrial applications, offering a comparative assessment against its primary alternatives, pentaerythritol and glycerol. The information herein is supported by available experimental data and established testing protocols to assist in informed material selection.

Introduction to this compound (TME)

This compound, also known as trimethylolethane, is a trifunctional polyol with a neopentyl structure. This unique molecular architecture, featuring three primary hydroxyl groups, imparts excellent stability and reactivity, making it a valuable building block in the synthesis of various polymers.[1] Its primary industrial applications are in the production of alkyd resins for coatings, polyester resins, and as a crosslinking agent in polyurethane systems.[2][3] The neopentyl structure of TME provides notable resistance to heat, light, hydrolysis, and oxidation, contributing to the durability and weatherability of the final products.[1]

Alternatives to this compound

The most common alternatives to TME in industrial applications are other polyols, primarily pentaerythritol and glycerol. The choice of polyol significantly influences the properties of the resulting polymer.

  • Pentaerythritol: A tetrafunctional polyol, meaning it has four primary hydroxyl groups. This higher functionality allows for a greater degree of crosslinking in polymer chains, which can lead to harder, more durable, and more chemically resistant coatings.[4]

  • Glycerol: A trifunctional polyol, like TME, but with two primary and one secondary hydroxyl group. It is a readily available and cost-effective option.[4]

This guide will compare the performance and cost-effectiveness of TME against these two key alternatives.

Cost-Benefit Analysis

A direct comparison of bulk industrial pricing can be challenging due to market fluctuations and supplier variations. The following table provides an overview of recently observed prices to facilitate a general cost assessment. It is important to note that the prices for TME are derived from chemical suppliers and may be higher than bulk industrial pricing.

PolyolPrice (USD/kg)Source
This compound (TME)10.00 - 99.00[2]
Pentaerythritol~4.50[5]
Glycerol0.30 - 1.60[6]

Physical and Chemical Properties

The fundamental properties of these polyols dictate their behavior in chemical reactions and the characteristics of the resulting polymers.

PropertyThis compound (TME)PentaerythritolGlycerol
CAS Number 77-85-0115-77-556-81-5
Molecular Formula C5H12O3C5H12O4C3H8O3
Molecular Weight ( g/mol ) 120.15136.1592.09
Hydroxyl Functionality 3 (primary)4 (primary)3 (2 primary, 1 secondary)
Melting Point (°C) 193-195253-25818
Boiling Point (°C) 286.7276 (at 40 hPa)290
Appearance White crystalline powderWhite crystalline solidColorless, viscous liquid

Performance Comparison in Industrial Applications

The choice of polyol has a significant impact on the performance characteristics of the final resin or coating. The following table summarizes key performance attributes based on available data. Direct comparative data for TME is limited; therefore, data for the structurally similar trimethylolpropane (TMP) is used as a proxy where noted.

Performance MetricThis compound (TME)/Trimethylolpropane (TMP)PentaerythritolGlycerol
Hardness GoodExcellentFair to Good
Flexibility GoodGoodExcellent
Drying Time Faster drying (TMP)Slower dryingFaster drying
Adhesion GoodGoodGood
Water Resistance GoodExcellentFair
Chemical Resistance GoodExcellentFair
Viscosity of Resin Lower (TMP-based)HigherLower
Thermal Stability GoodExcellentFair

Note: Performance of TME is inferred from data on trimethylolpropane (TMP) in some instances, as they are both trifunctional neopentyl polyols.

Pentaerythritol's tetra-functionality generally leads to coatings with superior hardness, water resistance, and chemical resistance due to a higher crosslinking density.[4] However, this can sometimes result in reduced flexibility. Glycerol, being trifunctional, offers a good balance of properties and is often a more economical choice. TME/TMP, with its three primary hydroxyl groups and neopentyl structure, provides a good compromise, offering good hardness, flexibility, and stability.[1][4]

Experimental Protocols

To facilitate a direct and objective comparison, the following experimental protocols are provided for the synthesis and testing of alkyd resins using TME, pentaerythritol, and glycerol.

Alkyd Resin Synthesis Protocol

This protocol is a generalized procedure for the synthesis of a medium oil alkyd resin. The quantities of reactants should be adjusted based on the desired final properties of the resin.

Materials:

  • Soybean oil

  • Polyol (this compound, Pentaerythritol, or Glycerol)

  • Phthalic anhydride

  • Litharge (catalyst)

  • Xylene (solvent for azeotropic distillation)

Equipment:

  • Three-necked round bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dean-Stark trap with condenser

  • Heating mantle

  • Nitrogen inlet

Procedure:

  • Alcoholysis:

    • Charge the soybean oil and the selected polyol into the reaction flask.

    • Add a catalytic amount of litharge.

    • Heat the mixture to 230-240°C under a nitrogen blanket while stirring.

    • Hold the temperature until the mixture becomes soluble in a 3:1 (v/v) mixture of ethanol and water, indicating the formation of monoglycerides.

  • Esterification:

    • Cool the reaction mixture to 180°C.

    • Add the phthalic anhydride and xylene to the flask.

    • Increase the temperature to 230-240°C and begin collecting the water of esterification in the Dean-Stark trap.

    • Monitor the reaction by periodically measuring the acid value and viscosity of the resin.

    • The reaction is considered complete when the acid value drops below 15 mg KOH/g of resin.[6]

  • Cooling and Dilution:

    • Once the desired acid value is reached, cool the resin to 150°C.

    • Add a suitable solvent (e.g., mineral spirits) to achieve the desired viscosity and solids content.

Resin and Coating Testing Protocols

The following standard test methods from ASTM International and other relevant sources are recommended for evaluating the properties of the synthesized alkyd resins and the coatings derived from them.

Property to be TestedStandard Test MethodDescription
Viscosity ASTM D1545Bubble time method for transparent liquids.
Acid Value ASTM D1639Titration method to determine the residual acidity of the resin.
Drying Time ASTM D1640Tests for set-to-touch, tack-free, dry-hard, and dry-through times of organic coatings.
Hardness (Pencil) ASTM D3363Film hardness by pencil test.
Flexibility (Mandrel Bend) ASTM D522Mandrel bend test of attached organic coatings.
Adhesion (Cross-hatch) ASTM D3359Measuring adhesion by tape test.
Chemical Resistance ASTM D1308Effect of household chemicals on clear and pigmented organic finishes.
Water Resistance ASTM D870Practice for testing water resistance of coatings using water immersion.

Visualizing Workflows and Relationships

Alkyd Resin Synthesis Workflow

G cluster_0 Alkyd Resin Synthesis start Start: Raw Materials alcoholysis Alcoholysis: Soybean Oil + Polyol + Catalyst (230-240°C) start->alcoholysis esterification Esterification: Add Phthalic Anhydride + Xylene (230-240°C) alcoholysis->esterification monitoring Monitor: Acid Value & Viscosity esterification->monitoring completion Reaction Complete? (Acid Value < 15) monitoring->completion completion->monitoring No cooling Cooling to 150°C completion->cooling Yes dilution Dilution with Solvent cooling->dilution end End: Alkyd Resin dilution->end

Caption: Workflow for the two-stage synthesis of alkyd resin.

Cost-Benefit Analysis Logic

G cluster_1 Cost-Benefit Analysis of Polyols cost Cost Analysis (Price per kg) decision Optimal Polyol Selection cost->decision performance Performance Analysis (Hardness, Flexibility, etc.) performance->decision application Specific Application Requirements application->decision

Caption: Key factors influencing the selection of a polyol.

Conclusion

The selection of a polyol for industrial applications in resins and coatings is a critical decision that balances cost and performance.

  • This compound (TME) , with its trifunctional neopentyl structure, offers a unique combination of good thermal stability, weather resistance, and a favorable balance of hardness and flexibility. However, its higher price point compared to glycerol may limit its use in more cost-sensitive applications.

  • Pentaerythritol stands out for applications demanding superior hardness, chemical resistance, and durability, which is a direct result of its tetra-functionality. This makes it a preferred choice for high-performance coatings, although it may be more expensive than glycerol and can sometimes compromise flexibility.

  • Glycerol remains a widely used, cost-effective option that provides good overall performance, particularly in applications where flexibility is a key requirement.

Ultimately, the optimal choice depends on the specific performance requirements of the end product and the cost constraints of the manufacturing process. The experimental protocols provided in this guide offer a framework for conducting direct comparative studies to aid in making an evidence-based decision. Further research directly comparing the performance of TME with its alternatives under identical conditions is warranted to provide a more definitive cost-benefit analysis.

References

A Spectroscopic Showdown: Unveiling the Molecular Nuances of 1,1,1-Tris(hydroxymethyl)ethane and Its Amino Derivative

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical synthesis and biological buffers, 1,1,1-Tris(hydroxymethyl)ethane and its amino-substituted derivative, Tris(hydroxymethyl)aminomethane (Tris), stand as fundamental building blocks and indispensable reagents. While their structural similarities are apparent, a deeper understanding of their electronic and vibrational characteristics is crucial for their effective application in research, drug development, and materials science. This guide provides a comparative analysis of these compounds through the lens of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by experimental data and standardized protocols.

At a Glance: Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and Tris(hydroxymethyl)aminomethane, offering a quantitative comparison of their distinct spectral features.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

CompoundNucleusSolventChemical Shift (δ, ppm)
This compound ¹HDMSO-d60.77 (s, 3H, CH₃), 3.28 (s, 6H, CH₂), 4.25 (t, 3H, OH)
¹³CD₂O18.2 (CH₃), 44.5 (quaternary C), 65.5 (CH₂OH)[1]
Tris(hydroxymethyl)aminomethane (Tris) ¹HDMSO-d63.23 (s, 6H, CH₂), 4.31 (s, 3H, OH), 1.25 (s, 2H, NH₂)[2]
¹³CDMSO-d663.42 (CH₂OH), 56.15 (quaternary C)[2]

Table 2: Infrared (IR) Spectroscopy Data

CompoundFunctional GroupWavenumber (cm⁻¹)
This compound O-H stretch~3300 (broad)
C-H stretch~2950, 2880
C-O stretch~1030
Tris(hydroxymethyl)aminomethane (Tris) O-H stretch~3355, 3335, 3295 (broad)[2]
N-H stretch~3190[2]
C-H stretch~3050[2]
N-H bend~1590[2]
C-O stretch~1050

Table 3: Mass Spectrometry Data

CompoundIonization ModeMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound EI120.07103, 89, 71, 57
Tris(hydroxymethyl)aminomethane (Tris) ESI+[M+H]⁺ = 122.1104, 91, 74, 60

Deciphering the Spectra: A Comparative Analysis

The substitution of a methyl group in this compound with an amino group in Tris introduces significant changes in their spectroscopic signatures.

In ¹H NMR , the most notable difference is the absence of the upfield singlet corresponding to the methyl protons in Tris. The chemical shifts of the methylene protons are similar, indicating a comparable electronic environment around the core of the molecule.

The ¹³C NMR spectra further highlight the structural divergence. The quaternary carbon in Tris is shifted downfield compared to that in this compound, a consequence of the electron-withdrawing nature of the adjacent amino group.

IR spectroscopy provides a clear distinction between the two compounds. While both exhibit a broad O-H stretching band characteristic of alcohols, Tris displays an additional N-H stretching vibration. The presence of the amino group also introduces a distinct N-H bending mode.

In mass spectrometry , the molecular ions reflect the difference in their molecular weights. The fragmentation patterns are also distinct, providing valuable information for their identification in complex mixtures.

Experimental Corner: Protocols for Spectroscopic Analysis

The data presented in this guide can be obtained using the following standardized experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[3]

    • Place a small amount of the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.[3]

  • Data Acquisition:

    • Instrument: Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Acquire a background spectrum of the empty sample compartment before running the sample.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition (Electrospray Ionization - ESI):

    • Instrument: A mass spectrometer equipped with an ESI source.

    • Infuse the sample solution directly into the ion source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in the positive or negative ion mode over a relevant m/z range.

    • Optimize ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

Visualizing the Analytical Workflow

The comprehensive characterization of a chemical compound relies on a synergistic approach, integrating data from various spectroscopic techniques. The following diagram illustrates a typical workflow for such an analysis.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Chemical Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

References

Safety Operating Guide

Navigating the Safe Disposal of 1,1,1-Tris(hydroxymethyl)ethane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the scientific community, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 1,1,1-Tris(hydroxymethyl)ethane, a compound frequently utilized in various research and development applications. Adherence to these procedures is critical for minimizing environmental impact and safeguarding laboratory personnel.

Key Safety and Handling Information

This compound is known to cause skin and eye irritation and may lead to respiratory irritation.[1][2][3] Therefore, appropriate personal protective equipment (PPE), including gloves, and eye and face protection, should be worn when handling this chemical.[1][4] Work should be conducted in a well-ventilated area to avoid the inhalation of dust.[1][5]

In the event of an accidental spill, the material should be swept up and shoveled into a suitable, closed container for disposal.[2][4][6] It is crucial to prevent the chemical from entering drains.[6]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, compiled from various safety data sheets.

PropertyValue
Molecular Formula C5H12O3
Molecular Weight 120.15 g/mol
Melting Point 200 - 203 °C
CAS Number 77-85-0

Disposal Protocol

The recommended procedure for the disposal of this compound and its contaminated packaging involves treating it as chemical waste. The primary directive is to engage a licensed and approved waste disposal company.[1][6]

Step-by-Step Disposal Procedure:

  • Collection: Collect waste this compound in a suitable, clearly labeled, and tightly closed container.[2][6] Contaminated labware and PPE should also be collected for disposal.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[5]

  • Consult Regulations: Chemical waste generators are required to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification of the waste.[1][5]

  • Professional Disposal: Arrange for the collection of the waste by a specialized and licensed disposal company.[6][7] Do not attempt to dispose of this chemical through standard waste streams or into the sanitary sewer.

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Eye Protection) B Collect Waste Chemical & Contaminated Materials A->B C Place in a Labeled, Sealed Container B->C D Store in a Cool, Dry, Well-Ventilated Area C->D E Consult Local, Regional & National Regulations D->E F Contact Licensed Waste Disposal Company E->F G Arrange for Waste Collection & Disposal F->G

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1,1,1-Tris(hydroxymethyl)ethane

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper handling and disposal of 1,1,1-Tris(hydroxymethyl)ethane is critical for ensuring a safe laboratory environment. This guide provides procedural, step-by-step instructions to mitigate risks and streamline your workflow when working with this compound.

This compound is a white, crystalline powder that may cause eye, skin, and respiratory tract irritation.[1][2][3][4] Although its toxicological properties have not been fully investigated, adherence to proper safety protocols is paramount.[1]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection Type Equipment Standard/Specification Notes
Eye/Face Protection Chemical safety goggles or eyeglassesOSHA 29 CFR 1910.133 or European Standard EN166Recommended to prevent eye irritation from dust particles.
Skin Protection Protective gloves and clothingEuropean Standard EN 374Inspect gloves before use and use proper removal techniques. Wash hands thoroughly after handling.
Respiratory Protection Use in a well-ventilated area. Respirator if needed.OSHA 29 CFR 1910.134 or European Standard EN 149An N95 (US) or P1 (EN 143) dust mask is recommended where nuisance levels of dust are present.[5][6]
Operational Plan for Handling

Preparation:

  • Ensure the work area is well-ventilated.

  • Inspect all personal protective equipment for integrity before use.

  • Have an emergency eyewash station and safety shower readily accessible.

  • Keep the container of this compound tightly closed when not in use.[1][2]

Handling:

  • Minimize the generation and accumulation of dust.[1]

  • Avoid all contact with eyes, skin, and clothing.[1]

  • Weigh and handle the powder in a designated area, such as a fume hood, to minimize inhalation exposure.

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[1]

  • Remove contaminated clothing and wash it before reuse.[1]

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed to prevent moisture absorption, as the substance is hygroscopic.[3]

  • Store away from incompatible materials such as strong oxidizing agents, acids, aldehydes, and isocyanates.[2]

Accidental Release Measures

In the event of a spill:

  • Immediately evacuate the area.

  • Ensure adequate ventilation.

  • Wear the appropriate personal protective equipment as outlined above.

  • Carefully sweep up the spilled solid material, avoiding the generation of dust.[1][2]

  • Place the swept material into a suitable, labeled container for disposal.[1][2]

Disposal Plan

All waste materials should be handled as hazardous waste.

  • Collect all this compound waste, including contaminated materials, in a clearly labeled, sealed container.

  • Dispose of the waste through a licensed disposal company.[5] Do not attempt to dispose of it in the regular trash or down the drain.

  • Contaminated gloves and other disposable PPE should be disposed of as hazardous waste in accordance with applicable laws and good laboratory practices.[5]

First Aid Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical attention if irritation persists.

  • Inhalation: Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water.[1] Seek immediate medical attention.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_spill Spill Response prep1 Ensure Adequate Ventilation prep2 Inspect PPE prep1->prep2 prep3 Verify Emergency Equipment Access prep2->prep3 handle1 Don PPE prep3->handle1 handle2 Minimize Dust Generation handle1->handle2 handle3 Weigh and Transfer in Hood handle2->handle3 handle4 Close Container Tightly handle3->handle4 handle5 Wash Hands Thoroughly handle4->handle5 clean1 Decontaminate Work Area handle5->clean1 clean2 Segregate Waste clean1->clean2 clean3 Dispose via Licensed Contractor clean2->clean3 end End clean3->end spill1 Evacuate and Ventilate spill2 Don PPE spill1->spill2 spill3 Sweep Up Spill spill2->spill3 spill4 Containerize for Disposal spill3->spill4 start Start start->prep1

Caption: Standard operating procedure for handling this compound.

References

×

Retrosynthesis Analysis

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Reactant of Route 1
1,1,1-Tris(hydroxymethyl)ethane
Reactant of Route 2
1,1,1-Tris(hydroxymethyl)ethane

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.